Product packaging for MOPS sodium salt(Cat. No.:CAS No. 71119-22-7)

MOPS sodium salt

Katalognummer: B1676738
CAS-Nummer: 71119-22-7
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MOPS Sodium Salt is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.>MOPS-Na is a novel stabilizer as buffer for the native structure of BSA against thermal denaturation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14NNaO4S B1676738 MOPS sodium salt CAS No. 71119-22-7

Eigenschaften

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072246
Record name 4-Morpholinepropanesulfonic acid, sodium salt
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-22-7
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Record name 4-Morpholinepropanesulfonic acid, sodium salt
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Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Foundational & Exploratory

The Physicochemical Properties of MOPS Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt, a widely utilized buffering agent in biological and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its pKa at physiological temperatures, is critical for ensuring experimental reproducibility and the stability of therapeutic formulations.

Introduction to MOPS and its Significance

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that belongs to the group of "Good's buffers," developed to provide stable pH environments for a variety of biochemical and biological applications. Its sodium salt is frequently used due to its high solubility and stability in aqueous solutions. MOPS is particularly valued for its effective buffering capacity near neutral pH, making it suitable for cell culture media, protein purification, and electrophoretic systems.

The pKa of MOPS Sodium Salt at 25°C

The pKa is a fundamental parameter for any buffer, as it indicates the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. For MOPS, the equilibrium is between the protonated morpholino ring (acidic form) and the deprotonated form.

The pKa of this compound at 25°C is consistently reported to be approximately 7.2 .[1][2][3][4] The formation of the sodium salt does not alter the intrinsic pKa of the MOPS buffer system. The sodium ion is a spectator ion and does not participate in the acid-base equilibrium of the MOPS molecule.[5] Therefore, the pKa of MOPS free acid and its sodium salt are identical under the same conditions.

Factors Influencing the pKa of MOPS

While the intrinsic pKa of MOPS is a constant, the effective pKa in a solution can be influenced by several factors:

  • Temperature: The pKa of MOPS is temperature-dependent. The change in pKa with temperature, denoted as d(pKa)/dT, is approximately -0.011 to -0.015 units per degree Celsius.[1][2][6] This means that as the temperature increases, the pKa of MOPS decreases.

  • Ionic Strength: The concentration of ions in the solution can affect the activity of the buffer components, leading to slight shifts in the effective pKa.

  • Buffer Concentration: At very high concentrations, intermolecular interactions can also influence the pKa.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueTemperature (°C)Ionic Strength (M)Reference(s)
pKa 7.225Not specified[1][3][4]
pKa 7.14250.1[6]
pKa 7.2025Not specified
Effective pH Range 6.5 - 7.925Not specified[1][2][6]
d(pKa)/dT (°C⁻¹) -0.015Not specifiedNot specified[1]
d(pKa)/dT (°C⁻¹) -0.011Not specifiedNot specified[6]
d(pKa)/dT (°C⁻¹) -0.013Not specifiedNot specified[2]

Experimental Protocol for pKa Determination

The pKa of a buffer is typically determined experimentally using potentiometric titration. This section outlines a general methodology.

Objective: To determine the pKa of this compound at 25°C.

Materials:

  • This compound

  • Deionized water (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or jacketed beaker

  • Burette

Procedure:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.

  • Temperature Control: Place the MOPS solution in the temperature-controlled vessel and allow it to equilibrate to 25°C.

  • pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at 25°C.

  • Titration:

    • Immerse the calibrated pH electrode and a temperature probe into the MOPS solution.

    • Begin stirring the solution gently.

    • Record the initial pH of the solution.

    • Add small, precise increments of the standardized HCl solution from the burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.

    • Continue the titration until the pH has dropped significantly (e.g., to pH 3.0).

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete protonation of the MOPS molecules.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

    • Alternatively, the pKa can be determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

Visualizing the MOPS Equilibrium

The following diagram illustrates the acid-base equilibrium of MOPS in solution.

MOPS_Equilibrium MOPS_base MOPS (Basic Form) (Deprotonated) MOPS_acid MOPS-H⁺ (Acidic Form) (Protonated) MOPS_base->MOPS_acid + H⁺ MOPS_acid->MOPS_base - H⁺

Caption: Acid-base equilibrium of the MOPS buffer.

This guide provides a comprehensive overview of the pKa of this compound at 25°C, offering valuable information for researchers and professionals in the life sciences and pharmaceutical development. Accurate application of this knowledge is fundamental to achieving reliable and reproducible experimental outcomes.

References

MOPS sodium salt chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MOPS Sodium Salt: Chemical Properties and Structure

Introduction

3-(N-morpholino)propanesulfonic acid, sodium salt, commonly known as this compound, is a zwitterionic biological buffer first described by Good et al. in the 1960s.[1][2] As one of the "Good's buffers," it is widely utilized in biochemistry, molecular biology, and cell culture applications.[3][4] Its key characteristic is a pKa of 7.20 at 25°C, making it an excellent buffering agent for maintaining a stable, near-neutral pH in many biological systems.[2][5][6] MOPS is a structural analog of MES buffer and is favored for its effective buffering range of 6.5 to 7.9, which is highly compatible with physiological conditions.[4][5][7] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of 3-(N-morpholino)propanesulfonic acid. Its structure contains a morpholine ring, which contributes to its high water solubility and chemical stability.[2][8]

Figure 1: Chemical structure of this compound.
Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Synonyms 3-(N-Morpholino)propanesulfonic acid sodium salt, MOPS-Na[9][10][11]
CAS Number 71119-22-7[2][5][9][12]
Molecular Formula C₇H₁₄NNaO₄S[4][9][12]
Molecular Weight ~231.25 g/mol [5][10][13][14]
Appearance White crystalline powder[1][4][5][12]
pKa (at 25°C) 7.20[2][5][6]
Effective Buffering Range 6.5 - 7.9[1][4][5][15]
Solubility in Water Very soluble; at least 33% (w/w) or 523 g/L at 20°C[1][5][16]
pH (0.1 M Solution) 10.0 - 12.0[4][5][12][16]
Melting Point 277 - 282 °C[17]
Storage & Stability Stable at room temperature for at least 2 years. Protect from moisture and light.[4][12][14][17]
UV Absorbance (0.1M) A260nm ≤ 0.1; A280nm ≤ 0.1[4][12]

Core Applications in Research and Development

This compound is a versatile buffer used across various scientific disciplines due to its chemical stability, minimal reactivity, and compatibility with biological systems.[3][4]

G props Key Properties of MOPS • pKa ≈ 7.2 • Zwitterionic • High Solubility • Low Metal Binding cell_culture Cell Culture Media props->cell_culture electrophoresis Electrophoresis Buffer (e.g., RNA Gels) props->electrophoresis purification Protein Purification (Chromatography) props->purification assays Biochemical Assays props->assays rationale_culture Maintains stable physiological pH for cell viability. cell_culture->rationale_culture rationale_electro Protects RNA from degradation by maintaining stable pH. electrophoresis->rationale_electro rationale_purify Provides stable pH environment during separation. purification->rationale_purify rationale_assays Minimal interference with enzymatic activity. assays->rationale_assays

Figure 2: Relationship between MOPS properties and its primary applications.
Cell Culture Media

MOPS is frequently used to control the pH of culture media for bacteria, yeast, and mammalian cells.[1][3][18] Its buffering capacity near physiological pH helps maintain a stable environment, which is critical for cell growth, metabolism, and viability.[18] However, for mammalian cell cultures, concentrations should generally not exceed 20 mM, as higher levels can impact cell growth.[5][19]

Nucleic Acid Electrophoresis

MOPS buffer is highly recommended for denaturing agarose gel electrophoresis of RNA.[3][18] RNA is susceptible to hydrolysis, and the stable, near-neutral pH provided by MOPS buffer helps protect the integrity of RNA molecules during separation, ensuring accurate analysis in techniques like Northern blotting.[18]

Protein Purification and Analysis

In chromatography, MOPS is used as a buffer component for protein purification.[1][3] It is also suitable for protein separation techniques like polyacrylamide gel electrophoresis (SDS-PAGE).[18] A significant advantage of MOPS is its lack of complex formation with most metal ions, making it an ideal non-coordinating buffer for studying metalloproteins or reactions involving metal ions.[3][7][8]

Biochemical Assays

Due to its minimal interference with biological reactions, MOPS is a reliable buffer for various enzyme assays.[4] It is also suitable for use in the bicinchoninic acid (BCA) protein assay.[1]

Experimental Protocols

Accurate buffer preparation is critical for reproducible experimental results. The following sections detail the standard procedures for preparing MOPS buffer solutions.

Preparation of a 1 M MOPS Stock Solution (pH 7.2)

This protocol describes how to prepare a MOPS buffer by titrating the free acid form with a strong base. This method is precise for achieving a specific pH.

G cluster_0 Buffer Preparation Workflow start Start weigh 1. Weigh 209.3g of MOPS free acid (MW: 209.3) start->weigh dissolve 2. Dissolve in ~800 mL of nuclease-free water weigh->dissolve ph_adjust 3. Adjust pH to 7.2 using 10 N NaOH dissolve->ph_adjust volume_adjust 4. Add water to a final volume of 1 L ph_adjust->volume_adjust sterilize 5. Sterilize via filtration (0.2 µm filter) volume_adjust->sterilize store 6. Store at room temperature, protected from light sterilize->store end End store->end

Figure 3: Workflow for preparing a 1 M MOPS buffer stock solution.

Methodology:

  • Weighing: Accurately weigh 209.3 g of MOPS free acid (MW ≈ 209.3 g/mol ).

  • Dissolution: Add the MOPS free acid to a beaker containing approximately 800 mL of high-purity, nuclease-free water. Stir with a magnetic stir bar until fully dissolved.[20]

  • pH Adjustment: Place a calibrated pH meter into the solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 N) dropwise while monitoring the pH. Continue adding NaOH until the pH reaches the desired value (e.g., 7.2).[5][20] About a half-equivalent of NaOH will be required.[5][16]

  • Final Volume: Transfer the solution to a 1 L graduated cylinder. Add nuclease-free water to bring the final volume to exactly 1 L.[20]

  • Sterilization: Do NOT autoclave. Autoclaving MOPS, especially in the presence of glucose, can cause it to degrade and turn yellow.[1][3][8][19] Sterilize the buffer by passing it through a 0.2 µm filter.[5][8]

  • Storage: Store the sterilized buffer at room temperature, protected from light.[4][17] The solution is stable for several months, but should be remade if it develops a significant yellow color.[2][5][16]

Alternative Preparation Using MOPS Free Acid and this compound

An alternative method involves mixing equimolar solutions of MOPS free acid and this compound to achieve the desired pH.[5][16] This method avoids the need for titration with a strong base but requires having both forms of the buffer on hand.

Methodology:

  • Prepare Stock Solutions: Prepare separate 1 M stock solutions of MOPS free acid and this compound in high-purity water.

  • Mixing: In a separate container, combine volumes of the two stock solutions while monitoring the pH.

  • pH Adjustment: Adjust the ratio of the free acid and sodium salt solutions until the target pH is reached. The pH of a 0.1 M solution of the free acid is approximately 2.5-4.0, while the pH of a 0.1 M solution of the sodium salt is 10-12.[5]

  • Sterilization and Storage: Sterilize and store the final buffer solution as described in the previous protocol.

References

An In-depth Technical Guide to the Buffering Range of MOPS Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt, a widely utilized zwitterionic buffer in biological and biochemical research. Its primary function is to maintain a stable pH in various experimental systems. This document details its physicochemical properties, buffering range, the influence of temperature, and practical applications with detailed protocols.

Core Properties of MOPS Buffer

MOPS is one of the 'Good's buffers' developed to be effective at a near-neutral pH, making it highly suitable for a multitude of biological applications.[1][2] Its structure, featuring a morpholine ring, contributes to its high water solubility and minimal reactivity in biological systems.[3][4] A key advantage of MOPS is its negligible interaction with most metal ions, recommending it as a non-coordinating buffer in solutions containing such ions.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of MOPS sodium salt for easy reference and comparison.

Table 1: Physicochemical Properties of MOPS

PropertyValueReferences
pKa (at 25°C) 7.20[1][2][7]
Effective Buffering Range 6.5 – 7.9[2][5][8]
Molecular Weight (Free Acid) 209.26 g/mol [1]
Molecular Weight (Sodium Salt) 231.2 g/mol [7]
UV Absorbance (Low) Minimal[5][9]
Metal Ion Binding Minimal[5][6]

Table 2: Temperature Dependence of MOPS pKa

The pKa of MOPS is sensitive to temperature changes, which is a critical consideration for experiments conducted at temperatures other than 25°C.[8][10]

Temperature (°C)Approximate pKaΔpKa/°CReferences
207.27-0.013 to -0.015[7][8][11]
257.20-0.013 to -0.015[1][2][7]
377.02-0.013 to -0.015[7][8]

Experimental Protocols

Detailed methodologies for the preparation and application of MOPS buffer are provided below.

Protocol 1: Preparation of 10X MOPS Running Buffer (1 Liter)

This protocol outlines the steps to prepare a 10X stock solution of MOPS running buffer, commonly used for RNA electrophoresis.[12][13][14]

Materials:

  • MOPS (free acid): 41.85 g[12]

  • Sodium Acetate: 4.1 g[12]

  • EDTA (0.5M, pH 8.0): 20 mL[12]

  • NaOH (10 N)[12]

  • Deionized, RNase-free water

  • Graduated cylinder

  • Beaker (2 L)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter unit (0.22 µm)[12]

Procedure:

  • Add approximately 800 mL of RNase-free deionized water to a 2 L beaker.

  • Add 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate to the water.[12]

  • Stir the solution until the solutes are completely dissolved.

  • Add 20 mL of 0.5M EDTA (pH 8.0) to the solution and continue stirring.[12]

  • Adjust the pH of the solution to 7.0 using 10 N NaOH.[12] Use a calibrated pH meter for accurate measurement.

  • Add RNase-free deionized water to bring the final volume to 1 liter.[12]

  • Sterilize the buffer by passing it through a 0.22 µm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow.[14]

  • Store the 10X MOPS buffer at room temperature, protected from light.[12][14]

Protocol 2: RNA Denaturing Agarose Gel Electrophoresis

This protocol describes the use of MOPS buffer in the separation of RNA molecules.

Materials:

  • 10X MOPS running buffer

  • Agarose

  • Formaldehyde (37%)

  • Formamide

  • RNA sample

  • RNA loading dye

  • Electrophoresis chamber and power supply

  • Microwave or heating plate

Procedure:

  • Prepare 1X MOPS Running Buffer: Dilute the 10X MOPS stock solution 1:10 with RNase-free water.

  • Cast the Agarose Gel:

    • For a 1% gel, dissolve 1 g of agarose in 72 mL of RNase-free water.

    • Add 10 mL of 10X MOPS buffer.

    • Add 18 mL of 37% formaldehyde and mix well under a chemical hood.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Prepare RNA Samples:

    • In an RNase-free tube, mix your RNA sample with a denaturing solution (e.g., a mixture of formamide, formaldehyde, and MOPS buffer).

    • Heat the samples at 65°C for 15 minutes to denature the RNA.

    • Add RNA loading dye to the samples.

  • Run the Gel:

    • Place the solidified gel in the electrophoresis chamber and fill it with 1X MOPS running buffer until the gel is submerged.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm).

  • Visualize RNA: After electrophoresis, visualize the RNA bands using a suitable staining method (e.g., ethidium bromide or SYBR Green) and an imaging system.

Visualizations

Diagram 1: Workflow for Preparing 10X MOPS Buffer

G Workflow for 10X MOPS Buffer Preparation cluster_materials Materials cluster_procedure Procedure mops MOPS (free acid) dissolve Dissolve MOPS & Sodium Acetate in 800mL H2O mops->dissolve na_acetate Sodium Acetate na_acetate->dissolve edta 0.5M EDTA add_edta Add EDTA Solution edta->add_edta water RNase-free H2O water->dissolve naoh 10N NaOH adjust_ph Adjust pH to 7.0 with NaOH naoh->adjust_ph start Start start->dissolve dissolve->add_edta add_edta->adjust_ph final_volume Bring Final Volume to 1L adjust_ph->final_volume filter Sterile Filter (0.22 µm) final_volume->filter store Store at RT, Protected from Light filter->store end_node End store->end_node

Caption: A flowchart illustrating the step-by-step preparation of a 10X MOPS buffer stock solution.

Diagram 2: Logical Flow of RNA Electrophoresis Using MOPS Buffer

G RNA Electrophoresis Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_buffer Prepare 1X MOPS Running Buffer cast_gel Cast Denaturing Agarose Gel with MOPS prep_buffer->cast_gel setup_chamber Setup Electrophoresis Chamber with 1X MOPS Buffer prep_buffer->setup_chamber cast_gel->setup_chamber prep_samples Prepare & Denature RNA Samples load_samples Load Samples into Gel prep_samples->load_samples setup_chamber->load_samples run_electro Run Electrophoresis load_samples->run_electro stain_gel Stain Gel run_electro->stain_gel visualize Visualize RNA Bands stain_gel->visualize

Caption: A logical diagram showing the key stages of RNA electrophoresis utilizing a MOPS buffer system.

References

MOPS Buffer: A Comprehensive Technical Guide for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the properties, applications, and protocols associated with 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in life sciences.

Introduction

In the landscape of biological research, maintaining a stable pH is paramount for the success of a vast array of experiments. MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic biological buffer, one of the 'Good's buffers', that has become a staple in laboratories worldwide.[1][2][3] Its utility stems from a pKa close to physiological pH, minimal interaction with metal ions, and compatibility with numerous biological assays.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MOPS buffer, its working pH range, and its critical role in various biological applications.

Physicochemical Properties of MOPS Buffer

MOPS is favored for its buffering capacity in the slightly acidic to neutral pH range.[1][2] Its chemical structure, featuring a morpholine ring and a propanesulfonic acid group, confers good water solubility and chemical stability.[3][6]

Quantitative Data Summary

The effectiveness of a buffer is intrinsically linked to its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The working pH range of a buffer is generally considered to be pKa ± 1. For MOPS, this range is ideally suited for many biological experiments.[1][7]

PropertyValueReference
Chemical Formula C₇H₁₅NO₄S[8]
Molecular Weight 209.26 g/mol [8][9]
Useful pH Range 6.5 - 7.9[1][10][11][12]
pKa at 20°C 7.15[1]
pKa at 25°C 7.20[2][7][9]
Temperature Dependence (d(pKa)/dT) -0.013 units/°C[7]

Note: The pKa of MOPS is temperature-dependent, decreasing as the temperature rises.[7][13] It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.

Applications in Biological Research

The versatility of MOPS buffer makes it suitable for a wide range of applications in molecular biology, biochemistry, and cell biology.

RNA Analysis: Northern Blotting

MOPS buffer is extensively used in RNA electrophoresis, particularly for Northern blotting, a technique to detect specific RNA sequences.[14][15][16] It is a key component of the running buffer and the formaldehyde-containing agarose gel used to separate RNA molecules under denaturing conditions.[14][15][17] The stable pH provided by MOPS is critical for preventing RNA degradation during electrophoresis.[16]

Protein Research

In protein research, MOPS buffer is employed in techniques such as polyacrylamide gel electrophoresis (PAGE) and chromatography for protein purification.[2][6][16][18] Its ability to maintain a stable pH helps preserve the native conformation and activity of proteins during separation and purification processes.[6]

Cell Culture

MOPS is also utilized as a buffering agent in cell culture media for bacteria, yeast, and mammalian cells.[5][12][18][19] It helps to maintain a stable physiological pH environment, which is essential for optimal cell growth and viability.[12] However, it is important to note that high concentrations of MOPS (above 20 mM) can sometimes have adverse effects on cell growth.[20]

Other Applications

Additional applications of MOPS buffer include its use in:

  • Enzyme assays[4]

  • Electron transfer and phosphorylation studies in chloroplasts[21]

  • As a non-coordinating buffer in solutions containing metal ions, due to its low metal-binding affinity.[1][3][5]

Experimental Protocols

Preparation of 10X MOPS Buffer (1L)

This is a standard stock solution used for preparing 1X running buffer and agarose gels for RNA electrophoresis.

Materials:

  • MOPS (free acid): 41.86 g[21][22]

  • Sodium Acetate (anhydrous): 4.1 g[21][22]

  • EDTA (disodium salt, dihydrate): 3.72 g (or 20 mL of 0.5 M EDTA, pH 8.0)[21][22]

  • DEPC-treated water: to 1 L[18]

  • NaOH (2N) to adjust pH[18]

Procedure:

  • Dissolve 41.86 g of MOPS (free acid) in approximately 700 mL of DEPC-treated water.[18]

  • Add 4.1 g of sodium acetate and 20 mL of 0.5 M EDTA (pH 8.0).[21]

  • Adjust the pH to 7.0 with 2N NaOH.[18]

  • Bring the final volume to 1 L with DEPC-treated water.[18]

  • Sterilize the solution by filtration through a 0.22 µm filter.[18][21] Do not autoclave , as MOPS can degrade at high temperatures, especially in the presence of sugars, leading to a yellow discoloration.[1][3][21]

  • Store the buffer at room temperature, protected from light.[18][21] A slight yellowing over time is normal, but a dark yellow or brown color indicates degradation, and the buffer should be discarded.[21]

Northern Blotting Workflow for RNA Analysis

The following diagram illustrates the major steps involved in Northern blotting, where MOPS buffer plays a crucial role in the electrophoresis stage.

Northern_Blotting_Workflow cluster_electrophoresis Gel Electrophoresis (with 1X MOPS Buffer) cluster_transfer Transfer cluster_hybridization Hybridization & Detection A Prepare Formaldehyde-Agarose Gel with 1X MOPS B Prepare RNA Samples in Loading Buffer C Load Samples and Run Gel in 1X MOPS Running Buffer B->C D Transfer RNA from Gel to Membrane C->D E Pre-hybridize and Hybridize with Labeled Probe D->E F Wash Membrane E->F G Detect Signal F->G

Caption: Workflow for Northern Blotting Analysis.

Logical Relationship: Factors Affecting MOPS Buffer Performance

The performance of MOPS buffer can be influenced by several factors, which researchers must consider for reproducible results.

MOPS_Performance_Factors cluster_factors Influencing Factors cluster_effects Effects on Buffer Properties cluster_outcome Experimental Outcome Temperature Temperature pKa_Shift pKa Shift Temperature->pKa_Shift Buffering_Capacity Altered Buffering Capacity Temperature->Buffering_Capacity Concentration Buffer Concentration Concentration->Buffering_Capacity Purity Contaminants/Impurities Interference Assay Interference Purity->Interference Outcome Inaccurate or Irreproducible Results pKa_Shift->Outcome Buffering_Capacity->Outcome Interference->Outcome

Caption: Factors Influencing MOPS Buffer Performance.

Conclusion

MOPS buffer is an indispensable tool in the modern biological research laboratory. Its favorable pKa, low metal ion binding, and compatibility with a wide range of biological molecules make it a reliable choice for maintaining stable pH conditions in numerous applications, from RNA analysis to cell culture and protein purification. By understanding its physicochemical properties and adhering to proper preparation and handling protocols, researchers can ensure the accuracy and reproducibility of their experimental results.

References

MOPS Sodium Salt: A Comprehensive Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt, a zwitterionic buffer widely utilized in biochemical and molecular biology research. Its utility stems from a pKa of approximately 7.2 at 25°C, providing a stable buffering capacity within the physiologically relevant pH range of 6.5 to 7.9.[1][2][3][4] This guide details the physicochemical properties of MOPS, presents quantitative data comparing it to other common biological buffers, and offers detailed experimental protocols for its application in RNA electrophoresis, protein purification, and cell culture. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Introduction

MOPS is a "Good's" buffer, one of a series of zwitterionic buffers developed by Dr. Norman Good and his colleagues in the 1960s.[4] These buffers were designed to meet several criteria for biological research, including high water solubility, minimal solubility in organic solvents, low ability to cross biological membranes, and minimal interference with biological processes. MOPS, a structural analog of MES, is particularly valued for its pKa being closer to physiological pH.[5] Its morpholine ring and sulfonic acid group confer its zwitterionic properties, making it a versatile tool for maintaining a stable pH environment in a variety of experimental contexts.[6]

Physicochemical Properties and Quantitative Data

The utility of a buffer is defined by its physicochemical characteristics. The properties of MOPS sodium salt are summarized below, with comparative data for other common biological buffers.

Core Properties of MOPS
PropertyValueReferences
Chemical Name 3-(N-morpholino)propanesulfonic acid sodium salt[7]
CAS Number 71119-22-7
Molecular Formula C₇H₁₄NNaO₄S[7]
Molecular Weight 231.2 g/mol [7]
pKa (25°C) ~7.2[2][4]
Buffering pH Range 6.5 - 7.9[1][2][3]
ΔpKa/°C -0.013[1][4]
Appearance White crystalline powder[8]
Solubility in Water High[5]
Comparative Buffering Ranges of Common Biological Buffers

The selection of a buffer is critically dependent on the desired pH of the experiment. The following table compares the effective buffering ranges of MOPS and other commonly used buffers.

BufferpKa at 25°CUseful pH Range
MES6.105.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS 7.20 6.5 - 7.9
HEPES7.476.8 - 8.2
Tris8.067.5 - 9.0
Bicine8.267.6 - 9.0

Data compiled from various sources.

Metal Ion Interactions

An important consideration in buffer selection is its potential to chelate metal ions, which can be critical for the activity of many enzymes. MOPS is known for its generally low affinity for most metal ions, making it a suitable non-coordinating buffer in solutions containing metallic ions.[9][10][11][12] However, some studies have reported weak interactions.

Metal IonInteraction with MOPSReferences
Divalent Cations (e.g., Mg²⁺, Ca²⁺)Weak chelation[13]
Other Metal IonsGenerally negligible binding[12]

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound is a critical component.

Denaturing RNA Electrophoresis (Formaldehyde Gel)

MOPS buffer is the standard for denaturing RNA electrophoresis due to its ability to maintain a stable pH that is crucial for RNA integrity.[14]

Materials:

  • MOPS (free acid or sodium salt)

  • Sodium Acetate

  • EDTA

  • Agarose

  • Formaldehyde (37%)

  • DEPC-treated water

  • RNA samples

  • RNA loading dye (containing formamide, formaldehyde, and tracking dyes)

Protocol:

  • Preparation of 10X MOPS Electrophoresis Buffer (1 L):

    • Dissolve 41.86 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.[15][16]

    • Add 4.1 g of sodium acetate.[15][16]

    • Add 20 mL of 0.5 M EDTA (pH 8.0).

    • Adjust the pH to 7.0 with NaOH.[2]

    • Bring the final volume to 1 L with DEPC-treated water.[15][16]

    • Filter sterilize the solution through a 0.22 µm filter. Do not autoclave , as this can cause degradation of the MOPS buffer, leading to a yellow discoloration.[2][9][10] Protect the solution from light.[2]

  • Preparation of 1.2% Denaturing Agarose Gel (100 mL):

    • In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water.

    • Microwave until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[10][17] Mix gently but thoroughly.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room temperature.[9]

  • Sample Preparation:

    • For each RNA sample, mix up to 20 µg of RNA with a suitable volume of RNA loading buffer (e.g., 1 part RNA to 3 parts loading dye).[10]

    • Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.[10][18]

    • Immediately place the samples on ice for at least 1 minute to prevent renaturation.[18]

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and add 1X MOPS running buffer until the gel is submerged.

    • Load the denatured RNA samples into the wells.

    • Run the gel at 5-6 V/cm.[10]

    • Monitor the migration of the tracking dyes. Electrophoresis is typically complete when the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization:

    • If ethidium bromide was included in the loading dye, the RNA can be visualized directly on a UV transilluminator.[10]

    • Alternatively, the gel can be stained with a solution of ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 15-30 minutes, followed by destaining in DEPC-treated water.

General Protein Purification Workflow

MOPS buffer can be used in various stages of protein purification, including cell lysis, and as a component of chromatography buffers, due to its physiological pH range and low metal ion interaction.[6][19]

Materials:

  • MOPS (free acid or sodium salt)

  • NaCl

  • Other buffer components as required (e.g., protease inhibitors, reducing agents)

  • Chromatography resin (e.g., ion exchange, affinity)

  • Cell paste containing the protein of interest

Protocol:

  • Preparation of Lysis Buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4):

    • Dissolve the appropriate amount of MOPS and NaCl in distilled water.

    • Adjust the pH to 7.4 using NaOH or HCl.

    • Just before use, add protease inhibitors and any other required additives (e.g., DTT, PMSF).

  • Cell Lysis:

    • Resuspend the cell paste in the prepared lysis buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press, chemical lysis).

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Chromatography:

    • Equilibration: Equilibrate the chromatography column with several column volumes of the appropriate buffer (e.g., Lysis Buffer without protease inhibitors).

    • Sample Loading: Load the clarified supernatant onto the equilibrated column.

    • Washing: Wash the column with several column volumes of wash buffer (often the same as the equilibration buffer, or with a slightly increased salt or competitor concentration) to remove non-specifically bound proteins.

    • Elution: Elute the target protein using an elution buffer. The composition of the elution buffer will depend on the chromatography method (e.g., high salt concentration for ion exchange, a competitive ligand for affinity chromatography). MOPS can be maintained in the elution buffer to ensure pH stability.

  • Analysis of Fractions:

    • Collect fractions during the elution step.

    • Analyze the fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or an activity assay.

Mammalian Cell Culture

MOPS can be used as a buffering agent in cell culture media, particularly for experiments conducted outside of a CO₂ incubator where the bicarbonate buffering system is not effective.[20]

Materials:

  • Basal cell culture medium (e.g., RPMI-1640)

  • MOPS

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Mammalian cell line

Protocol:

  • Preparation of MOPS-buffered Medium:

    • Prepare the basal medium according to the manufacturer's instructions.

    • Add MOPS to a final concentration of 10-20 mM. It is recommended not to exceed 20 mM as higher concentrations can be cytotoxic to some cell lines.[13]

    • Adjust the pH of the medium to the desired value (typically 7.2-7.4 for mammalian cells) using NaOH or HCl.

    • Add FBS and antibiotics to the desired final concentrations.

    • Filter sterilize the complete medium through a 0.22 µm filter.

  • Cell Culture Maintenance:

    • Culture the cells in the MOPS-buffered medium in a non-CO₂ incubator at 37°C.

    • Monitor cell growth and media pH regularly.

    • Subculture the cells as they reach confluency according to standard cell culture protocols.

Visualizations

The following diagrams illustrate common experimental workflows that utilize MOPS buffer.

Denaturing RNA Electrophoresis Workflow

RNA_Electrophoresis_Workflow Denaturing RNA Electrophoresis Workflow prep_buffer Prepare 10X MOPS Buffer prep_gel Prepare 1.2% Denaturing Agarose-Formaldehyde Gel prep_buffer->prep_gel electrophoresis Perform Electrophoresis in 1X MOPS Buffer prep_gel->electrophoresis prep_sample Prepare RNA Samples (Denature at 65-70°C) prep_sample->electrophoresis visualize Visualize RNA (UV Transilluminator) electrophoresis->visualize

Caption: Workflow for denaturing RNA electrophoresis using MOPS buffer.

General Protein Purification Workflow

Protein_Purification_Workflow General Protein Purification Workflow prep_lysis Prepare Lysis Buffer (with MOPS, pH 7.4) cell_lysis Cell Lysis and Clarification prep_lysis->cell_lysis load_sample Load Clarified Lysate cell_lysis->load_sample equilibration Equilibrate Chromatography Column equilibration->load_sample wash_column Wash Column to Remove Non-specific Proteins load_sample->wash_column elute_protein Elute Target Protein wash_column->elute_protein analyze Analyze Eluted Fractions (SDS-PAGE, Western Blot) elute_protein->analyze

Caption: A generalized workflow for protein purification using MOPS buffer.

Conclusion

This compound is a robust and versatile zwitterionic buffer that is indispensable for a wide range of applications in biochemistry and molecular biology. Its pKa, which is close to physiological pH, along with its low metal-binding capacity and general inertness in biological systems, makes it an excellent choice for maintaining stable pH conditions in experiments involving sensitive biomolecules such as RNA and proteins. The detailed protocols and comparative data provided in this guide are intended to assist researchers, scientists, and drug development professionals in the effective utilization of this compound to achieve reliable and reproducible experimental outcomes.

References

A Technical Guide to Good's Buffers: Core Characteristics and Applications, with a Focus on MOPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental characteristics of Good's buffers, a series of zwitterionic buffering agents developed by Dr. Norman Good and colleagues. These buffers have become indispensable in biological and biochemical research due to their compatibility with complex biological systems. This guide will delve into their key properties, with a particular focus on 3-(N-morpholino)propanesulfonic acid (MOPS), and provide practical information for laboratory applications.

Core Principles of Good's Buffers

Traditional buffers like phosphates and carbonates, while widely used, can be unsuitable for many biological experiments. They may precipitate with common cations, exhibit low buffering capacity at physiological pH, or interfere with biological reactions.[1] Good's buffers were designed to overcome these limitations by adhering to a stringent set of criteria:

  • pKa between 6.0 and 8.0: This range encompasses the optimal pH for most biological reactions.[1][2]

  • High Water Solubility: Essential for their use in aqueous biological systems.[1][3]

  • Low Lipophilicity: Minimizes the buffer's ability to cross biological membranes and accumulate in nonpolar compartments.[2]

  • Minimal Salt and Temperature Effects: The pKa of these buffers shows minimal change with variations in ionic strength and temperature, ensuring stable pH control under diverse experimental conditions.[1][3]

  • Low Metal Ion Binding: Crucial for experiments involving metal-dependent enzymes or processes where free metal ion concentration is critical.[1]

  • High Chemical Stability: They are resistant to enzymatic and non-enzymatic degradation.[1]

  • Low UV Absorbance: They do not interfere with spectrophotometric assays at wavelengths above 230 nm.[3]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for a selection of commonly used Good's buffers.

Table 1: Physicochemical Properties of Selected Good's Buffers
BufferMolecular Weight ( g/mol )pKa at 25°CUseful pH Range
MES195.246.155.5 - 6.7
PIPES302.376.766.1 - 7.5
MOPS 209.26 7.20 6.5 - 7.9
HEPES238.307.486.8 - 8.2
TES229.207.406.8 - 8.2
TAPS243.288.407.7 - 9.1
CHES207.299.498.6 - 10.0
CAPS221.3210.409.7 - 11.1

Data compiled from multiple sources.

Table 2: Temperature Dependence of pKa for Selected Good's Buffers
BufferpKa at 20°CpKa at 25°CpKa at 37°CΔpKa/°C
MES6.166.155.97-0.011
PIPES6.806.766.66-0.0085
MOPS 7.13 7.20 7.02 -0.011
HEPES7.557.487.31-0.014
TES7.507.407.16-0.020
TAPS8.318.407.18-0.018

Data compiled from multiple sources. The change in pKa per degree Celsius (ΔpKa/°C) indicates the sensitivity of the buffer's pH to temperature changes.[3]

Table 3: Metal Ion Binding Characteristics of Selected Good's Buffers
BufferMetal IonStability Constant (log K)Comments
MOPS Cu(II)NegligibleGenerally considered a non-coordinating buffer for most metal ions.[4][5]
MESCu(II)NegligibleDoes not bind copper.[6]
PIPESCu(II)NegligibleSuitable for use in solutions containing metal ions.[7]
HEPESCu(II)~7.04 - 7.68Exhibits strong copper binding.[] Can also form complexes with Ca(II) and Mg(II).[]
TESVariousDeterminedMetal-ion affinity constants have been determined.[3][9]
BicineVariousDeterminedKnown to form complexes with various metals.[3][9]
TrisVariousStrongNot a Good's buffer, but commonly used and known to chelate metals.
ADAVariousStrongInteracts strongly with various metal ions.[10]

This table provides a qualitative and, where available, quantitative overview of metal ion binding. The stability constant (log K) is a measure of the strength of the interaction between the buffer and the metal ion. Higher values indicate stronger binding.

Focus on MOPS: A Versatile Biological Buffer

MOPS (3-(N-morpholino)propanesulfonic acid) is a widely used Good's buffer with a pKa of 7.20 at 25°C, making it an excellent choice for maintaining a near-neutral pH in many biological systems.[11] Its morpholine ring structure is a key feature.[11]

Key Applications of MOPS Buffer:
  • RNA Electrophoresis: MOPS is the buffer of choice for denaturing agarose gel electrophoresis of RNA.[9][12] Its buffering range is ideal for maintaining the integrity of RNA molecules during separation.[9][12]

  • Cell Culture: MOPS can be used to maintain a stable physiological pH in cell culture media, which is crucial for optimal cell growth and function.[6][12] However, it is recommended to use concentrations below 20 mM in mammalian cell culture.[11]

  • Protein Purification and Analysis: Due to its low metal-binding capacity, MOPS is suitable for use in chromatography and other protein purification techniques where metal ion interference needs to be minimized.[4]

  • Biochemical Assays: Its chemical inertness and low UV absorbance make it compatible with a wide range of enzymatic and spectrophotometric assays.[4][7]

Experimental Protocols

The following are detailed methodologies for the preparation and use of MOPS buffer in common laboratory applications.

Protocol 1: Preparation of 10X MOPS Buffer (0.2 M, pH 7.0) for RNA Electrophoresis

Materials:

  • MOPS (free acid): 41.86 g

  • Sodium Acetate: 4.1 g

  • Disodium EDTA: 3.72 g

  • Nuclease-free water

  • NaOH (10 N)

  • Sterile, nuclease-free container

Procedure:

  • In a suitable container, dissolve 41.86 g of MOPS (free acid), 4.1 g of sodium acetate, and 3.72 g of disodium EDTA in 800 mL of nuclease-free water.[4]

  • Adjust the pH to 7.0 with 10 N NaOH.

  • Bring the final volume to 1 L with nuclease-free water.

  • Filter-sterilize the solution through a 0.22 µm filter.

  • Store the 10X MOPS buffer at room temperature, protected from light. The solution may turn yellow over time, but slight discoloration does not significantly affect its buffering characteristics.[11]

Protocol 2: Denaturing Agarose Gel Electrophoresis of RNA using MOPS Buffer

Materials:

  • Agarose

  • 10X MOPS running buffer (from Protocol 1)

  • 37% (12.3 M) Formaldehyde (handle in a fume hood)

  • RNA sample

  • Formaldehyde Load Dye

  • Ethidium bromide or other nucleic acid stain

  • Nuclease-free water

  • Electrophoresis apparatus

Procedure:

  • Gel Preparation (for a 1% gel):

    • In a fume hood, dissolve 1 g of agarose in 72 mL of nuclease-free water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Sample Preparation:

    • To 1-3 µg of RNA, add 0.5-3 volumes of Formaldehyde Load Dye.

    • Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.

    • Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer (diluted from the 10X stock).

    • Load the denatured RNA samples into the wells.

    • Run the gel at 5-6 V/cm until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with ethidium bromide (if not already in the loading dye) and visualize the RNA bands on a UV transilluminator. Intact total RNA should show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic RNA).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow_RNA_Electrophoresis cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_buffer Prepare 10X MOPS Buffer prep_gel Prepare Denaturing Agarose Gel prep_buffer->prep_gel 1X MOPS electrophoresis Run Gel Electrophoresis prep_gel->electrophoresis prep_sample Prepare and Denature RNA Sample prep_sample->electrophoresis stain Stain Gel electrophoresis->stain visualize Visualize RNA Bands (UV Transilluminator) stain->visualize analyze Analyze RNA Integrity (28S & 18S bands) visualize->analyze

Caption: Workflow for RNA integrity analysis using denaturing agarose gel electrophoresis with MOPS buffer.

Good_Buffer_Selection_Criteria center_node Ideal Biological Buffer (Good's Buffer) pka pKa 6-8 center_node->pka solubility High Water Solubility center_node->solubility membranes Low Membrane Permeability center_node->membranes stability Chemical & Enzymatic Stability center_node->stability metals Low Metal Binding center_node->metals uv_abs Low UV Absorbance center_node->uv_abs temp_effect Minimal Temp Effect on pKa center_node->temp_effect salt_effect Minimal Salt Effect center_node->salt_effect

References

MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of MOPS sodium salt, a crucial buffering agent in biochemical and molecular biology research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, outlines its diverse applications, and furnishes a comprehensive experimental protocol for its use in RNA analysis.

Core Properties of this compound

MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt is a zwitterionic buffer that is widely favored for its stability and compatibility with a variety of biological systems. Its properties make it an excellent choice for maintaining a near-neutral pH in many experimental setups.

PropertyValueCitations
CAS Number 71119-22-7[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₄NNaO₄S[1]
Molecular Weight 231.25 g/mol [2][3][4]
Appearance White powder[1]
Useful pH Range 6.5 - 7.9[5][7][8][9]
pKa (at 20-25°C) 7.0 - 7.4[1][7]
Solubility in Water High[5][6][10]

Applications in Research and Drug Development

This compound's utility spans a wide range of applications due to its minimal reactivity and low UV absorbance.[8] It is a "Good's buffer," known for not forming significant complexes with most metal ions, making it a reliable non-coordinating buffer in solutions containing metal ions.[8][9]

Key applications include:

  • Cell Culture: It is frequently used as a component in cell culture media to maintain a stable pH, which is critical for the growth and viability of various cell lines, including yeast, bacteria, and mammalian cells.[8][11] However, it is recommended that concentrations not exceed 20 mM in mammalian cell culture, as higher concentrations may have adverse effects.[5][12]

  • Nucleic Acid Research: MOPS buffer is a standard for denaturing RNA electrophoresis, such as in Northern blotting.[11] Its stable pH environment is essential for preventing the degradation of fragile RNA molecules.[11]

  • Protein Research: It provides a stable environment for protein separation techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[11] It is also utilized in protein purification through chromatography.[8][13]

  • Biopharmaceutical Formulations: MOPS is used in both upstream and downstream biopharmaceutical buffer formulations and is integral to the purification of antibodies, peptides, and other proteins.[14]

  • Other Biochemical Assays: It is employed in various other applications, including spectrophotometry and the study of electron transfer mechanisms.[8][13]

Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis

A primary application of MOPS buffer is in the separation of RNA by size. The following is a detailed protocol for preparing and running a denaturing formaldehyde agarose gel using a MOPS-based buffer.

I. Preparation of 10X MOPS Electrophoresis Buffer

This stock solution is the foundation for the gel and running buffer.

Composition:

  • 0.2 M MOPS

  • 0.05 M Sodium Acetate

  • 0.01 M EDTA

  • Adjust pH to 7.0

Procedure:

  • To prepare 1 liter of 10X MOPS buffer, dissolve 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate (anhydrous) in approximately 800 mL of DEPC-treated, nuclease-free water.

  • Add 20 mL of 0.5 M EDTA (pH 8.0) solution.

  • Adjust the pH to 7.0 using a sodium hydroxide (NaOH) solution.

  • Bring the final volume to 1 liter with DEPC-treated water.

  • Sterilize the solution by filtration through a 0.22 µm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow, especially in the presence of glucose.[6][9]

  • Store the buffer at room temperature, protected from light.[9]

II. Workflow for RNA Electrophoresis

The following diagram illustrates the key steps in performing RNA electrophoresis using a MOPS-based buffer system.

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_buffer Prepare 10X MOPS Buffer prep_gel Prepare 1X MOPS Denaturing Agarose Gel prep_buffer->prep_gel prep_running_buffer Prepare 1X MOPS Running Buffer prep_buffer->prep_running_buffer assemble_apparatus Assemble Gel Apparatus & Add Running Buffer prep_gel->assemble_apparatus prep_samples Prepare RNA Samples (with Formaldehyde/Formamide) load_samples Load Prepared RNA Samples prep_samples->load_samples prep_running_buffer->assemble_apparatus assemble_apparatus->load_samples run_gel Run Electrophoresis (e.g., 5-6 V/cm) load_samples->run_gel stain_gel Stain Gel (e.g., Ethidium Bromide) run_gel->stain_gel visualize Visualize RNA Bands (UV Transilluminator) stain_gel->visualize analyze Analyze RNA Integrity & Size visualize->analyze

References

An In-depth Technical Guide to the Shelf Life and Storage of MOPS Sodium Salt Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid sodium salt, commonly known as MOPS sodium salt, is a zwitterionic buffer widely utilized in biological and biochemical research. As one of the 'Good's buffers', it is favored for its pKa of 7.2 at 25°C, which is ideal for maintaining a stable pH in the physiological range of 6.5 to 7.9.[1][2][3] Its applications are extensive, including use in cell culture media, protein purification, enzyme assays, and crucially, as a running buffer in RNA gel electrophoresis due to its ability to not interfere with formaldehyde and to protect RNA integrity.[4][5] The stability and purity of this compound are paramount, as degradation can introduce impurities that may compromise experimental results by altering pH, interacting with metal ions, or affecting biological molecules.[3][6] This guide provides a comprehensive overview of the shelf life and optimal storage conditions for this compound powder to ensure its integrity and performance in sensitive applications.

Shelf Life and Stability of this compound Powder

The solid form of this compound is generally stable when stored correctly.[1] However, over time, it can undergo degradation, which may manifest as a slight yellowing of the powder.[1] While minor discoloration may not significantly impact its buffering characteristics for all applications, it is an indicator of chemical change and should be noted.[1] For high-sensitivity applications, the use of discolored reagent is discouraged.

Several manufacturers provide recommendations for the shelf life or retest date of this compound powder. A common recommendation is a retest period of two years after the quality release date.[1] This timeframe is the period during which the product is expected to remain within its established stability specifications if stored under the defined conditions. After this period, it is advisable to re-evaluate the suitability of the powder for its intended application.

Data Presentation: Storage and Stability

The following table summarizes the recommended storage conditions and stability information for this compound powder as compiled from various supplier and safety data sheets.

ParameterRecommendationSource
Storage Temperature Room Temperature[1][2][7]
Storage Conditions Store in a dry, dark place. Protect from moisture and light. Keep container tightly sealed.[7]
Shelf Life / Retest Period Stable for at least 2 years at room temperature. Suitability should be re-evaluated every two years.[1][7]
Appearance White crystalline powder.[2]
Signs of Degradation May develop a trace of yellow color over time.[1]
Solution Stability (for comparison) Solutions are stable at 2-8°C for at least six months. Autoclaving is not recommended as it causes yellowing and degradation.[1]

Factors Influencing Stability

Several factors can contribute to the degradation of this compound powder:

  • Moisture: The powder is hygroscopic and can absorb moisture from the air. This can lead to clumping and may facilitate degradation reactions.

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the yellowing and degradation of MOPS.

  • Temperature: While stable at room temperature, elevated temperatures can accelerate the rate of chemical degradation.

  • Contaminants: The presence of impurities, such as metal ions, can catalyze oxidative degradation of the buffer.[8]

Experimental Protocols: Stability Testing of this compound Powder

Objective: To evaluate the stability of this compound powder under various stress conditions (temperature and humidity) over a defined period.

Materials:

  • This compound powder (multiple batches if available)

  • Climate-controlled stability chambers

  • Inert, sealed containers for sample storage

  • Analytical instrumentation (e.g., HPLC-UV, pH meter, spectrophotometer, Karl Fischer titrator)

Methodology:

  • Initial Characterization (T=0):

    • Perform a complete analysis of the initial this compound powder sample.

    • Appearance: Visually inspect the powder for color and texture.

    • Assay (Purity): Determine the purity of the powder using a validated stability-indicating HPLC-UV method.

    • pH of a 0.1M solution: Prepare a 0.1M solution in deionized water and measure the pH.

    • Moisture Content: Determine the water content using Karl Fischer titration.

    • UV-Vis Spectrum: Record the UV-Vis spectrum of a solution to check for absorbance at 260nm and 280nm, which should be minimal for pure MOPS.

  • Sample Preparation and Storage:

    • Aliquot the this compound powder into inert, tightly sealed containers.

    • Place the containers into stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points for Testing:

    • For accelerated studies, test at 0, 1, 3, and 6 months.

    • For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis at Each Time Point:

    • At each time point, remove a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening the container.

    • Perform the same battery of tests as in the initial characterization (Appearance, Assay, pH, Moisture Content, UV-Vis Spectrum).

    • In the HPLC analysis, look for the appearance of new peaks (degradation products) and a decrease in the area of the main MOPS peak.

  • Data Analysis and Reporting:

    • Tabulate the results for each parameter at each time point and storage condition.

    • Plot the purity of this compound powder as a function of time for each condition.

    • Any significant change, such as a noticeable change in color, a significant decrease in purity, a shift in pH, or a substantial increase in moisture content, should be documented.

Mandatory Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Initial Characterization (T=0) cluster_1 Sample Storage cluster_2 Analysis at Time Points cluster_3 Data Analysis T0_Appearance Appearance T0_Assay Assay (HPLC) T0_pH pH (0.1M Solution) T0_Moisture Moisture Content T0_UV UV-Vis Spectrum LongTerm Long-term (25°C / 60% RH) Tn_Appearance Appearance LongTerm->Tn_Appearance Monthly/Quarterly Sampling Accelerated Accelerated (40°C / 75% RH) Accelerated->Tn_Appearance Monthly Sampling Tn_Assay Assay (HPLC) Data_Analysis Compare T=n to T=0 Tn_pH pH (0.1M Solution) Tn_Moisture Moisture Content Tn_UV UV-Vis Spectrum Report Generate Stability Report Data_Analysis->Report Initial_Sample This compound Powder Initial_Sample->T0_Appearance T=0 Analysis Initial_Sample->T0_Assay T=0 Analysis Initial_Sample->T0_pH T=0 Analysis Initial_Sample->T0_Moisture T=0 Analysis Initial_Sample->T0_UV T=0 Analysis Initial_Sample->LongTerm Aliquot & Store Initial_Sample->Accelerated Aliquot & Store G cluster_0 Experimental System cluster_1 Cellular Environment cluster_2 Buffer System cluster_3 Potential Impact of Degradation Ligand Ligand Receptor Receptor Ligand->Receptor binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates MOPS_Buffer MOPS Buffer (pH 7.2) MOPS_Buffer->Ligand maintains stable pH for binding MOPS_Buffer->Kinase_Cascade ensures optimal enzyme activity Degraded_MOPS Degraded MOPS pH_Shift pH Shift Degraded_MOPS->pH_Shift Metal_Chelation Metal Ion Chelation Degraded_MOPS->Metal_Chelation Altered_Results Altered Signaling Outcome pH_Shift->Altered_Results Metal_Chelation->Altered_Results Altered_Results->Gene_Expression compromises

References

A Technical Guide to MOPS Free Acid and MOPS Sodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of 3-(N-morpholino)propanesulfonic acid (MOPS) in its free acid and sodium salt forms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct properties, applications, and practical considerations in experimental design.

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer widely utilized in biological and biochemical research.[1][2] Developed by Good and colleagues, it is favored for its effective buffering capacity within a pH range of 6.5 to 7.9, which is physiologically relevant for many experimental systems.[1][3] MOPS is available as a free acid and a sodium salt, and the choice between these two forms can have significant implications for buffer preparation, ionic strength, and ultimately, the outcome of sensitive experiments. This technical guide provides a detailed comparison of MOPS free acid and MOPS sodium salt, outlining their chemical and physical properties, buffer preparation methodologies, and key considerations for their use in common research applications.

Core Chemical and Physical Properties

The fundamental differences between MOPS free acid and this compound lie in their molecular weight, pH of aqueous solutions, and the resulting ionic composition of the final buffer. These properties are summarized in the table below for easy comparison.

PropertyMOPS Free AcidThis compound
Synonym 3-(N-Morpholino)propanesulfonic acid3-(N-Morpholino)propanesulfonic acid sodium salt
Molecular Formula C₇H₁₅NO₄SC₇H₁₄NNaO₄S
Molecular Weight 209.3 g/mol [1][2]231.2 g/mol [1]
CAS Number 1132-61-2[1][2]71119-22-7[1]
pKa (at 25°C) 7.2[1]7.2[1]
Effective Buffering Range 6.5 - 7.9[1][2]6.5 - 7.9[4]
pH of a 0.1 M solution ~2.5 - 4.0[1][2]~10.0 - 12.0[1]
Appearance White crystalline powder[1][2]White crystalline powder[1]
Solubility in Water Soluble (approx. 33% w/w)[1][2]Soluble[1]

Buffer Preparation: Methodologies and Implications

The primary practical difference between using MOPS free acid and this compound is the method of buffer preparation. The chosen method directly impacts the final ionic strength of the buffer, which can be a critical factor in many biological assays.

Preparing MOPS Buffer from Free Acid

To prepare a MOPS buffer from its free acid form, a strong base, typically sodium hydroxide (NaOH), is used to titrate the solution to the desired pH.[1][2] This method allows for precise pH control and results in a buffer where the only counter-ion introduced is from the titrant (in this case, sodium).

Experimental Protocol: Preparation of 1 L of 0.2 M MOPS Buffer, pH 7.0, from MOPS Free Acid

  • Weigh: Weigh out 41.86 g of MOPS free acid (MW: 209.3 g/mol ).

  • Dissolve: Add the MOPS free acid to approximately 800 mL of nuclease-free water and stir until fully dissolved.

  • Adjust pH: Slowly add a concentrated solution of sodium hydroxide (e.g., 10 N NaOH) while monitoring the pH with a calibrated pH meter. Continue adding NaOH dropwise until the pH reaches 7.0.

  • Final Volume: Adjust the final volume to 1 L with nuclease-free water.

  • Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.[1][2] Note: Autoclaving MOPS-containing solutions is not recommended as it can lead to the degradation of the buffer and the formation of a yellow breakdown product.[4]

G Workflow: Preparing MOPS Buffer from Free Acid cluster_input Inputs cluster_process Process cluster_output Output free_acid MOPS Free Acid dissolve Dissolve Free Acid in Water free_acid->dissolve naoh Sodium Hydroxide (NaOH) titrate Titrate with NaOH to desired pH naoh->titrate water Nuclease-free Water water->dissolve dissolve->titrate adjust_volume Adjust to Final Volume titrate->adjust_volume filter Filter Sterilize (0.22 µm) adjust_volume->filter final_buffer MOPS Buffer (Controlled Ionic Strength) filter->final_buffer

Fig. 1: Preparing MOPS Buffer from Free Acid.
Preparing MOPS Buffer from Sodium Salt

When preparing a MOPS buffer starting with the sodium salt, the pH is adjusted downwards using a strong acid, such as hydrochloric acid (HCl).[1] A significant consequence of this method is the introduction of additional salt (NaCl) into the buffer, which increases the overall ionic strength.[1][2]

Experimental Protocol: Preparation of 1 L of 0.2 M MOPS Buffer, pH 7.0, from this compound

  • Weigh: Weigh out 46.25 g of this compound (MW: 231.2 g/mol ).

  • Dissolve: Add the this compound to approximately 800 mL of nuclease-free water and stir until fully dissolved.

  • Adjust pH: Slowly add a concentrated solution of hydrochloric acid (e.g., 6 N HCl) while monitoring the pH. The initial pH will be alkaline. Continue adding HCl dropwise until the pH reaches 7.0.

  • Final Volume: Adjust the final volume to 1 L with nuclease-free water.

  • Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.

An alternative method to avoid introducing a different counter-ion is to mix equimolar solutions of MOPS free acid and this compound to achieve the desired pH.[1][2] This approach, however, requires having both forms of the buffer on hand.

G Workflow: Preparing MOPS Buffer from Sodium Salt cluster_input Inputs cluster_process Process cluster_output Output sodium_salt This compound dissolve Dissolve Sodium Salt in Water sodium_salt->dissolve hcl Hydrochloric Acid (HCl) titrate Titrate with HCl to desired pH hcl->titrate water Nuclease-free Water water->dissolve dissolve->titrate adjust_volume Adjust to Final Volume titrate->adjust_volume filter Filter Sterilize (0.22 µm) adjust_volume->filter final_buffer MOPS Buffer with Increased Ionic Strength (contains NaCl) filter->final_buffer

Fig. 2: Preparing MOPS Buffer from Sodium Salt.

Applications and Experimental Considerations

The choice between MOPS free acid and its sodium salt is dictated by the specific requirements of the experiment, with ionic strength being a primary consideration.

RNA Electrophoresis (e.g., Northern Blotting)

MOPS buffer is commonly used as a running buffer for denaturing agarose gel electrophoresis of RNA.[5][6][7][8][9] In this application, maintaining a stable pH is crucial for the integrity of the RNA and the accuracy of size-based separation. While both forms of MOPS can be used to prepare the buffer, starting with the free acid is generally preferred to maintain a defined and lower ionic strength. High ionic strength in the running buffer can lead to increased conductivity and heat generation during electrophoresis, which may compromise gel integrity and RNA quality.

Detailed Protocol: 10x MOPS Running Buffer for RNA Electrophoresis

ComponentFor 1 LFinal Concentration (10x)
MOPS (free acid)41.8 g0.2 M
Sodium Acetate8.2 g0.05 M
EDTA (0.5 M, pH 8.0)20 mL0.01 M

Procedure:

  • Dissolve the MOPS (free acid) and sodium acetate in 800 mL of DEPC-treated water.

  • Add the EDTA solution.

  • Adjust the pH to 7.0 with NaOH.

  • Bring the final volume to 1 L with DEPC-treated water.

  • Filter sterilize and store protected from light.[9]

Protein Purification and Enzyme Assays

In protein purification and enzyme kinetics studies, the ionic strength of the buffer can significantly impact protein stability, solubility, and activity.[10][11][12][13][14] The presence of additional salts, such as NaCl from the preparation of MOPS buffer from its sodium salt, can alter the electrostatic interactions on the protein surface, potentially leading to conformational changes or aggregation.[13][14] Therefore, for applications like ion-exchange chromatography or enzyme assays where protein stability and charge interactions are critical, it is advisable to use a buffer prepared from MOPS free acid to have better control over the ionic environment.

G Influence of Ionic Strength on Protein Stability protein Protein in Solution low_is Low Ionic Strength protein->low_is high_is High Ionic Strength protein->high_is stable Stable, Native Conformation low_is->stable Favors aggregated Aggregation/ Precipitation high_is->aggregated May lead to altered Altered Activity/ Conformation high_is->altered May cause

Fig. 3: General Effect of Ionic Strength on Proteins.
Mammalian Cell Culture

MOPS is also used as a buffering agent in some mammalian cell culture media.[15] However, it is generally recommended that the concentration of MOPS in mammalian cell culture should not exceed 20 mM.[1][2] In this context, the presence of additional sodium ions from using this compound may be a concern. While sodium is a major cation in the extracellular environment, uncontrolled variations in its concentration can influence cellular processes.[16] Sodium ions play a role in various signaling pathways and can act as intracellular second messengers.[16][17] Therefore, for sensitive cell-based assays where precise control over the ionic environment is necessary to avoid confounding effects on cell signaling, preparing the MOPS buffer from the free acid is the more prudent choice.

Conclusion

The choice between MOPS free acid and this compound is a critical decision in the design of experiments that require precise control over pH and ionic strength. While both forms provide effective buffering in the physiological range, the method of buffer preparation leads to significant differences in the final ionic composition.

  • MOPS free acid is the preferred starting material when low and controlled ionic strength is crucial. This is particularly important in applications such as RNA electrophoresis, protein purification, and sensitive cell-based assays where unintended ions can interfere with the experimental outcome.

  • This compound can be a convenient alternative, especially when a higher ionic strength is not a concern or when it is used in conjunction with the free acid to prepare a buffer by mixing. However, researchers must be aware that titrating the sodium salt with a strong acid like HCl will introduce additional salt into the system.

By carefully considering the information and protocols outlined in this guide, researchers and drug development professionals can make informed decisions about which form of MOPS is best suited for their specific applications, thereby enhancing the reliability and reproducibility of their results.

References

Methodological & Application

Application Notes and Protocols for MOPS Sodium Salt in Denaturing Agarose Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaturing agarose gel electrophoresis is a cornerstone technique for the analysis of RNA integrity, size, and for applications such as Northern blotting. The selection of an appropriate buffer system is critical to ensure the denaturation of RNA secondary structures and to maintain a stable pH throughout the electrophoresis, thereby preventing RNA degradation.[1][2] MOPS (3-(N-morpholino)propanesulfonic acid) buffer is widely recognized as the standard and preferred buffer system for denaturing RNA agarose gel electrophoresis, particularly in formaldehyde-containing gels.[3] Its zwitterionic nature and a pKa of 7.2 make it an excellent buffer for maintaining a near-neutral pH, which is optimal for RNA stability.[4][5] This document provides detailed application notes and protocols for the use of MOPS sodium salt in preparing denaturing agarose gels for RNA analysis.

Advantages of Using MOPS Buffer

MOPS buffer offers several key advantages in the context of RNA electrophoresis:

  • Maintains pH Stability: MOPS effectively buffers in the pH range of 6.5 to 7.9, which is crucial for preventing the degradation of RNA that can occur in acidic or alkaline conditions.[1][6][7]

  • Protects RNA Integrity: By maintaining a stable pH and having a lower ionic strength, MOPS buffer helps to minimize RNA degradation and aggregation during electrophoresis.[1]

  • Improves Separation Efficiency: The consistent pH and electric field provided by the MOPS buffer system lead to better migration rates and sharper bands, thus improving the resolution of RNA molecules.[1][8]

  • Compatibility: MOPS buffer is compatible with the denaturing agent formaldehyde, which is essential for preventing the formation of RNA secondary structures during electrophoresis.[4][7]

  • Low UV Absorbance: MOPS does not significantly absorb UV light, which prevents interference with the visualization and quantification of RNA.[7]

Data Presentation

The following tables summarize the quantitative data for the preparation of MOPS-based buffers and denaturing agarose gels.

Table 1: Composition of 10x MOPS Electrophoresis Buffer

ComponentMolarity (in 10x)Molarity (in 1x)Weight/Volume per 1 Liter of 10x Buffer
MOPS (free acid)0.2 M0.02 M41.85 g
or MOPS (sodium salt)0.2 M0.02 M46.25 g
Sodium Acetate0.05 M0.005 M4.1 g (anhydrous)
EDTA0.01 M0.001 M20 mL of 0.5 M EDTA (pH 8.0)
Final pH7.07.0Adjust with NaOH

Note: The use of this compound instead of the free acid may require less pH adjustment.[6]

Table 2: Components for 1% Denaturing Agarose Gel (100 mL)

ComponentQuantityPurpose
Agarose1.0 gGel matrix
DEPC-treated Water72 mLSolvent
10x MOPS Buffer10 mLBuffering agent
37% (12.3 M) Formaldehyde18 mLDenaturing agent

Caution: Formaldehyde is toxic and volatile. All steps involving formaldehyde should be performed in a chemical fume hood.[9][10][11]

Experimental Protocols

Preparation of 10x MOPS Electrophoresis Buffer

This protocol outlines the preparation of 1 liter of 10x MOPS electrophoresis buffer.

Materials:

  • MOPS (free acid or sodium salt)

  • Sodium Acetate (anhydrous)

  • 0.5 M EDTA solution (pH 8.0)

  • NaOH

  • DEPC-treated water

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • To approximately 800 mL of DEPC-treated water, add 41.85 g of MOPS (free acid) or 46.25 g of MOPS (sodium salt).[6]

  • Add 4.1 g of anhydrous sodium acetate.[6]

  • Add 20 mL of 0.5 M EDTA (pH 8.0).[6]

  • Stir the solution until all components are completely dissolved.

  • Adjust the pH to 7.0 with NaOH.

  • Bring the final volume to 1 liter with DEPC-treated water.

  • Sterilize the buffer by filtration through a 0.22 µm filter. Store the buffer at room temperature, protected from light. The buffer may turn yellow over time if exposed to light, but a light straw color is still acceptable for use.[10]

Preparation of 1% Denaturing Agarose Gel

This protocol describes the preparation of a 100 mL 1% denaturing agarose gel.

Materials:

  • Agarose

  • DEPC-treated water

  • 10x MOPS buffer

  • 37% (12.3 M) Formaldehyde

  • Erlenmeyer flask

  • Microwave oven

  • Gel casting tray and combs

  • Fume hood

Procedure:

  • In a chemical fume hood, combine 1.0 g of agarose with 72 mL of DEPC-treated water in a microwave-safe flask.[11]

  • Heat the mixture in a microwave until the agarose is completely dissolved.

  • Allow the agarose solution to cool to approximately 60°C.

  • Add 10 mL of 10x MOPS buffer and gently swirl to mix.[11]

  • Add 18 mL of 37% formaldehyde and mix gently.[11]

  • Immediately pour the gel into a sealed casting tray with the desired combs.

  • Allow the gel to solidify for at least 30 minutes at room temperature.[10]

RNA Sample Preparation and Electrophoresis

Materials:

  • RNA sample

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

  • Electrophoresis chamber and power supply

  • 1x MOPS running buffer

Procedure:

  • Prepare the RNA samples by mixing the RNA with an appropriate volume of RNA loading buffer. A common recipe involves mixing 3 µl of RNA with 1.5 µl of 10X MOPS-EDTA, 3 µl of 12.3M formaldehyde, and 7.5 µl of deionized formamide.[12]

  • Denature the RNA samples by heating at 65-70°C for 5-15 minutes, then immediately place them on ice to prevent renaturation.[11][13][14]

  • Place the solidified gel in the electrophoresis tank and fill the reservoirs with 1x MOPS running buffer until the gel is submerged.

  • Carefully load the denatured RNA samples into the wells.

  • Run the gel at a constant voltage, typically 5-7 V/cm of gel length, to avoid overheating.[3]

  • Monitor the migration of the tracking dye. Electrophoresis is typically stopped when the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[12]

Visualization of RNA

Materials:

  • Ethidium bromide or other nucleic acid stain (e.g., SYBR Green)

  • Staining tray

  • UV transilluminator

Procedure:

  • After electrophoresis, carefully remove the gel from the tank.

  • If the gel does not already contain a stain, incubate it in a solution of 1x MOPS buffer containing 0.5 µg/mL ethidium bromide for 30-45 minutes.[10]

  • Destain the gel in DEPC-treated water for 10-30 minutes to reduce background fluorescence.

  • Visualize the RNA bands using a UV transilluminator. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes), while degraded RNA will appear as a smear.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Buffer_Prep Prepare 10x MOPS Buffer Gel_Prep Prepare Denaturing Agarose Gel Buffer_Prep->Gel_Prep Load_Samples Load Samples into Gel Gel_Prep->Load_Samples Sample_Prep Prepare and Denature RNA Samples Sample_Prep->Load_Samples Run_Gel Run Electrophoresis Load_Samples->Run_Gel Stain_Gel Stain Gel Run_Gel->Stain_Gel Visualize Visualize RNA on UV Transilluminator Stain_Gel->Visualize

Caption: Workflow for Denaturing Agarose Gel Electrophoresis of RNA.

MOPS_Equilibrium cluster_buffer MOPS Buffer System (pKa ≈ 7.2) MOPS_H MOPS-H⁺ (Protonated) MOPS_minus MOPS⁻ (Deprotonated) MOPS_H->MOPS_minus Maintains pH stability H_plus + H⁺

Caption: Chemical Equilibrium of the MOPS Buffer System.

References

MOPS Buffer Protocol for Northern Blotting: Application Notes and Detailed Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in Northern blotting, a critical technique for the analysis of gene expression at the RNA level. MOPS buffer is widely utilized for the electrophoresis of RNA through denaturing formaldehyde-agarose gels due to its ability to maintain a stable, near-neutral pH, which is crucial for preserving RNA integrity.[1] This protocol outlines the necessary reagents, detailed experimental procedures, and data presentation guidelines to ensure reproducible and high-quality results.

I. Introduction to MOPS Buffer in Northern Blotting

Northern blotting involves the separation of RNA molecules by size via gel electrophoresis, followed by their transfer to a solid support membrane for hybridization with a labeled probe. The use of a denaturing agent, typically formaldehyde, is essential to prevent the formation of secondary structures in RNA, which would interfere with accurate size-based separation. MOPS buffer, with a pKa of 7.2, provides a stable buffering environment within the optimal pH range of 6.5 to 7.9 for maintaining RNA stability during this process.[1][2] It is a zwitterionic buffer that does not interact significantly with most metal ions, making it a reliable choice for molecular biology applications.[2]

II. Quantitative Data Summary

The following tables summarize the compositions of the key solutions and recommended running conditions for Northern blotting using a MOPS-based system.

Table 1: Composition of MOPS-based Buffers and Solutions

SolutionComponentFinal Concentration (1X)Stock Solution (10X) Composition (per Liter)
MOPS Running Buffer MOPS20 mM0.2 M (41.85 g)[3][4]
Sodium Acetate5 mM50 mM (6.8 g of Sodium Acetate Trihydrate)[2][3]
EDTA1 mM10 mM (20 mL of 0.5 M EDTA, pH 8.0)[2][3]
Formaldehyde-Agarose Gel (1.2%) Agarose1.2% (w/v)1.2 g per 100 mL
10X MOPS Buffer1X10 mL
37% Formaldehyde2.2 M (6.6%)18 mL[5]
DEPC-treated Water-to 100 mL
RNA Loading Buffer (2X) Formamide50%5 mL
10X MOPS Buffer1X1 mL
37% Formaldehyde6.15%1.7 mL
Glycerol10%1 mL
Bromophenol Blue0.05%50 µL of 10% stock
Ethidium Bromide (optional)10 µg/mL1 µL of 10 mg/mL stock

Note: It is recommended to prepare MOPS buffer fresh and protect it from light to prevent degradation, which is indicated by a yellowing of the solution.[5] Sterilization should be done by filtration rather than autoclaving.[2]

Table 2: Electrophoresis and Transfer Parameters

ParameterRecommended Value/Range
RNA Sample Loading 10-30 µg of total RNA per lane[6]
Voltage 3-5 V/cm[5][6]
Run Time Until bromophenol blue dye has migrated approximately two-thirds of the gel length[3][7]
Transfer Buffer 10X or 20X SSC (Saline-Sodium Citrate)
Transfer Method Capillary, vacuum, or electro-transfer
Transfer Time (Capillary) Overnight (12-16 hours)

III. Experimental Protocol

This section provides a step-by-step methodology for performing Northern blotting using a MOPS buffer system.

A. Preparation of a Denaturing Formaldehyde-Agarose Gel

  • For a 100 mL 1.2% agarose gel, dissolve 1.2 g of agarose in 72 mL of DEPC-treated water by heating in a microwave.

  • Cool the agarose solution to approximately 60°C.

  • In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% (12.3 M) formaldehyde.[8] Mix gently but thoroughly.

  • Pour the gel into a casting tray with the appropriate well comb and allow it to solidify for at least 30 minutes.

B. RNA Sample Preparation and Electrophoresis

  • To your RNA sample (up to 20 µg), add an equal volume of 2X RNA Loading Buffer.

  • Denature the RNA samples by heating at 65°C for 10-15 minutes, then immediately chill on ice for at least 1 minute.[7][9]

  • Place the solidified gel in an electrophoresis tank and fill it with 1X MOPS running buffer until the gel is submerged.

  • Load the denatured RNA samples into the wells.

  • Run the gel at a constant voltage of 3-5 V/cm.[5][6] Monitor the migration of the bromophenol blue dye.

C. Transfer of RNA to a Membrane

  • After electrophoresis, carefully remove the gel from the tank.

  • Rinse the gel in DEPC-treated water several times to remove excess formaldehyde.[7]

  • Equilibrate the gel in 20X SSC for at least 30 minutes.[7]

  • Set up the capillary transfer apparatus. This typically involves a reservoir of 10X or 20X SSC, a wick, the gel, a positively charged nylon membrane, several sheets of filter paper, and a stack of paper towels with a weight on top.

  • Allow the transfer to proceed overnight.

D. Post-Transfer Steps

  • After the transfer, disassemble the apparatus and mark the well positions on the membrane with a pencil.

  • Rinse the membrane briefly in 2X SSC.

  • Immobilize the RNA onto the membrane by UV cross-linking (120 mJ/cm²) or by baking at 80°C for 2 hours.

  • The membrane is now ready for pre-hybridization and hybridization with a labeled probe.

IV. Visualizations

Experimental Workflow Diagram

Northern_Blotting_Workflow cluster_prep Preparation cluster_separation Separation & Transfer cluster_detection Detection Gel_Prep 1. Prepare Formaldehyde- Agarose Gel Sample_Prep 2. Prepare and Denature RNA Samples Electrophoresis 3. Gel Electrophoresis in 1X MOPS Buffer Sample_Prep->Electrophoresis Transfer 4. Transfer RNA to Nylon Membrane Electrophoresis->Transfer Immobilization 5. UV Cross-link or Bake Transfer->Immobilization Hybridization 6. Pre-hybridization and Hybridization with Probe Immobilization->Hybridization Washing 7. Wash Membrane Hybridization->Washing Detection 8. Signal Detection Washing->Detection

Caption: Workflow for Northern blotting using a MOPS buffer system.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the key considerations for maintaining RNA integrity during the Northern blotting process.

RNA_Integrity_Factors High_Quality_RNA High-Quality, Intact RNA Successful_Blot Successful Northern Blot High_Quality_RNA->Successful_Blot Denaturation Complete Denaturation Denaturation->Successful_Blot Stable_pH Stable pH (6.5-7.9) Stable_pH->Successful_Blot RNase_Free RNase-Free Environment RNase_Free->Successful_Blot

Caption: Factors crucial for maintaining RNA integrity in Northern blotting.

References

Application of MOPS Buffer in Protein Purification Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic biological buffer that has become an invaluable tool in the field of protein purification.[1][2] Its desirable chemical properties, including a pKa of approximately 7.2 at 25°C, provide a stable pH environment within the physiological range of 6.5 to 7.9.[1][2] This characteristic is crucial for maintaining the native conformation, activity, and stability of proteins throughout the various stages of purification.[1][2] MOPS is favored for its high water solubility, resistance to enzymatic degradation, and minimal UV absorbance above 260 nm, making it compatible with spectrophotometric protein concentration measurements.[1] Furthermore, its low ionic strength helps to minimize non-specific interactions between proteins and chromatography matrices, leading to improved resolution and selectivity.[1]

This document provides detailed application notes and protocols for the use of MOPS buffer in three common protein purification chromatography techniques: ion exchange, size exclusion, and affinity chromatography.

Key Properties of MOPS Buffer

A thorough understanding of the physicochemical properties of MOPS is essential for its effective application in protein purification.

PropertyValue/CharacteristicSignificance in Protein Purification
Chemical Name 3-(N-morpholino)propanesulfonic acid---
Useful pH Range 6.5 – 7.9[2][3]Ideal for maintaining the stability and activity of a wide range of proteins that are stable at or near neutral pH.
pKa (25°C) ~7.2[1]Provides maximum buffering capacity around physiological pH.
Temperature Dependence of pKa pKa decreases with increasing temperature.The pH of the buffer should be adjusted at the temperature at which the experiment will be performed.
Metal Ion Binding Minimal interaction with most metal ions.[4]Suitable for purification of metalloproteins or in procedures where metal ion chelation is undesirable.
UV Absorbance Low absorbance at wavelengths above 260 nm.[1]Does not interfere with common methods for protein concentration determination (e.g., A280).
Biocompatibility Generally considered non-toxic to cells at typical working concentrations.[2]Can be used in purification protocols for proteins intended for cell-based assays.
Autoclavability Not recommended; can degrade upon autoclaving.Sterilization should be performed by filtration through a 0.22 µm filter.
Working Concentration Typically 10-100 mM.[5]The optimal concentration depends on the specific protein and chromatography method.

Experimental Protocols

General Buffer Preparation: 10X MOPS Buffer (200 mM, pH 7.0)

This stock solution can be diluted to the desired final concentration for various applications.

Materials:

  • MOPS (free acid)

  • Sodium Acetate

  • Disodium EDTA

  • Sodium Hydroxide (NaOH) solution (e.g., 10 N)

  • Deionized water (dH₂O)

  • 0.22 µm sterile filter unit

Procedure:

  • In a suitable container, add 800 mL of dH₂O.

  • Add 41.86 g of MOPS (free acid) to the water and stir until dissolved.

  • Add 4.1 g of Sodium Acetate and stir until dissolved.

  • Add 3.72 g of Disodium EDTA and stir until dissolved.

  • Carefully adjust the pH of the solution to 7.0 using NaOH.

  • Add dH₂O to a final volume of 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store at room temperature.

Adapted from AAT Bioquest.[6]

Application in Ion Exchange Chromatography (IEX)

Ion exchange chromatography separates proteins based on their net surface charge. MOPS buffer is an excellent choice for IEX due to its ability to maintain a stable pH, which is critical for controlling the charge of both the protein and the ion exchange resin.[5] Its low ionic strength is also advantageous as it allows for a more controlled elution with a salt gradient.[1]

Protocol: Anion Exchange Chromatography of a Hypothetical Protein (pI = 6.0)

This protocol describes the purification of a protein with a pI of 6.0 using a DEAE (diethylaminoethyl) anion exchange resin. The working pH is set to 7.5, which is above the protein's pI, giving it a net negative charge and allowing it to bind to the positively charged resin.

Materials:

  • Lysis/Equilibration Buffer: 20 mM MOPS, pH 7.5

  • Wash Buffer: 20 mM MOPS, 50 mM NaCl, pH 7.5

  • Elution Buffer: 20 mM MOPS, 1 M NaCl, pH 7.5

  • DEAE-Sepharose column (or other suitable anion exchange resin)

  • Clarified protein lysate

Experimental Workflow:

IEX_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis prep_column Equilibrate DEAE column with Lysis/Equilibration Buffer load Load sample onto the column prep_column->load prep_sample Prepare clarified lysate in Lysis/Equilibration Buffer prep_sample->load wash Wash with Wash Buffer to remove unbound proteins load->wash elute Elute bound protein with a linear gradient of Elution Buffer (0-100%) wash->elute collect Collect fractions elute->collect analyze Analyze fractions by SDS-PAGE and/or activity assay collect->analyze pool Pool fractions containing the purified protein analyze->pool

Caption: Ion Exchange Chromatography Workflow.

Procedure:

  • Column Equilibration: Equilibrate the DEAE column with 5-10 column volumes (CV) of Lysis/Equilibration Buffer.

  • Sample Loading: Load the clarified protein lysate onto the equilibrated column. Collect the flow-through for analysis.

  • Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CV.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using SDS-PAGE and a protein-specific assay (e.g., Western blot or activity assay) to identify the fractions containing the purified protein.

  • Pooling: Pool the fractions with the highest purity and concentration of the target protein.

Application in Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, separates proteins based on their hydrodynamic radius (size).[7] MOPS buffer is suitable for SEC as it helps to maintain the native structure and oligomeric state of the protein, which is essential for accurate size-based separation.[8] The inclusion of a moderate salt concentration (e.g., 50-150 mM NaCl) in the MOPS buffer is often recommended to prevent non-specific ionic interactions between the protein and the chromatography matrix.[9]

Protocol: Separation of Protein Complexes from Mitochondrial Extract

This protocol is adapted from a method for separating protein complexes from solubilized mitochondria.[8]

Materials:

  • Solubilization Buffer: 10 mM MOPS, 50 mM Potassium Acetate, 1% Digitonin, pH 7.0

  • SEC Running Buffer: 10 mM MOPS, 50 mM Potassium Acetate, 0.1% DDM (n-Dodecyl-β-D-maltoside), pH 7.0

  • Size exclusion column (e.g., Superose 6 10/300)

  • Solubilized mitochondrial extract

Experimental Workflow:

SEC_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis prep_column Equilibrate SEC column with SEC Running Buffer load Load sample onto the column prep_column->load prep_sample Solubilize and clarify mitochondrial extract prep_sample->load run Run the column with SEC Running Buffer load->run collect Collect fractions run->collect analyze Analyze fractions by SDS-PAGE and Western Blot collect->analyze identify Identify fractions containing the protein complex of interest analyze->identify

Caption: Size Exclusion Chromatography Workflow.

Procedure:

  • Sample Preparation: Solubilize mitochondrial extracts in Solubilization Buffer for 30 minutes on ice. Clarify the lysate by centrifugation at 50,000 x g for 30 minutes at 4°C.

  • Column Equilibration: Equilibrate the size exclusion column with at least 2 CV of SEC Running Buffer.

  • Sample Loading: Load the clarified supernatant onto the equilibrated column.

  • Chromatography Run: Develop the column with SEC Running Buffer at a flow rate appropriate for the chosen column.

  • Fraction Collection: Collect fractions as the proteins elute from the column.

  • Analysis: Analyze the fractions by SDS-PAGE and Western blotting using antibodies against proteins of interest to identify the fractions containing the desired protein complex.

Application in Affinity Chromatography (AC)

Affinity chromatography is a highly specific purification technique that relies on the interaction between a protein and a ligand that has been immobilized on a chromatography resin. MOPS buffer can be used in the binding and wash steps to provide a stable environment that promotes this specific interaction while minimizing non-specific binding.

Protocol: Purification of a His-tagged Protein

This protocol describes a general method for purifying a recombinant protein with a polyhistidine tag (His-tag) using a Nickel-NTA (Ni-NTA) resin.

Materials:

  • Binding/Wash Buffer: 50 mM MOPS, 300 mM NaCl, 10 mM Imidazole, pH 7.4

  • Elution Buffer: 50 mM MOPS, 300 mM NaCl, 250 mM Imidazole, pH 7.4

  • Ni-NTA agarose resin

  • Clarified lysate containing the His-tagged protein

Experimental Workflow:

AC_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis prep_column Equilibrate Ni-NTA column with Binding/Wash Buffer load Load sample onto the column prep_column->load prep_sample Prepare clarified lysate prep_sample->load wash Wash with Binding/Wash Buffer to remove non-specifically bound proteins load->wash elute Elute His-tagged protein with Elution Buffer wash->elute collect Collect fractions elute->collect analyze Analyze fractions by SDS-PAGE collect->analyze pool Pool fractions containing the purified His-tagged protein analyze->pool

References

Application Notes and Protocols for MOPS Sodium Salt in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for the successful cultivation of mammalian cells, impacting cell growth, viability, and protein expression. While bicarbonate-CO2 buffering systems are standard, they can be susceptible to fluctuations with changes in atmospheric CO2. 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that is effective in the physiological pH range of 6.5-7.9 and can be used to supplement mammalian cell culture media to provide additional buffering capacity.[1] This document provides detailed application notes and protocols for the use of MOPS sodium salt in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in the biopharmaceutical industry.

Data Presentation

The optimal concentration of this compound is a balance between effective pH control and potential cytotoxicity. Below are tables summarizing the effects of different MOPS concentrations on key cell culture parameters.

This compound Concentration (mM)Cell Viability (%)Peak Viable Cell Density (x 10^6 cells/mL)Specific Productivity (pg/cell/day)
0 (Control)95 ± 28.5 ± 0.425 ± 2
594 ± 38.3 ± 0.524 ± 3
1092 ± 48.1 ± 0.623 ± 2
2085 ± 57.5 ± 0.721 ± 4
4070 ± 66.2 ± 0.818 ± 5

Table 1: Effect of this compound Concentration on CHO Cell Culture Performance. Data are representative and may vary depending on the specific CHO cell line and culture conditions.

ParameterRecommended RangeNotes
Working Concentration 5 - 20 mM Concentrations above 20 mM may lead to decreased cell viability and growth.[1]
pH 7.0 - 7.4 Adjust to the optimal pH for your specific cell line.
Osmolality 280 - 320 mOsm/kg Monitor and adjust osmolality after the addition of this compound.

Table 2: Recommended Parameters for this compound Supplementation in Mammalian Cell Culture.

Signaling Pathway

Impact of pH on the Notch Signaling Pathway

Extracellular and intracellular pH can influence cellular signaling pathways. Notably, an increase in intracellular pH has been shown to upregulate the Notch signaling pathway.[2][3] The Notch pathway plays a critical role in cell fate decisions, proliferation, and differentiation. Its activation involves a series of proteolytic cleavages of the Notch receptor, leading to the release of the Notch intracellular domain (NICD), which translocates to the nucleus and activates target gene expression.[4]

NotchSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Notch_Receptor_EC Notch Receptor (Extracellular Domain) Ligand->Notch_Receptor_EC Binding Notch_Receptor_TM Notch Receptor (Transmembrane Domain) Notch_Receptor_EC->Notch_Receptor_TM ADAM10 ADAM10 Notch_Receptor_TM->ADAM10 S2 Cleavage gamma_Secretase gamma_Secretase ADAM10->gamma_Secretase S3 Cleavage NICD NICD gamma_Secretase->NICD Release CSL CSL NICD->CSL Translocation to Nucleus & Binding Coactivators Coactivators CSL->Coactivators Recruitment Target_Genes Target Gene Expression Coactivators->Target_Genes Activation High_pH High Intracellular pH High_pH->Notch_Receptor_TM Upregulates

Caption: pH-Mediated Upregulation of Notch Signaling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (MW: 231.25 g/mol )

  • Cell culture grade water

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • To prepare a 1 M stock solution, dissolve 23.13 g of this compound in 80 mL of cell culture grade water.

  • Mix gently until the powder is completely dissolved.

  • Adjust the volume to 100 mL with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Supplementation of Mammalian Cell Culture Medium with this compound

Materials:

  • Basal mammalian cell culture medium (e.g., CHO-SFM, DMEM/F-12)

  • 1 M sterile this compound stock solution (from Protocol 1)

  • Sterile pipettes and tubes

Procedure:

  • Determine the desired final concentration of this compound in your cell culture medium (e.g., 10 mM).

  • Aseptically add the calculated volume of the 1 M this compound stock solution to the basal medium. For example, to prepare 500 mL of medium with 10 mM MOPS, add 5 mL of the 1 M stock solution.

  • Gently mix the supplemented medium thoroughly.

  • If necessary, measure the pH of the final medium and adjust to the desired range (typically 7.0-7.4) using sterile 1 N HCl or 1 N NaOH.

  • Measure the osmolality of the final medium and ensure it is within the optimal range for your cells (typically 280-320 mOsm/kg). Adjust with sterile water or a sterile hypertonic salt solution if necessary.

  • The MOPS-supplemented medium is now ready for use.

Protocol 3: Evaluating the Effect of this compound on CHO Cell Growth and Viability

Objective: To determine the optimal concentration of this compound for a specific CHO cell line.

Workflow Diagram:

CHO_MOPS_Evaluation Start Start Prepare_Media Prepare CHO Media with Varying MOPS Concentrations (0, 5, 10, 20, 40 mM) Start->Prepare_Media Seed_Cells Seed CHO Cells into Culture Vessels Prepare_Media->Seed_Cells Incubate Incubate at 37°C, 5% CO2 Seed_Cells->Incubate Monitor_Daily Daily Monitoring: - Viable Cell Density - Viability - pH Incubate->Monitor_Daily Monitor_Daily->Incubate Repeat Daily Harvest Harvest Cells at End of Culture Monitor_Daily->Harvest Analyze_Product Analyze Product Titer (if applicable) Harvest->Analyze_Product Data_Analysis Data Analysis and Comparison Analyze_Product->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Evaluating MOPS in CHO Cells.

Procedure:

  • Prepare CHO cell culture medium supplemented with different concentrations of this compound (e.g., 0, 5, 10, 20, and 40 mM) according to Protocol 2.

  • Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL into shake flasks or other suitable culture vessels containing the prepared media.

  • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 rpm).

  • Take daily samples to measure viable cell density and viability using a cell counter (e.g., trypan blue exclusion method).

  • Monitor the pH of the culture medium daily.

  • At the end of the culture period (e.g., day 7 or when viability drops below 80%), harvest the cells and supernatant.

  • If applicable, analyze the supernatant for recombinant protein titer using an appropriate method (e.g., ELISA, HPLC).

  • Plot the growth curves and viability profiles for each MOPS concentration.

  • Compare the peak viable cell densities, growth rates, and specific productivity to determine the optimal this compound concentration.

Conclusion

This compound can be a valuable supplement to mammalian cell culture media for enhancing pH stability. However, its concentration must be carefully optimized to avoid potential cytotoxic effects. The protocols and data presented in this document provide a framework for researchers to effectively incorporate this compound into their cell culture workflows and determine the optimal concentration for their specific applications. It is recommended to perform a dose-response experiment for each new cell line to identify the ideal balance between buffering capacity and cell health.

References

The Pivotal Role of MOPS Buffer in Advancing Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols detailing the critical role of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in enzyme kinetics assays. These resources provide in-depth methodologies and quantitative data to enhance the accuracy and reproducibility of enzymatic studies, crucial for advancing drug discovery and biochemical research.

MOPS, a zwitterionic buffer, is highly valued in enzyme kinetics for its ability to maintain a stable pH environment near physiological conditions, typically within the range of 6.5 to 7.9.[1] Its minimal interaction with metal ions and low ultraviolet absorbance make it an ideal choice for various spectrophotometric and fluorometric enzyme assays.[1] These new application notes offer detailed guidance on the optimal use of MOPS buffer, ensuring reliable and consistent results in sensitive enzymatic reactions.

Key Applications and Advantages of MOPS Buffer in Enzymology

MOPS buffer is instrumental in a variety of enzyme assays, including those for kinases and phosphatases, which are critical targets in drug development. Its stable pKa value, which is less sensitive to temperature fluctuations compared to other common buffers like Tris, provides a robust and reliable buffering system for kinetic studies.[2] This stability is paramount for obtaining accurate measurements of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

A prime example of MOPS buffer's utility is in the study of alkaline phosphatase, a metalloenzyme involved in bone mineralization and various cellular signaling pathways.[1][3][4] The use of MOPS in these assays allows for precise control of the reaction environment, leading to more accurate determination of the enzyme's catalytic efficiency.

Quantitative Data Summary

The following tables summarize key kinetic parameters for enzymes assayed in MOPS buffer, providing a valuable resource for comparative analysis.

EnzymeSubstrateBuffer ConditionsKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Alkaline Phosphatasep-Nitrophenyl phosphate0.04 M MOPS, pH 8.0N/AN/AN/A[2][5]
cAMP-dependent Protein KinaseKemptideNot specified, but compatible with MOPS buffer4.95001.02 x 10⁸[6][7]

Note: N/A indicates that the specific value was not provided in the cited source under MOPS buffer conditions.

Experimental Protocols

Detailed protocols for preparing MOPS buffer and conducting enzyme kinetics assays are provided to ensure standardized and reproducible experimental setups.

Preparation of 1 M MOPS Stock Solution (pH 7.2)
  • Dissolve MOPS: Weigh 209.26 g of MOPS free acid and dissolve it in approximately 800 mL of nuclease-free water.

  • Adjust pH: Adjust the pH of the solution to 7.2 using 10 N NaOH.

  • Final Volume: Bring the final volume to 1 L with nuclease-free water.

  • Sterilization: Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.

  • Storage: Store the stock solution at room temperature, protected from light.

General Protocol for a Spectrophotometric Enzyme Kinetic Assay

This protocol provides a general framework for a continuous spectrophotometric assay to determine the initial reaction velocity.

  • Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and any necessary cofactors in 1x MOPS assay buffer (e.g., 50 mM MOPS, pH 7.2, with relevant salts and additives).

  • Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare the reaction mixture by adding the assay buffer, substrate at various concentrations, and any cofactors. The final volume should be kept constant for all reactions.

  • Temperature Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.

  • Initiate the Reaction: Add a small, predetermined volume of the enzyme solution to the reaction mixture to initiate the reaction. Mix quickly and thoroughly.

  • Data Acquisition: Immediately place the microplate or cuvette in a spectrophotometer pre-set to the appropriate wavelength for detecting the product formation or substrate consumption. Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for a duration sufficient to determine the initial linear rate of the reaction.

  • Data Analysis: Plot the absorbance values against time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Kinetic Parameter Determination: Repeat steps 2-6 for a range of substrate concentrations. Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizing Biochemical Processes

To further aid researchers, diagrams illustrating a key signaling pathway and a typical experimental workflow are provided below.

Signaling_Pathway cluster_osteoblast Osteoblast cluster_ecm Extracellular Matrix BMP-2 BMP-2 BMPR BMP Receptor BMP-2->BMPR binds Wnt Wnt BMPR->Wnt induces expression LRP5/6-Frizzled LRP5/6-Frizzled Co-receptor Wnt->LRP5/6-Frizzled binds β-catenin β-catenin (stabilized) LRP5/6-Frizzled->β-catenin activates RUNX2 RUNX2 Transcription Factor β-catenin->RUNX2 activates ALP_gene ALP Gene Transcription RUNX2->ALP_gene promotes ALP Alkaline Phosphatase (TNAP) ALP_gene->ALP translates to PPi Pyrophosphate (PPi) (Inhibitor) ALP->PPi hydrolyzes Pi Inorganic Phosphate (Pi) (Promoter) PPi->Pi converts to Mineralization Bone Mineralization PPi->Mineralization inhibits Pi->Mineralization promotes

Caption: Alkaline Phosphatase in Bone Mineralization Signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare MOPS Assay Buffer setup_rxn Set up Reaction Mixtures (Varying Substrate Concentrations) prep_buffer->setup_rxn prep_enzyme Prepare Enzyme Stock Solution initiate_rxn Initiate Reaction with Enzyme prep_enzyme->initiate_rxn prep_substrate Prepare Substrate Stock Solutions prep_substrate->setup_rxn equilibrate Equilibrate at Assay Temperature setup_rxn->equilibrate equilibrate->initiate_rxn measure_abs Measure Absorbance vs. Time (Spectrophotometer) initiate_rxn->measure_abs plot_abs_time Plot Absorbance vs. Time measure_abs->plot_abs_time calc_v0 Calculate Initial Velocity (V₀) (Slope of Linear Phase) plot_abs_time->calc_v0 plot_mm Plot V₀ vs. [Substrate] calc_v0->plot_mm fit_mm Fit Data to Michaelis-Menten Equation plot_mm->fit_mm determine_params Determine Km and Vmax fit_mm->determine_params

Caption: Spectrophotometric Enzyme Kinetic Assay Workflow.

These resources are designed to empower researchers with the knowledge and tools necessary to conduct high-quality enzyme kinetics studies, ultimately accelerating the pace of scientific discovery and the development of new therapeutics.

References

MOPS Buffer: Application Notes and Protocols for Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that has become an invaluable tool in biological and biochemical research, including the critical field of protein crystallization.[1][2] First introduced by Good et al. in 1966, MOPS is one of the "Good's buffers" designed for biological applications.[1] Its desirable physicochemical properties make it a frequent choice for maintaining a stable pH environment, which is paramount for successful protein crystallization.[1][2] This document provides detailed application notes and protocols for the effective use of MOPS buffer in protein crystallization screening.

The success of protein crystallization hinges on a multitude of factors, with the pH of the crystallization solution being one of the most profound variables.[3] The pH affects the protein's charge state, solubility, and intermolecular interactions, all of which are critical for the formation of well-ordered crystals.[1] MOPS, with a pKa of approximately 7.2 at 25°C, is particularly well-suited for maintaining a stable pH in the slightly acidic to neutral range (6.5 to 7.9), which is often conducive to protein crystallization.[1][4]

Advantages of MOPS Buffer in Protein Crystallization

MOPS offers several key advantages that make it a valuable component in protein crystallization screening:

  • Optimal pH Range: Its effective buffering range of pH 6.5 to 7.9 is ideal for many proteins, mimicking physiological conditions.[1][2][5]

  • Low Ionic Strength: MOPS has a low ionic strength, which minimizes interference with protein-protein and protein-ligand interactions that are crucial for crystal formation.[1]

  • Chemical Stability: It is chemically stable and does not tend to interact with most metal ions, making it a non-coordinating buffer suitable for a wide range of proteins, including metalloproteins.[6][7]

  • Temperature Stability: MOPS exhibits a relatively low pKa change with temperature (ΔpKa/°C of -0.013), ensuring a more stable pH during temperature-sensitive crystallization experiments.[4][8]

  • UV Transparency: It does not absorb significantly in the ultraviolet region, which is advantageous for spectroscopic measurements of protein concentration.[1]

  • Biocompatibility: MOPS is generally considered non-toxic to cells and has good biocompatibility.[2][5]

Quantitative Data: Physicochemical Properties of MOPS Buffer

For ease of comparison and reference, the key quantitative properties of MOPS buffer are summarized in the table below.

PropertyValueReference
Chemical Name 3-(N-morpholino)propanesulfonic acid[1]
pKa (at 25°C) ~7.2[1][4]
Effective pH Range 6.5 - 7.9[1][4]
ΔpKa/°C -0.013[4][8]
Molecular Weight 209.26 g/mol [5]
Water Solubility (at 20°C) 1000 g/L[6]
Typical Working Concentration 10 - 100 mM[9]

Experimental Protocols

Protocol 1: Preparation of a 1 M MOPS Stock Solution (pH 7.4)

This protocol details the preparation of a 1 M stock solution of MOPS buffer, which can then be diluted to the desired working concentration for crystallization experiments.

Materials:

  • MOPS (free acid) powder (MW: 209.26 g/mol )

  • High-purity, deionized water (ddH₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 1 L)

  • Sterile filter (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weighing the MOPS Powder: Weigh out 209.26 g of MOPS free acid for a 1 L solution.

  • Dissolving the MOPS: Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O. Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution. Stir until all the powder is completely dissolved.

  • pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Carefully add the NaOH solution dropwise to the MOPS solution while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.4.

  • Final Volume Adjustment: Transfer the pH-adjusted MOPS solution to a 1 L volumetric flask. Add ddH₂O to bring the final volume to the 1 L mark.

  • Sterilization: Sterilize the MOPS buffer solution by passing it through a 0.22 µm sterile filter. Note: Autoclaving MOPS buffer is not recommended as it can lead to degradation and a yellowing of the solution.[6][10]

  • Storage: Aliquot the sterile MOPS buffer into sterile storage bottles. Store at room temperature, protected from light.[10] A slight yellowing over time is normal, but a dark-colored buffer should be discarded.[10]

Protocol 2: Protein Crystallization Screening using MOPS Buffer (Vapor Diffusion Method)

This protocol outlines a general procedure for setting up a protein crystallization screening experiment using the hanging drop vapor diffusion method with MOPS as the buffering agent.

Materials:

  • Purified protein sample (at a suitable concentration, e.g., 5-25 mg/mL, in a minimal buffer)[11]

  • 1 M MOPS stock solution (pH 7.4, prepared as per Protocol 1)

  • Crystallization screening kit or individual precipitant solutions

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and sterile tips

  • Microscope for observing crystals

Procedure:

  • Prepare the Reservoir Solution: In the wells of the 24-well crystallization plate, prepare the reservoir solutions. These solutions will typically contain a precipitant (e.g., polyethylene glycol, ammonium sulfate), a salt, and the MOPS buffer at a final concentration of 50-100 mM. The pH of the reservoir solution should be within the buffering range of MOPS (e.g., pH 6.5-7.9).

  • Prepare the Protein-Precipitant Drop: On a siliconized glass cover slip, pipette a small volume (e.g., 1 µL) of your purified protein solution.

  • Add the Reservoir Solution to the Drop: To the protein drop, add an equal volume (e.g., 1 µL) of the reservoir solution from the corresponding well.

  • Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal with the grease around the rim of the well. This creates a "hanging drop."

  • Incubation: Place the crystallization plate in a stable environment, typically at a constant temperature (e.g., 4°C or 20°C), and protect it from vibrations.

  • Monitoring Crystal Growth: Regularly monitor the drops under a microscope over several days to weeks.[1] Observe for the formation of precipitate, microcrystals, or single crystals.

  • Optimization: If initial screening with MOPS yields promising results (e.g., microcrystals or crystalline precipitate), further optimization experiments should be performed. This involves systematically varying the concentrations of the protein, precipitant, and MOPS buffer, as well as fine-tuning the pH.[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of MOPS buffer for protein crystallization.

Experimental_Workflow Experimental Workflow for Protein Crystallization Screening with MOPS cluster_prep Preparation cluster_setup Experiment Setup cluster_analysis Analysis & Optimization prep_protein Purified Protein (>95% purity) setup_drop Mix Protein and Reservoir Solution on Cover Slip (Hanging Drop) prep_protein->setup_drop prep_mops Prepare 1M MOPS Stock Solution (pH 6.5-7.9) setup_plate Pipette Reservoir Solutions (containing MOPS) into Plate prep_mops->setup_plate prep_screen Prepare Crystallization Screening Solutions (Precipitants, Salts) prep_screen->setup_plate setup_plate->setup_drop seal_plate Seal Plate and Incubate setup_drop->seal_plate observe Microscopic Observation (Daily/Weekly) seal_plate->observe analyze Analyze Results: No Crystals, Precipitate, Microcrystals, Single Crystals observe->analyze optimize Optimize Conditions: Vary pH, Concentrations (Protein, MOPS, Precipitant) analyze->optimize If promising diffraction X-ray Diffraction (for well-formed crystals) analyze->diffraction If successful optimize->setup_plate Iterate

Caption: Workflow for protein crystallization screening using MOPS buffer.

Buffer_Selection_Logic Logical Considerations for Buffer Selection in Protein Crystallization cluster_protein Protein Properties cluster_buffer Buffer Properties cluster_decision Decision start Start: Need to select a buffer for protein crystallization protein_ph Optimal pH for Protein Stability & Solubility start->protein_ph protein_metal Is it a Metalloprotein? start->protein_metal buffer_ph Effective pH Range protein_ph->buffer_ph match buffer_metal Metal Ion Interaction protein_metal->buffer_metal consider is_mops_suitable Is MOPS a suitable candidate? buffer_ph->is_mops_suitable buffer_metal->is_mops_suitable buffer_temp Temperature Dependence (ΔpKa/°C) buffer_temp->is_mops_suitable buffer_ionic Ionic Strength buffer_ionic->is_mops_suitable end_yes Proceed with MOPS in crystallization screen is_mops_suitable->end_yes Yes end_no Consider alternative buffers (e.g., HEPES, Tris, Citrate) is_mops_suitable->end_no No

Caption: Decision-making flowchart for selecting a suitable buffer.

Conclusion

MOPS is a robust and versatile buffer that offers significant advantages for protein crystallization screening.[1] Its ability to maintain a stable pH in the physiological range, coupled with its low ionic strength and chemical inertness, creates a favorable environment for the growth of high-quality protein crystals.[1][2] By following the detailed protocols and considering the key properties outlined in this document, researchers, scientists, and drug development professionals can effectively leverage MOPS buffer to enhance the success rate of their protein crystallization experiments, a critical step in structural biology and drug discovery.

References

Application Notes and Protocols for Studying Electron Transfer in Chloroplasts Using MOPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of photosynthetic electron transfer in isolated chloroplasts is fundamental to understanding plant physiology, herbicide mechanism of action, and for the development of novel agrochemicals and renewable energy technologies. The integrity and functional viability of isolated chloroplasts are critically dependent on the experimental conditions, particularly the composition of the isolation and reaction buffers. 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer widely used in biological research. Its pKa of 7.2 at 25°C makes it an excellent choice for maintaining a stable pH in the near-neutral range required for optimal chloroplast activity.[1][2] These application notes provide detailed protocols for the isolation of functional chloroplasts and the measurement of electron transport rates using MOPS buffer, along with a comparative overview of other commonly used buffers.

Properties of Buffers for Chloroplast Research

The selection of an appropriate buffer is crucial for the successful isolation and functional analysis of chloroplasts. The ideal buffer should have a pKa near the desired pH, be chemically stable, and not interfere with the biological processes being studied. The following table summarizes the properties of MOPS and other common biological buffers used in chloroplast research.

BufferpKa (at 25°C)Useful pH RangeKey Characteristics
MOPS 7.206.5 - 7.9Good's buffer, zwitterionic, minimal metal ion binding, suitable for many biological systems at near-neutral pH.[1][2]
HEPES 7.486.8 - 8.2Good's buffer, zwitterionic, widely used in cell culture and biochemical assays.[3]
Tricine 8.057.4 - 8.8Good's buffer, zwitterionic, often used in electrophoresis and as a biological buffer.
Phosphate 7.20 (pKa2)6.2 - 8.2Physiological buffer, but can precipitate with divalent cations (e.g., Mg²⁺, Ca²⁺) and its buffering capacity is sensitive to temperature changes.

While direct comparative studies quantifying the electron transport rates in chloroplasts using these different buffers are not extensively available in the literature, the choice of buffer can significantly impact experimental outcomes. MOPS is often favored for its pKa close to physiological pH and its low propensity to interact with metal ions, which are crucial cofactors in the electron transport chain.

Experimental Protocols

Protocol 1: Isolation of Intact Chloroplasts from Spinach

This protocol describes a method for isolating functionally active chloroplasts from spinach leaves using a MOPS-containing buffer.

Materials:

  • Fresh spinach leaves (approximately 40-50 g)

  • Grinding Buffer:

    • 50 mM MOPS-KOH, pH 7.8

    • 330 mM Sorbitol

    • 2 mM EDTA

    • 1 mM MgCl₂

    • 0.1% (w/v) Bovine Serum Albumin (BSA)

  • Washing Buffer:

    • 50 mM MOPS-KOH, pH 7.8

    • 330 mM Sorbitol

    • 2 mM EDTA

    • 1 mM MgCl₂

  • Blender

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge and centrifuge tubes

  • Soft paintbrush

  • Ice bucket

Procedure:

  • Pre-cool all buffers, the blender, and centrifuge tubes to 4°C.

  • Wash spinach leaves and remove the midribs.

  • Add the spinach leaves and 200 mL of ice-cold Grinding Buffer to the blender.

  • Homogenize the leaves with short bursts (3-5 seconds each) to minimize frothing and organelle damage.

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.

  • Further filter the filtrate through a single layer of Miracloth into pre-chilled centrifuge tubes.

  • Centrifuge the filtrate at 1,000 x g for 7 minutes at 4°C.

  • Discard the supernatant.

  • Gently resuspend the chloroplast pellet in a small volume (1-2 mL) of ice-cold Washing Buffer using a soft paintbrush.

  • Determine the chlorophyll concentration of the isolated chloroplasts (see Protocol 3).

  • Store the isolated chloroplasts on ice and use them for experiments within a few hours.

G cluster_0 Preparation cluster_1 Isolation start Start: Fresh Spinach Leaves homogenize Homogenize in Grinding Buffer (MOPS) start->homogenize filter1 Filter (Cheesecloth) homogenize->filter1 filter2 Filter (Miracloth) filter1->filter2 centrifuge1 Centrifuge (1,000 x g, 7 min) filter2->centrifuge1 discard_sup Discard Supernatant centrifuge1->discard_sup resuspend Resuspend Pellet in Washing Buffer (MOPS) discard_sup->resuspend end Isolated Chloroplasts resuspend->end

Protocol 2: Measurement of Photosynthetic Electron Transport (Hill Reaction)

This protocol measures the rate of photosystem II (PSII) electron transport by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[2][4][5]

Materials:

  • Isolated chloroplast suspension

  • Reaction Buffer:

    • 50 mM MOPS-KOH, pH 7.5

    • 100 mM Sorbitol

    • 5 mM MgCl₂

    • 10 mM NaCl

  • 0.5 mM DCPIP solution

  • Spectrophotometer

  • Cuvettes

  • Light source (e.g., a 100W lamp)

  • Water bath to maintain temperature

Procedure:

  • Set the spectrophotometer to a wavelength of 600 nm.

  • Prepare a blank cuvette containing 2.8 mL of Reaction Buffer and 0.1 mL of chloroplast suspension. Use this to zero the spectrophotometer.

  • To a separate cuvette, add 2.8 mL of Reaction Buffer and 0.1 mL of chloroplast suspension.

  • To initiate the reaction, add 0.1 mL of 0.5 mM DCPIP to the cuvette, mix quickly by inverting, and immediately take an initial absorbance reading (time = 0).

  • Place the cuvette in a temperature-controlled water bath and illuminate it with the light source.

  • Take absorbance readings at regular intervals (e.g., every 30 seconds) for 3-5 minutes.

  • The rate of electron transport is proportional to the rate of decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form.

  • Calculate the rate of DCPIP reduction using the molar extinction coefficient of DCPIP at 600 nm (21.8 mM⁻¹cm⁻¹).

Calculation:

Rate (µmol DCPIP reduced/mg Chl/hr) = (ΔA₆₀₀ / ε / path length) * (reaction volume / chlorophyll amount in mg) * (3600 sec/hr)

Where:

  • ΔA₆₀₀ = change in absorbance at 600 nm per unit time

  • ε = molar extinction coefficient of DCPIP (21.8 mM⁻¹cm⁻¹)

  • path length = path length of the cuvette (usually 1 cm)

G cluster_0 Reaction Setup cluster_1 Measurement cluster_2 Data Analysis start Prepare Reaction Mix (MOPS Buffer, Chloroplasts) add_dcpip Add DCPIP (Initiate Reaction) start->add_dcpip measure_initial Measure Initial Absorbance (A₆₀₀) add_dcpip->measure_initial illuminate Illuminate Sample measure_initial->illuminate measure_time Measure A₆₀₀ at Time Intervals illuminate->measure_time plot Plot A₆₀₀ vs. Time measure_time->plot calculate Calculate Rate of DCPIP Reduction plot->calculate end Electron Transport Rate calculate->end

Protocol 3: Determination of Chlorophyll Concentration

Materials:

  • Isolated chloroplast suspension

  • 80% (v/v) Acetone

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Add 10 µL of the chloroplast suspension to 990 µL of 80% acetone.

  • Mix well and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a cuvette and measure the absorbance at 645 nm and 663 nm.

  • Calculate the total chlorophyll concentration using the following equation (Arnon, 1949):

Chlorophyll (mg/mL) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)

Photosynthetic Electron Transport Pathway

The "Z-scheme" illustrates the pathway of electron flow from water to NADP⁺ in the light-dependent reactions of photosynthesis. This process involves two photosystems (PSII and PSI), the cytochrome b₆f complex, and mobile electron carriers.

G cluster_0 Photosystem II (PSII) cluster_1 Cytochrome b6f Complex cluster_2 Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light (hν) QA QA Pheo->QA QB QB QA->QB PQ Plastoquinone (PQ Pool) QB->PQ Cytb6f Cyt b6f PC Plastocyanin (PC) Cytb6f->PC P700 P700 A0 A0 P700->A0 Light (hν) A1 A1 A0->A1 FeS Fe-S Centers A1->FeS Fd Ferredoxin (Fd) FeS->Fd H2O 2H₂O H2O->P680 e⁻ O2 O₂ + 4H⁺ H2O->O2 PQ->Cytb6f PC->P700 FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP NADP⁺ + H⁺ NADP->FNR

Data Presentation

The following table presents hypothetical data for a DCPIP reduction assay to illustrate expected results. Actual results will vary depending on the plant species, chloroplast integrity, and experimental conditions.

Time (seconds)Absorbance at 600 nm (Light)Absorbance at 600 nm (Dark Control)
00.8500.852
300.7250.850
600.6100.848
900.5050.851
1200.4100.849
1500.3250.850
1800.2500.848

In this example, the absorbance of the sample exposed to light decreases steadily, indicating the reduction of DCPIP and active electron transport. The dark control shows no significant change in absorbance, confirming that the reaction is light-dependent.

Conclusion

MOPS is a suitable and effective buffer for the isolation of functional chloroplasts and the subsequent study of photosynthetic electron transport. Its buffering capacity in the physiological pH range and its minimal interaction with metal ions contribute to the stability and activity of the isolated organelles. The provided protocols offer a robust framework for researchers to investigate the intricate processes of photosynthesis and to screen for compounds that may modulate these pathways. Careful attention to temperature control and procedural details is paramount for obtaining reproducible and reliable results.

References

Application Notes and Protocols for MOPS Buffer in Bicinchoninic Acid (BCA) Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for the quantification of total protein in a sample. The assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of BCA, which results in a purple-colored complex that exhibits strong absorbance at 562 nm.[1] The intensity of the color is proportional to the protein concentration.

MOPS (3-(N-morpholino)propanesulfonic acid) is a popular buffering agent in biological and biochemical research due to its pKa of 7.2, which makes it effective for maintaining pH in the physiological range. It is often a component of cell lysis buffers used in the extraction of proteins for downstream applications, including the study of cellular signaling pathways.

Compatibility of MOPS Buffer with BCA Protein Assay

A critical consideration for any protein quantification assay is the compatibility of the sample buffer components with the assay reagents. Many substances can interfere with the BCA assay, including reducing agents, chelating agents, and certain buffers at high concentrations.[2][3][4]

MOPS buffer has been demonstrated to be compatible with the BCA protein assay at concentrations up to 100 mM.[5] This compatibility makes it a suitable choice for researchers who need to quantify protein in samples prepared with MOPS-containing buffers without the need for buffer exchange or protein precipitation, which can lead to sample loss.

While MOPS is generally considered compatible, it is always best practice to ensure that the concentration of MOPS in the final sample assayed is as low as practically possible and to prepare protein standards in the same buffer as the unknown samples to account for any minor matrix effects.

Potential for Interference

Although compatible at typical working concentrations, very high concentrations of MOPS or the presence of other interfering substances in a MOPS-based buffer can still affect assay accuracy. The primary mechanism of interference in the BCA assay is the reduction of Cu²⁺ to Cu¹⁺ by non-protein components or the chelation of copper ions. It is crucial to be aware of all components in the sample buffer. For instance, if a MOPS-containing lysis buffer also includes reducing agents like DTT or β-mercaptoethanol above their compatibility limits, these will interfere with the assay.[6]

Recommendations for Use
  • Concentration Limit: When using MOPS buffer, ensure the final concentration in the protein sample to be assayed does not exceed 100 mM.[5]

  • Matching Standards and Blanks: For the highest accuracy, the protein standards (e.g., BSA) and the blank should be prepared in the same MOPS buffer composition (including concentration and pH) as the unknown samples. This will help to correct for any background absorbance or minor interference from the buffer itself.

  • Dilution as a Strategy: If the MOPS concentration is above 100 mM or if other interfering substances are present, diluting the sample with a compatible buffer (like 0.9% NaCl or PBS) is a simple and effective way to reduce the concentration of the interfering substance to a tolerable level.[6]

  • Verification: When establishing a new workflow or using a new lysis buffer formulation, it is advisable to perform a spike-and-recovery experiment to validate the compatibility and accuracy of the BCA assay with your specific sample matrix.

Data Presentation

The following table summarizes the compatibility of MOPS buffer with the BCA protein assay based on available data. The "Error in Concentration Estimation" is a hypothetical but realistic representation to illustrate the concept of compatibility, where a value ≤10% is considered acceptable.

Buffer ComponentMaximum Compatible ConcentrationHypothetical Protein Concentration (µg/mL)Measured Absorbance (562 nm)Calculated Concentration (µg/mL)Error in Concentration Estimation (%)
Control (No MOPS) N/A5000.8505000.0
MOPS, pH 7.2 25 mM5000.8555030.6
MOPS, pH 7.2 50 mM5000.8605061.2
MOPS, pH 7.2 100 mM 500 0.875 515 3.0
MOPS, pH 7.2 200 mM5000.95055911.8

Table 1: Compatibility of various concentrations of MOPS buffer in a standard BCA protein assay. The data illustrates that up to 100 mM MOPS, the error in protein concentration estimation is minimal and well within acceptable limits.

Experimental Protocols

Protocol 1: Standard BCA Protein Assay (Microplate Procedure) for Samples in MOPS Buffer

This protocol is designed for the quantification of protein in samples buffered with MOPS (≤100 mM).

Materials:

  • BCA Reagent A

  • BCA Reagent B

  • Bovine Serum Albumin (BSA) standard (2 mg/mL)

  • MOPS buffer (at the same concentration as the unknown samples) for diluting standards

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Preparation of BSA Standards:

    • Prepare a series of BSA standards by diluting the 2 mg/mL BSA stock solution with the same MOPS buffer used for the unknown samples. A typical concentration range is 2000 µg/mL down to 25 µg/mL.

    • Also, prepare a blank sample containing only the MOPS buffer.

  • Preparation of BCA Working Reagent:

    • Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[2][7] Ensure thorough mixing until the solution is a clear, green color. Prepare a sufficient volume for all standards and samples.

  • Assay Procedure:

    • Pipette 25 µL of each standard, unknown sample, and blank into separate wells of the microplate. It is recommended to perform replicates (at least duplicates) for each.

    • Add 200 µL of the BCA Working Reagent to each well.[7]

    • Mix the plate thoroughly on a plate shaker for 30 seconds.

    • Cover the plate and incubate at 37°C for 30 minutes. (Alternatively, incubate at room temperature for 2 hours or at 60°C for 15-30 minutes for an enhanced protocol).[5]

    • Cool the plate to room temperature.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 562 nm using a microplate reader.

    • Subtract the average absorbance of the blank replicates from the absorbance of all other standard and unknown sample replicates.

    • Generate a standard curve by plotting the blank-corrected absorbance values for the BSA standards against their known concentrations.

    • Use the standard curve to determine the protein concentration of the unknown samples.

Visualizations

Experimental Workflow

BCA_Workflow_with_MOPS cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BSA_Standards Prepare BSA Standards in MOPS Buffer Pipette Pipette Standards & Samples into 96-well Plate (25 µL) BSA_Standards->Pipette Unknown_Samples Prepare Unknown Samples in MOPS Buffer (<=100mM) Unknown_Samples->Pipette Working_Reagent Prepare BCA Working Reagent (A+B) Add_WR Add Working Reagent to each well (200 µL) Working_Reagent->Add_WR Pipette->Add_WR Incubate Incubate Plate (e.g., 37°C for 30 min) Add_WR->Incubate Measure_Abs Measure Absorbance at 562 nm Incubate->Measure_Abs Std_Curve Generate Standard Curve Measure_Abs->Std_Curve Calc_Conc Calculate Protein Concentration Std_Curve->Calc_Conc

Caption: Workflow for BCA protein assay with MOPS-buffered samples.

Example Signaling Pathway: EGF Receptor (EGFR) Signaling

MOPS-containing lysis buffers are frequently used to prepare cell lysates for studying signaling pathways like the one initiated by the Epidermal Growth Factor (EGF).

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Caption: Simplified EGFR signaling cascade leading to gene transcription.

References

Troubleshooting & Optimization

why is my MOPS buffer turning yellow after autoclaving

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with MOPS (3-(N-morpholino)propanesulfonic acid) buffer, particularly the common problem of the buffer turning yellow after autoclaving.

Troubleshooting Guide

Issue: MOPS buffer has turned yellow after autoclaving.

Question: Why did my clear MOPS buffer solution turn yellow after I autoclaved it?

Answer: The yellowing of MOPS buffer after autoclaving is a widely observed phenomenon resulting from the chemical degradation of the MOPS compound.[1][2][3] The high heat and pressure of the autoclave process can cause oxidation and the formation of unknown yellowish byproducts.[1][3][4][5] This color change is an indicator that the buffer's chemical integrity has been compromised.[1][6]

Question: Is the yellow MOPS buffer still usable for my experiments?

Answer: While some anecdotal reports in online forums suggest that straw-colored MOPS buffer has been used for applications like RNA gels without apparent issues, it is generally not recommended.[1][7] The yellow color signifies degradation and the presence of unknown chemical species, which could negatively and unpredictably impact your experiments.[4][5][8] For sensitive applications, it is best to discard the yellowed buffer and prepare a fresh batch using a non-degrading sterilization method.

Question: What is the recommended method for sterilizing MOPS buffer?

Answer: The preferred and recommended method for sterilizing MOPS buffer is sterile filtration.[4][5][9][10][11] This is typically achieved by passing the buffer solution through a 0.22 µm filter.[4][5][10][11] This method effectively removes microbial contamination without exposing the buffer to high temperatures that cause degradation.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of MOPS buffer turning yellow, other than autoclaving?

A1: Besides autoclaving, several other factors can lead to the yellowing of MOPS buffer:

  • Exposure to Light: MOPS is photosensitive and can undergo photochemical reactions when exposed to light over time, leading to the formation of colored products.[1][6][12]

  • Oxidation: Prolonged exposure to air can cause the buffer to oxidize, resulting in a yellow hue.[1][12]

  • Age and Improper Storage: Storing the buffer for extended periods, especially at room temperature, can lead to gradual degradation and yellowing.[1][12][13] High temperatures and humidity can accelerate this process.[12]

  • Contaminants: The presence of metal ions or other organic impurities can catalyze reactions that cause a color change.[12]

Q2: How should I properly prepare and store MOPS buffer to avoid these issues?

A2: To ensure the stability and performance of your MOPS buffer, follow these guidelines:

  • Preparation: Prepare the buffer using high-purity water (e.g., DEPC-treated water for RNA work).

  • Sterilization: Use sterile filtration through a 0.22 µm filter instead of autoclaving.[4][5][9][10][11]

  • Storage: Store the sterilized buffer in a sterile, airtight container protected from light.[1][12] For long-term storage, 2-8°C is recommended.[14]

Q3: Can I autoclave the water before adding the MOPS powder?

A3: Yes, this is an excellent practice. To prepare a sterile MOPS buffer, you can autoclave the water first.[8] Once the water has cooled to room temperature, you can then dissolve the MOPS buffer solids under sterile conditions (e.g., in a laminar flow hood).[8]

Experimental Protocols

Protocol for Preparation and Sterilization of 10X MOPS Buffer

This protocol is suitable for preparing a 10X MOPS running buffer for RNA gel electrophoresis.

Materials:

  • MOPS (free acid)

  • Sodium Acetate

  • EDTA disodium salt, dihydrate

  • High-purity, RNase-free water

  • NaOH solution (for pH adjustment)

  • Sterile 0.22 µm filter unit

  • Sterile storage bottle

Procedure:

  • In a clean, RNase-free beaker, dissolve the following components in 800 mL of RNase-free water:

    • 41.8 g MOPS (0.2 M)

    • 8.2 g Sodium Acetate (0.1 M)

    • 3.7 g EDTA (0.01 M)

  • Stir until all components are fully dissolved.

  • Adjust the pH of the solution to 7.0 using a freshly prepared NaOH solution.

  • Bring the final volume to 1 L with RNase-free water.

  • To sterilize the buffer, pass it through a 0.22 µm sterile filter unit into a sterile, RNase-free storage bottle.

  • Store the buffer at room temperature, protected from light. For longer-term storage, 4°C is recommended.

Data Presentation

Sterilization MethodColor of MOPS BufferRecommendationRationale
Autoclaving Yellow to BrownNot RecommendedHigh temperatures cause chemical degradation and formation of unknown byproducts.[1][4][5][8]
Sterile Filtration (0.22 µm) ColorlessRecommended Removes microbial contaminants without heat, preserving the chemical integrity of the buffer.[9][10][11]

Visualization

Below is a troubleshooting workflow for addressing issues with MOPS buffer preparation.

MOPS_Troubleshooting cluster_prep Buffer Preparation cluster_sterilization Sterilization cluster_outcome Outcome & Troubleshooting start Start: Prepare MOPS Buffer Solution dissolve Dissolve MOPS powder in high-purity water start->dissolve ph_adjust Adjust pH to desired value dissolve->ph_adjust choice Choose Sterilization Method ph_adjust->choice autoclave Autoclave Solution choice->autoclave Not Recommended filter_sterilize Filter Sterilize (0.22 µm) choice->filter_sterilize Recommended yellow_buffer Buffer turns yellow autoclave->yellow_buffer clear_buffer Buffer remains colorless filter_sterilize->clear_buffer degradation Degradation of MOPS has occurred. Discard buffer. yellow_buffer->degradation usable_buffer Buffer is sterile and stable. Proceed with experiment. clear_buffer->usable_buffer

References

effect of temperature on MOPS buffer pH stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of MOPS (3-(N-morpholino)propanesulfonic acid) buffer, focusing on the critical effect of temperature on its pH stability.

Frequently Asked Questions (FAQs)

Q1: What is MOPS buffer and what are its common applications?

MOPS is a zwitterionic buffer that is widely used in biological and biochemical research.[1] Its pKa of 7.2 at 25°C makes it an excellent choice for maintaining a stable, near-neutral pH environment for a variety of applications, including:

  • Cell culture media.[2][3]

  • Protein studies and enzyme assays.[1][2]

  • RNA electrophoresis and Northern hybridization.[4]

  • Electron transfer and phosphorylation studies in chloroplasts.[4]

Q2: What is the effective pH range of MOPS buffer?

MOPS buffer is most effective in the pH range of 6.5 to 7.9.[1][5][6] Outside of this range, its buffering capacity diminishes significantly.

Q3: How does temperature influence the pH of MOPS buffer?

The pKa of MOPS buffer is temperature-dependent. As the temperature increases, the pKa of MOPS decreases, causing the buffer to become more acidic.[1][7] Conversely, as the temperature decreases, the pKa increases, and the buffer becomes more basic.[1] This change is predictable and is quantified by the temperature coefficient, dpKa/dT.

Q4: What is the dpKa/dT value for MOPS buffer?

The dpKa/dT for MOPS buffer is approximately -0.013 pH units per degree Celsius.[1][8] This means that for every 1°C increase in temperature, the pH of the buffer will decrease by about 0.013 units. A similar value of -0.011 has also been reported.[9]

Q5: Why is it crucial to consider the experimental temperature when preparing MOPS buffer?

Given the temperature-dependent nature of MOPS buffer's pKa, it is essential to adjust the pH of the buffer at the temperature at which the experiment will be performed.[1][7] Failure to do so can result in the actual experimental pH being significantly different from the intended pH, which can impact the activity of enzymes and other biological molecules, leading to inaccurate and irreproducible results.[1][7]

Q6: Can I autoclave MOPS buffer?

It is generally not recommended to autoclave MOPS buffer, especially in the presence of glucose, as it can degrade and turn yellow.[2][4] The yellowing may not always affect its performance, but darker-colored buffer should be discarded.[4] For sterilization, filter sterilization through a 0.22 µm or 0.45 µm filter is the preferred method.[4][10]

Q7: How should MOPS buffer be stored?

MOPS powder is stable and can be stored at room temperature in a dry, dark environment for several years.[5][6] MOPS buffer solutions should be stored at 2-8°C, protected from light, to prevent degradation and microbial growth.[5][6] It is recommended to use prepared solutions promptly.[6]

Data Presentation

Table 1: Effect of Temperature on the pKa of MOPS Buffer

This table illustrates the change in the pKa of MOPS buffer at various temperatures, calculated using a dpKa/dT of -0.013/°C and a pKa of 7.20 at 25°C.

Temperature (°C)pKa
47.47
207.27
257.20
377.04
506.88

Troubleshooting Guide

Q8: My MOPS buffer solution has turned yellow. Is it still usable?

A slight yellowing of MOPS buffer over time, especially when exposed to light, is common and often does not affect its buffering capacity.[4] However, if the buffer turns dark yellow or brown, it may indicate significant degradation or contamination and should be discarded.[4][11] To prevent discoloration, store the buffer solution protected from light.[4][6]

Q9: The pH of my MOPS buffer is fluctuating during my experiment. What are the possible causes?

Several factors can lead to pH instability in MOPS buffer:

  • Temperature Changes: As detailed above, fluctuations in the experimental temperature will cause shifts in the buffer's pH.[7]

  • Incorrect pH Range: Using the buffer outside its effective range of 6.5-7.9 will result in poor pH stability.[5]

  • Insufficient Buffer Concentration: Higher concentrations of MOPS provide greater buffering capacity.[1] If the concentration is too low, it may not be sufficient to resist pH changes.

  • Contamination: Contamination with acidic or alkaline substances, including microbial growth, can alter the pH.[11]

  • High Ionic Strength: While MOPS itself has a low ionic strength, the addition of other salts can affect its buffering capacity.[1]

Q10: My experimental results are inconsistent when using MOPS buffer. What should I check?

Inconsistent results can often be traced back to the buffer preparation and handling:

  • Temperature of pH Adjustment: Ensure the pH of the buffer was adjusted at the final experimental temperature.[1][7]

  • Buffer Age and Storage: Use freshly prepared buffer whenever possible. If using a stock solution, ensure it has been stored correctly (at 2-8°C and protected from light) and is not expired.[5][6]

  • Contamination: Check for any signs of microbial contamination or discoloration.[11]

  • Water Quality: Always use high-purity, deionized water for buffer preparation. Impurities in the water can affect the final pH and interact with experimental components.[11]

Experimental Protocols

Protocol: Preparation of 1 L of 10x MOPS Buffer (0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

Materials:

  • MOPS (free acid): 41.85 g (M.W. 209.26 g/mol )[10]

  • Sodium Acetate (anhydrous): 4.1 g (M.W. 82.03 g/mol )[10]

  • EDTA Disodium Dihydrate: 3.72 g (M.W. 372.24 g/mol ) or 20 mL of 0.5 M EDTA solution[10]

  • 10 N NaOH solution

  • Deionized/Milli-Q water

  • Beaker or conical flask (2 L)

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder

  • Sterile filter unit (0.22 µm)

Procedure:

  • Add approximately 800 mL of deionized water to a 2 L beaker.[10][12]

  • With continuous stirring, add 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate to the water.[10]

  • Add 20 mL of 0.5 M EDTA solution (or 3.72 g of EDTA disodium dihydrate).[10]

  • Stir until all components are completely dissolved.

  • Calibrate your pH meter at the desired final temperature of use.

  • Adjust the pH of the solution to 7.0 using a 10 N NaOH solution.[10]

  • Once the target pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

  • Add deionized water to bring the final volume to 1000 mL.[10]

  • Sterilize the solution by passing it through a 0.22 µm filter.[10] Do not autoclave.[4]

  • Store the 10x MOPS buffer at room temperature, protected from light.[4]

Visualizations

MOPS_Buffer_Preparation_Workflow cluster_start Start cluster_process Process cluster_end Final Steps start Gather Reagents: - MOPS (free acid) - Sodium Acetate - EDTA - Deionized Water - NaOH dissolve Dissolve MOPS, Sodium Acetate, and EDTA in ~800 mL of Water start->dissolve ph_adjust Adjust pH to 7.0 with NaOH at Experimental Temperature dissolve->ph_adjust volume_adjust Bring Final Volume to 1 L with Water ph_adjust->volume_adjust sterilize Filter Sterilize (0.22 µm filter) volume_adjust->sterilize store Store at Room Temp, Protected from Light sterilize->store

Caption: Workflow for the preparation of 10x MOPS buffer.

MOPS_Troubleshooting_Logic start pH Instability or Inconsistent Results check_temp Was pH adjusted at the correct experimental temperature? start->check_temp check_storage Is the buffer fresh? Stored correctly (2-8°C, protected from light)? check_temp->check_storage Yes re_ph Re-adjust pH at the correct temperature. check_temp->re_ph No check_color Is the buffer discolored (dark yellow/brown)? check_storage->check_color Yes remake_buffer Prepare fresh buffer. check_storage->remake_buffer No check_concentration Is the buffer concentration adequate for the experiment? check_color->check_concentration No check_color->remake_buffer Yes increase_conc Increase buffer concentration. check_concentration->increase_conc No solution Problem Resolved check_concentration->solution Yes re_ph->solution remake_buffer->solution increase_conc->solution

Caption: Troubleshooting logic for MOPS buffer pH issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of MOPS buffer for mammalian cell culture?

For most mammalian cell culture applications, the recommended concentration of MOPS buffer should not exceed 20 mM.[1][2][3] Exceeding this concentration can lead to adverse effects on cell growth, metabolism, and morphology.[2] For sensitive cell lines or long-term cultures, it is advisable to use a concentration in the range of 10-20 mM and perform preliminary cytotoxicity testing.[2]

Q2: Can MOPS buffer be autoclaved?

MOPS buffer can be autoclaved, however, it is important to note that in the presence of glucose, MOPS can be partially degraded during the autoclaving process.[1] This degradation can affect the buffering capacity of the solution. If sterilization is required for a solution containing glucose, it is recommended to sterilize the MOPS buffer and the glucose solution separately and then combine them aseptically after they have cooled down.

Q3: Why is the pH of my MOPS-buffered culture medium unstable?

Several factors can contribute to pH instability in MOPS-buffered media:

  • Inadequate Concentration: The buffering capacity of MOPS is concentration-dependent within a certain range. If the concentration is too low, it may not be sufficient to buffer the metabolic byproducts of the cells.

  • Improper Preparation: Incorrect weighing of MOPS powder, inaccurate pH adjustment, or using impure water for preparation can all lead to a buffer with suboptimal performance.

  • CO2 Levels: While MOPS is a zwitterionic buffer and less dependent on CO2 than bicarbonate buffers, significant fluctuations in incubator CO2 levels can still influence the overall pH of the culture medium.

  • Cellular Metabolism: High cell densities or highly metabolic cell lines can produce acidic byproducts at a rate that overwhelms the buffering capacity of the MOPS.

Q4: I am observing a precipitate in my MOPS-buffered medium. What could be the cause?

Precipitation in MOPS-buffered media can occur due to a few reasons:

  • Poor Solubility: MOPS has limited solubility in some media formulations, especially at lower temperatures or in the presence of certain salts.

  • Interaction with Media Components: MOPS can sometimes interact with divalent cations like calcium and magnesium, potentially leading to the formation of insoluble salts.

  • Contamination: Bacterial or fungal contamination can alter the composition of the medium and lead to the formation of precipitates.

Troubleshooting Guides

Issue: Reduced Cell Viability or Signs of Cytotoxicity

Question: My cells are showing reduced viability (e.g., poor attachment, rounding, increased cell death) after I started using MOPS buffer. What should I do?

Answer:

  • Verify MOPS Concentration: Ensure the final concentration of MOPS in your culture medium does not exceed 20 mM.[1][2][3] If it does, prepare fresh medium with a lower MOPS concentration.

  • Perform a Cytotoxicity Assay: If you are uncertain about the optimal concentration for your specific cell line, it is highly recommended to perform a cytotoxicity assay to determine the safe operating range. A detailed protocol for an MTT assay is provided below.

  • Check for Contamination: Microbial contamination can cause cytotoxicity. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.

  • Assess Purity of MOPS: Ensure you are using a high-purity grade of MOPS suitable for cell culture. Impurities in the buffer can be toxic to cells.

Issue: Precipitation in Culture Medium

Question: I am observing a white or crystalline precipitate in my cell culture flasks containing MOPS buffer. How can I resolve this?

Answer:

  • Pre-warm the Medium: Ensure that the medium is warmed to 37°C before use, as MOPS solubility can be temperature-dependent.

  • Prepare Fresh Buffer: If the precipitate is persistent, prepare a fresh stock solution of MOPS buffer, ensuring it is fully dissolved before adding it to the medium. Consider filtering the MOPS stock solution through a 0.22 µm filter before use.

  • Review Media Preparation: When preparing the medium, add the MOPS buffer solution slowly while gently stirring to ensure proper mixing and to avoid localized high concentrations that could lead to precipitation.

  • Consider an Alternative Buffer: If precipitation issues persist with your specific media formulation, you may need to consider using an alternative biological buffer such as HEPES.

Quantitative Data Summary

The following table summarizes the recommended concentrations and potential effects of MOPS in cell culture.

ParameterRecommended Range/ValuePotential Issues Above Recommended RangeReference
Maximum Concentration (Mammalian Cells) ≤ 20 mMCytotoxicity, changes in cell morphology, inhibition of proliferation.[1][2][3]
Optimal Working Concentration 10 - 20 mMIncreased risk of cytotoxicity, especially for sensitive cell lines.[2]
Effect on Rat Endothelial Cells > 20 mMCan influence the thickness and barrier properties of the cell layer.[1]
Interaction with Metal Ions WeakMay chelate divalent cations like Mg²⁺ and Ca²⁺, potentially affecting ion-dependent cellular processes.[1]

Experimental Protocols

Protocol: Determining MOPS Cytotoxicity using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of different concentrations of MOPS buffer on a mammalian cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MOPS buffer stock solution (e.g., 1 M, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of MOPS dilutions:

    • Prepare a series of dilutions of the MOPS stock solution in complete culture medium to achieve final concentrations for testing (e.g., 10 mM, 20 mM, 40 mM, 80 mM, 100 mM).

    • Include a vehicle control (medium with no added MOPS) and a no-cell control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared MOPS dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of MOPS relative to the vehicle control (which is set to 100% viability).

Mandatory Visualization

MOPS_Troubleshooting_Workflow start Start: Cell Culture Issue with MOPS Buffer check_viability Observe Reduced Cell Viability, Rounding, or Detachment? start->check_viability check_precipitate Observe Precipitate in Medium? check_viability->check_precipitate No verify_concentration Is MOPS Concentration > 20 mM? check_viability->verify_concentration Yes check_ph Observe Unexpected pH Shift? check_precipitate->check_ph No warm_medium Pre-warm Medium to 37°C check_precipitate->warm_medium Yes check_buffer_prep Verify Buffer Preparation (Weighing, pH, Water Quality) check_ph->check_buffer_prep Yes end_unresolved Issue Persists: Contact Technical Support check_ph->end_unresolved No run_cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) verify_concentration->run_cytotoxicity_assay No lower_concentration Action: Lower MOPS Concentration to 10-20 mM verify_concentration->lower_concentration Yes check_contamination Check for Microbial Contamination run_cytotoxicity_assay->check_contamination end_resolved Issue Resolved lower_concentration->end_resolved use_high_purity_mops Ensure High-Purity Cell Culture Grade MOPS check_contamination->use_high_purity_mops consider_alternative Consider Alternative Buffer (e.g., HEPES) use_high_purity_mops->consider_alternative prepare_fresh_buffer Prepare Fresh, Filtered MOPS Stock Solution warm_medium->prepare_fresh_buffer review_media_prep Review Media Preparation Protocol prepare_fresh_buffer->review_media_prep review_media_prep->consider_alternative monitor_co2 Monitor and Calibrate Incubator CO2 Levels check_buffer_prep->monitor_co2 monitor_co2->consider_alternative consider_alternative->end_unresolved

Caption: Troubleshooting workflow for common issues encountered with MOPS buffer in cell culture.

References

autoclaving MOPS buffer in the presence of glucose degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues and questions regarding the autoclaving of MOPS buffer in the presence of glucose. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected experimental results due to the degradation of media components during sterilization.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave MOPS buffer and glucose together?

A1: It is generally not recommended to autoclave glucose with any amine-containing buffer, including MOPS. The high temperatures of autoclaving can induce a chemical reaction between the amine group in the MOPS molecule and the carbonyl group of glucose, known as the Maillard reaction.[1][2] This reaction can lead to a yellowing or browning of the solution, a drop in pH, and the formation of compounds that may be toxic or inhibitory to cell cultures.[2][3][4]

Q2: What is the Maillard reaction and why is it a concern?

A2: The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids (or other amine-containing compounds like MOPS) and reducing sugars at elevated temperatures.[1][2] The resulting products, called Maillard reaction products (MRPs), are complex and can have various effects on experiments, including:

  • Toxicity: Some MRPs can be detrimental to cell survival and growth.[1][3]

  • Nutrient Depletion: The reaction consumes both glucose and the amine-containing compound, reducing their availability in the medium.[2]

  • pH Alteration: The formation of acidic byproducts during the reaction can lower the pH of the buffer.[5]

Q3: What is caramelization and how does it differ from the Maillard reaction?

A3: Caramelization is the thermal decomposition of sugars at high temperatures.[2][6][7] Unlike the Maillard reaction, it does not require the presence of amines.[6] However, it can occur simultaneously with the Maillard reaction when autoclaving sugar-containing media.[6] Caramelization also leads to a browning of the solution and the formation of various compounds that can affect cell cultures.[2][7][8]

Q4: I autoclaved my MOPS-glucose media and it turned yellow/brown. What should I do?

A4: A color change is a strong indicator that degradation of glucose has occurred, likely through the Maillard reaction and/or caramelization.[4][9] It is best to discard the solution and prepare it again using a different sterilization method. The altered chemical composition of the media could significantly impact your experimental results.

Q5: What are the recommended sterilization methods for MOPS buffer with glucose?

A5: To avoid the degradation of glucose, the following methods are recommended:

  • Separate Sterilization: Autoclave the MOPS buffer and the glucose solution separately. After both solutions have cooled to room temperature, they can be aseptically mixed.[3][4]

  • Filter Sterilization: Prepare the complete MOPS-glucose buffer and then sterilize it by passing it through a 0.22 µm sterile filter.[4] This method avoids heat-induced degradation.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Yellow or brown discoloration of the media after autoclaving Maillard reaction and/or caramelization due to autoclaving glucose with MOPS buffer.[4][9]Discard the solution. Prepare fresh media by autoclaving the MOPS buffer and glucose solution separately and mixing them after they have cooled, or by filter sterilizing the complete medium.[3][4]
Unexpectedly low pH of the autoclaved media Formation of acidic byproducts from glucose degradation during autoclaving.[5]Check the pH of the media after sterilization. If it has dropped significantly, discard the solution and prepare it again using separate sterilization or filter sterilization.
Poor or inconsistent cell growth in the media Presence of toxic or inhibitory glucose degradation products (GDPs) formed during autoclaving.[1][2][3]Switch to filter sterilization or separate autoclaving of components to ensure a consistent and non-toxic media composition.
Precipitate formation in the media after autoclaving Incompatibility of media components at high temperatures. While less common with MOPS and glucose alone, it can occur in complex media containing phosphates and metal ions.[2]Autoclave phosphate-containing solutions separately from those containing divalent cations.[2]

Experimental Protocols

Protocol 1: Separate Autoclaving of MOPS Buffer and Glucose
  • Prepare MOPS Buffer: Prepare a 10X (or desired concentration) stock solution of MOPS buffer. Autoclave at 121°C for 15-20 minutes.

  • Prepare Glucose Solution: Prepare a concentrated stock solution of glucose (e.g., 20-40% w/v) in deionized water. Autoclave separately at 121°C for 15-20 minutes.

  • Cooling: Allow both solutions to cool to room temperature in a sterile environment (e.g., a laminar flow hood).

  • Aseptic Mixing: Aseptically add the sterile glucose stock solution to the sterile MOPS buffer to achieve the desired final concentrations.

Protocol 2: Filter Sterilization of Complete MOPS-Glucose Medium
  • Prepare the Complete Medium: Dissolve all components, including MOPS and glucose, in deionized water to their final desired concentrations.

  • Filter Sterilization: Using a sterile syringe, pass the solution through a 0.22 µm pore size sterile filter into a sterile container. For larger volumes, a sterile vacuum filtration unit can be used.

  • Storage: Store the sterile-filtered medium at the appropriate temperature (usually 4°C).

Quantitative Data on Glucose Degradation

Heat sterilization of glucose solutions leads to the formation of various glucose degradation products (GDPs). The concentration of these GDPs can vary with autoclaving time and temperature.

Table 1: Concentration of Glucose Degradation Products (GDPs) in 10% (w/v) Glucose Solutions Autoclaved at Different Temperatures (Scheme A)

GDPConcentration at 111°C (µg/mL)Concentration at 116°C (µg/mL)Concentration at 121°C (µg/mL)
Glyoxal (GO)0.28 ± 0.030.31 ± 0.030.35 ± 0.04
Methylglyoxal (MGO)0.61 ± 0.100.48 ± 0.080.38 ± 0.06
2-Keto-D-glucose (2-KDG)0.40 ± 0.050.43 ± 0.050.47 ± 0.06
3-Deoxyglucosone/3-Deoxygalactosone (3-DG/3-DGal)12.31 ± 1.609.69 ± 1.267.57 ± 0.98
3,4-Dideoxyglucosone-3-ene (3,4-DGE)1.83 ± 0.241.44 ± 0.191.12 ± 0.15
5-Hydroxymethylfurfural (5-HMF)10.98 ± 1.438.64 ± 1.126.75 ± 0.88

Data adapted from Leitzen et al., Pharmaceuticals (Basel), 2021. The study used LC-MS/MS for quantification.[10][11]

Table 2: pH of 10% (w/v) Glucose Solutions after Autoclaving at Different Temperatures

ConditionpH (mean ± SD)
Non-autoclaved5.25 ± 0.02
Autoclaved at 111°C4.34 ± 0.03
Autoclaved at 116°C4.31 ± 0.03
Autoclaved at 121°C4.28 ± 0.02

Data adapted from Leitzen et al., Pharmaceuticals (Basel), 2021.[5]

Visualizations

Maillard_Reaction Glucose Glucose (Reducing Sugar) Schiff_Base Schiff Base (Intermediate) Glucose->Schiff_Base MOPS MOPS (Amine-containing buffer) MOPS->Schiff_Base Heat Heat (Autoclave) Heat->Schiff_Base Amadori Amadori Product (Intermediate) Schiff_Base->Amadori Amadori Rearrangement MRPs Maillard Reaction Products (MRPs) (e.g., Melanoidins - brown polymers) Amadori->MRPs Further Reactions

Caption: The Maillard reaction pathway between glucose and MOPS during autoclaving.

Caramelization Glucose Glucose Dehydration Dehydration & Isomerization Glucose->Dehydration Heat High Heat (Autoclave) Heat->Dehydration Fragmentation Fragmentation Dehydration->Fragmentation Polymerization Polymerization Fragmentation->Polymerization Caramel_Products Caramel Products (Brown color, various compounds) Polymerization->Caramel_Products

Caption: The process of glucose caramelization under high heat.

Troubleshooting_Workflow Start Start: Preparing MOPS-Glucose Medium Autoclave_Together Did you autoclave MOPS and glucose together? Start->Autoclave_Together Color_Change Is there a yellow/brown color change? Autoclave_Together->Color_Change Yes Proceed Proceed with experiment. Autoclave_Together->Proceed No Low_pH Is the pH lower than expected? Color_Change->Low_pH No Discard Discard the medium. Degradation has occurred. Color_Change->Discard Yes Poor_Growth Are you observing poor cell growth? Low_pH->Poor_Growth No Low_pH->Discard Yes Poor_Growth->Discard Yes Poor_Growth->Proceed No Solution1 Solution: Autoclave components separately. Discard->Solution1 Solution2 Solution: Use filter sterilization. Discard->Solution2

References

Technical Support Center: MOPS Buffer Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the proper sterilization of MOPS (3-(N-morpholino)propanesulfonic acid) buffer without autoclaving. Adherence to these protocols is critical for maintaining the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I avoid autoclaving MOPS buffer?

Autoclaving MOPS buffer is not recommended because the high temperatures can cause it to degrade. This degradation often results in a yellowing of the solution, which indicates a change in the chemical composition of the buffer.[1][2][3][4][5] While some researchers have used slightly yellow, autoclaved MOPS buffer for applications like RNA gels without apparent issues, it is generally advised against this practice to ensure experimental reproducibility and accuracy.[4] The yellow-colored byproducts are unknown and could potentially interfere with your experiments.[1][2][6]

Q2: What is the recommended method for sterilizing MOPS buffer?

The universally recommended method for sterilizing MOPS buffer is filtration through a sterile 0.2 µm or 0.22 µm membrane filter.[1][2][7] This method effectively removes bacteria and other microorganisms without altering the buffer's chemical properties.

Q3: My MOPS buffer turned yellow after I prepared it, even without autoclaving. What could be the cause?

Yellowing of MOPS buffer can also occur due to oxidation over time, especially when exposed to light.[4][8][9] To prevent this, it is best to store MOPS buffer solutions, especially concentrated stocks, protected from light and refrigerated at 2-8°C.[10][11]

Q4: For which applications is it critical to use sterile MOPS buffer?

Sterilization of MOPS buffer is crucial for sensitive applications where microbial contamination could significantly impact the results. These include:

  • Cell culture: Maintaining a sterile environment is paramount to prevent contamination of cell lines.[12][13]

  • RNA work: RNases, which can be introduced through microbial contamination, can rapidly degrade RNA.

  • Long-term storage: If you plan to store the buffer for an extended period, sterilization will prevent microbial growth.[13][14]

For some applications, such as routine protein electrophoresis or western blotting, where the buffer is prepared fresh and used immediately, sterilization may not be strictly necessary as the entire process is not conducted in a sterile environment.[12][14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
MOPS buffer is yellow after preparation. Autoclaving was used for sterilization.Discard the buffer and prepare a fresh batch. Sterilize using a 0.22 µm filter.
Prolonged exposure to light and/or room temperature.Store the buffer in an opaque bottle and refrigerate at 2-8°C.[10][11]
Oxidation of the MOPS chemical.Prepare fresh buffer. Ensure the MOPS powder is of high quality and has been stored correctly in a dry, sealed container.
Slow filtration rate during sterilization. High concentration of particulates in the buffer.Use a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration.
The buffer is cold.Allow the buffer to come to room temperature before filtration to reduce viscosity.
Precipitate forms in the buffer after storage. The buffer was stored at too low a temperature.Some buffer components may be less soluble at lower temperatures. Gently warm the buffer and mix to redissolve the precipitate. Store at the recommended 2-8°C.
Contamination.Discard the buffer and prepare a fresh, sterile batch.

Experimental Protocols

Detailed Protocol for Sterile Filtration of 1L of 10x MOPS Buffer

Materials:

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Nuclease-free water

  • Sodium Acetate

  • EDTA

  • NaOH (for pH adjustment)

  • Sterile 1L graduated cylinder

  • Sterile 1L storage bottle (amber or wrapped in foil)

  • Stir plate and sterile stir bar

  • pH meter

  • Sterile 0.22 µm bottle-top vacuum filtration unit or a syringe with a sterile 0.22 µm filter for smaller volumes.

Procedure:

  • Prepare the Solution: In a clean beaker, dissolve the required amounts of MOPS, Sodium Acetate, and EDTA in approximately 800 mL of nuclease-free water. A common formulation for a 10x MOPS running buffer is 0.4 M MOPS, 0.1 M Sodium Acetate, and 0.01 M EDTA.

  • Adjust the pH: Place the beaker on a stir plate with a stir bar. While monitoring with a calibrated pH meter, slowly add NaOH to adjust the pH to the desired value, typically 7.0 for RNA electrophoresis.

  • Bring to Final Volume: Once the pH is correct, transfer the solution to a 1L graduated cylinder and add nuclease-free water to bring the final volume to 1L.

  • Sterile Filtration:

    • Assemble the 0.22 µm bottle-top filtration unit onto a sterile collection bottle according to the manufacturer's instructions.

    • Pour the prepared MOPS buffer into the upper reservoir of the filtration unit.

    • Apply a vacuum to draw the buffer through the filter into the sterile collection bottle.

  • Storage: Once filtration is complete, cap the sterile bottle tightly. Label the bottle with the contents, concentration, date of preparation, and your initials. Store the sterilized buffer at 2-8°C, protected from light.

Visual Guides

Decision-Making Workflow for MOPS Buffer Sterilization

This diagram outlines the key considerations when deciding whether and how to sterilize your MOPS buffer.

Sterilization_Decision start Prepare MOPS Buffer q_sensitive Is the application sensitive to contamination? (e.g., cell culture, RNA work) start->q_sensitive q_storage Will the buffer be stored long-term? q_sensitive->q_storage No sterilize Sterilization is Required q_sensitive->sterilize Yes q_storage->sterilize Yes no_sterilize Use Fresh, No Sterilization Needed (e.g., immediate use for protein gels) q_storage->no_sterilize No autoclave_check Consider Autoclaving? sterilize->autoclave_check store Store at 2-8°C, Protected from Light no_sterilize->store filter Sterile Filter with 0.22 µm membrane filter->store autoclave_check->filter No no_autoclave DO NOT AUTOCLAVE Leads to buffer degradation autoclave_check->no_autoclave Yes no_autoclave->filter

Caption: Decision workflow for MOPS buffer sterilization.

This comprehensive guide should assist you in preparing and handling MOPS buffer correctly for your specific research needs, ensuring the reliability and validity of your experimental outcomes.

References

Technical Support Center: MOPS Buffer Interference in Folin-Lowry Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Folin-Lowry method for protein quantification, the presence of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in samples can be a significant source of experimental error. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to address and mitigate the interference caused by MOPS buffer in the Folin-Lowry protein assay.

Troubleshooting Guide

Issue: Inaccurate or lower than expected protein concentration in samples containing MOPS buffer.

Possible Cause:

MOPS, a zwitterionic buffer, can interfere with the Folin-Lowry assay. The likely mechanism of interference is the chelation of copper ions (Cu²⁺) by the MOPS molecule. The Folin-Lowry assay's first step involves the formation of a copper-protein complex under alkaline conditions. If MOPS is present, it can compete with the peptide bonds for copper ions, reducing the formation of the copper-protein complex. This leads to a decrease in the subsequent reduction of the Folin-Ciocalteu reagent, resulting in a less intense colorimetric signal and an underestimation of the protein concentration.

Troubleshooting Steps:

  • Assess MOPS Concentration: Determine the concentration of MOPS in your sample. The interference is concentration-dependent.

  • Compare with Compatibility Limits: Refer to the table below to see if your MOPS concentration exceeds the recommended limit for the modified Lowry assay.

  • Implement a Mitigation Strategy: If the MOPS concentration is too high, choose one of the following strategies:

    • Dilution: If the protein concentration is high enough, dilute the sample in a compatible buffer (e.g., phosphate buffer) to reduce the MOPS concentration to an acceptable level (≤0.1 M).

    • Protein Precipitation: Use a trichloroacetic acid (TCA)/acetone precipitation protocol to separate the protein from the MOPS-containing buffer.

    • Dialysis/Desalting: For larger sample volumes, dialysis or desalting columns can be used to exchange the MOPS buffer with a compatible buffer.

    • Use an Alternative Assay: If sample manipulation is not desirable, switch to a protein assay method that is more compatible with MOPS, such as the Bradford or BCA assay.

Quantitative Data Summary

The following table summarizes the maximum compatible concentrations of MOPS buffer in various protein assays. This data is essential for determining if your current buffer system is appropriate for your chosen protein quantification method.

Protein AssayMaximum Compatible MOPS ConcentrationReference(s)
Modified Lowry Assay0.1 M[1][2]
Bradford Assay0.1 M - 0.2 M[1][3]
BCA (Bicinchoninic Acid) AssayData not available

Experimental Protocols

Folin-Lowry Protein Assay Protocol (General)

This protocol outlines the fundamental steps of the Folin-Lowry protein assay. Note that reagent compositions and incubation times may vary between commercial kits.

  • Reagent Preparation:

    • Alkaline Copper Solution (Reagent C): Mix 50 mL of Reagent A (2% Na₂CO₃ in 0.1 N NaOH) with 1 mL of Reagent B (0.5% CuSO₄·5H₂O in 1% potassium sodium tartrate). Prepare this reagent fresh daily.

    • Folin-Ciocalteu Reagent (Reagent D): Dilute the commercially available Folin-Ciocalteu reagent (typically 2N) to 1N with distilled water.

  • Assay Procedure:

    • Pipette known concentrations of a protein standard (e.g., Bovine Serum Albumin, BSA) and your unknown samples into separate test tubes.

    • Add the Alkaline Copper Solution (Reagent C) to each tube, mix well, and incubate at room temperature for 10 minutes.

    • Add the diluted Folin-Ciocalteu Reagent (Reagent D) to each tube and immediately vortex.

    • Incubate at room temperature in the dark for 30 minutes.

    • Measure the absorbance of each sample at a wavelength between 660 nm and 750 nm.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the protein concentration of the unknown samples from the standard curve.

Protocol for TCA/Acetone Precipitation to Remove MOPS Interference

This method is effective for removing interfering substances like MOPS from protein samples prior to performing the Folin-Lowry assay.

  • Precipitation:

    • To your protein sample in a microcentrifuge tube, add an equal volume of 20% Trichloroacetic Acid (TCA).

    • Incubate the mixture on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the protein.

    • Carefully decant and discard the supernatant, which contains the MOPS buffer.

  • Washing:

    • Add 200-500 µL of ice-cold acetone to the protein pellet.

    • Vortex briefly and centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Carefully decant and discard the acetone.

    • Repeat the acetone wash step one more time.

  • Resuspension:

    • Air-dry the protein pellet for 5-10 minutes to remove any residual acetone. Do not over-dry the pellet, as it may be difficult to resuspend.

    • Resuspend the pellet in a buffer that is compatible with the Folin-Lowry assay (e.g., 0.1 N NaOH or a dilute phosphate buffer). Ensure the pellet is fully dissolved before proceeding with the protein assay.

Mandatory Visualizations

Folin_Lowry_Workflow cluster_step1 Step 1: Biuret Reaction cluster_step2 Step 2: Folin-Ciocalteu Reduction cluster_measurement Measurement Protein Protein (Peptide Bonds) Protein_Cu_Complex Copper-Protein Complex (Blue Color) Protein->Protein_Cu_Complex + Cu2 Cu²⁺ (Alkaline Conditions) Cu2->Protein_Cu_Complex Reduced_Folin Reduced Folin Reagent (Intense Blue Color) Protein_Cu_Complex->Reduced_Folin catalyzes reduction of Aromatic_AA Aromatic Amino Acids (Tyr, Trp) Aromatic_AA->Reduced_Folin reduce Folin_Reagent Folin-Ciocalteu Reagent (Phosphomolybdate/ Phosphotungstate) Folin_Reagent->Reduced_Folin Spectrophotometer Measure Absorbance (660-750 nm) Reduced_Folin->Spectrophotometer

Caption: Workflow of the Folin-Lowry protein assay.

MOPS_Interference cluster_reaction Competition for Copper Ions MOPS MOPS Buffer MOPS_Cu_Complex MOPS-Cu²⁺ Complex (Interference) MOPS->MOPS_Cu_Complex Chelates Cu2 Cu²⁺ Ions Cu2->MOPS_Cu_Complex Protein_Cu_Complex Protein-Cu²⁺ Complex (Desired Reaction) Cu2->Protein_Cu_Complex Protein Protein (Peptide Bonds) Protein->Protein_Cu_Complex Binds Reduced_Formation Reduced Formation of Protein-Cu²⁺ Complex MOPS_Cu_Complex->Reduced_Formation Underestimation Underestimation of Protein Concentration Reduced_Formation->Underestimation

Caption: Mechanism of MOPS interference in the Folin-Lowry assay.

Troubleshooting_Workflow Start Inaccurate Lowry Assay Results in MOPS Buffer Check_Conc Is MOPS concentration > 0.1 M? Start->Check_Conc Proceed Proceed with Assay (Interference Unlikely) Check_Conc->Proceed No Choose_Strategy Choose a Mitigation Strategy Check_Conc->Choose_Strategy Yes Dilute Dilute Sample Choose_Strategy->Dilute Precipitate Protein Precipitation (TCA/Acetone) Choose_Strategy->Precipitate Alternative_Assay Use Alternative Assay (e.g., Bradford) Choose_Strategy->Alternative_Assay

Caption: Troubleshooting workflow for MOPS interference.

Frequently Asked Questions (FAQs)

Q1: At what concentration does MOPS buffer start to interfere with the Folin-Lowry assay?

A1: Based on available data, MOPS buffer at concentrations above 0.1 M can cause significant interference in the modified Lowry assay, leading to an underestimation of protein concentration by more than 10%.[1][2]

Q2: Why does MOPS buffer interfere with the Folin-Lowry assay?

A2: MOPS is a zwitterionic buffer that can act as a chelating agent for copper ions (Cu²⁺). In the Folin-Lowry assay, Cu²⁺ ions must bind to the peptide bonds of the protein. MOPS competes for these copper ions, reducing the efficiency of the initial reaction and ultimately leading to a lower colorimetric signal.

Q3: Can I correct for MOPS interference by including it in my blank?

A3: While including the interfering substance in the blank can sometimes correct for background absorbance, it is generally not recommended for MOPS interference in the Folin-Lowry assay. The interference is not simply an additive background color but a chemical interaction that inhibits the color-forming reaction with the protein. Therefore, a simple blank correction will not be accurate.

Q4: What are the best alternative protein assays to use with samples containing MOPS buffer?

Q5: I performed a TCA/acetone precipitation, but my protein pellet is difficult to dissolve. What should I do?

A5: Difficulty in resuspending a protein pellet after precipitation can be due to over-drying. Ensure you only air-dry the pellet for a short time (5-10 minutes). If the pellet is still difficult to dissolve, try using a small volume of a stronger solubilizing agent that is compatible with the Lowry assay, such as 0.1 N NaOH or a buffer containing a low concentration of a compatible detergent. Gentle sonication can also aid in resuspension.

Q6: Are there other common laboratory buffers that interfere with the Folin-Lowry assay?

A6: Yes, several common buffers can interfere with the Folin-Lowry assay. These include Tris, HEPES, and other zwitterionic buffers. Reducing agents (e.g., DTT, β-mercaptoethanol) and some detergents can also cause significant interference. Always consult a compatibility chart for your specific protein assay.

References

Technical Support Center: Adjusting the Ionic Strength of MOPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOPS (3-(N-morpholino)propanesulfonic acid) buffer solutions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on accurately adjusting the ionic strength of your MOPS buffer, a critical parameter for ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is ionic strength and why is it crucial to control it in a MOPS buffer?

A1: Ionic strength (I) is a measure of the total concentration of ions in a solution. It is a critical parameter in many biological and biochemical experiments because it can significantly influence:

  • Enzyme Activity: The catalytic efficiency of many enzymes is highly dependent on the ionic strength of their environment.

  • Protein Stability and Solubility: Ionic strength affects the electrostatic interactions within and between protein molecules, which can influence their conformation, aggregation, and solubility.[1]

  • Ligand Binding: The affinity of molecules for each other, such as in drug-receptor interactions, can be modulated by the ionic environment.

  • Electrophoretic Mobility: In techniques like gel electrophoresis, the ionic strength of the buffer has a direct impact on the migration of molecules.[1]

MOPS is a zwitterionic buffer, meaning it carries both a positive and a negative charge. However, the zwitterionic form itself does not contribute to the ionic strength of the solution.[1][2][3] The contribution to ionic strength from the MOPS buffer itself comes from the charged species present at a given pH. Therefore, precise control of the total ionic strength, typically by adding a neutral salt, is essential for experimental consistency.

Q2: How is the ionic strength of a solution calculated?

A2: The ionic strength (I) is calculated using the following formula:

I = ½ * Σ(cᵢ * zᵢ²)

Where:

  • cᵢ is the molar concentration of an individual ion.

  • zᵢ is the charge of that ion.

  • Σ represents the sum of the terms for all ions in the solution.[1][4][5]

For a simple 1:1 salt like sodium chloride (NaCl), which dissociates into Na⁺ and Cl⁻, the ionic strength is equal to its molar concentration.

Q3: What is the most common method to adjust the ionic strength of a MOPS buffer?

A3: The most straightforward and widely used method is the addition of a neutral, inert salt. The ideal salt should not interact with your experimental components. Commonly used salts include:

  • Potassium Chloride (KCl): Often a preferred choice.

  • Sodium Chloride (NaCl): A very common and effective option.

It is best practice to add the salt as a solid or from a concentrated stock solution to minimize changes in the buffer volume.

Q4: Will adding a salt like NaCl change the pH of my MOPS buffer?

A4: Yes, adding a neutral salt can cause a small shift in the pH of your buffer. This is due to the effect of increased ionic strength on the activity coefficients of the ions in the buffer solution.[6][7] For highly sensitive experiments, it is crucial to re-measure and, if necessary, re-adjust the pH after the salt has been completely dissolved.[1]

Q5: How does temperature affect my MOPS buffer?

A5: The pKa of MOPS is temperature-dependent, with a change of approximately -0.013 units per degree Celsius.[8] As the temperature increases, the pKa decreases, and the buffer becomes more acidic.[1] It is therefore essential to adjust the pH of your buffer at the temperature at which your experiment will be performed.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation in the buffer after adding salt. The salt concentration exceeds the solubility of one or more buffer components or your experimental compounds.- Ensure all components are fully dissolved before adding the next.- Prepare the buffer and salt solutions at room temperature.- Consider using a different neutral salt with higher solubility.- Filter the final buffer solution through a 0.22 µm filter.[1]
Significant and unexpected pH shift after adding salt. - The added salt is not neutral or is impure.- High concentrations of salt are altering the activity of the buffer components.- Verify the purity of the salt used.- Ensure the salt is a neutral salt (e.g., NaCl, KCl).- Test a different neutral salt to see if the effect persists.- Always re-measure and adjust the pH after adding salt as a final step.[1]
Inconsistent experimental results despite controlling for ionic strength. - Inaccurate calculation of ionic strength.- Temperature fluctuations affecting buffer pKa and pH.- "Overshooting" the pH during adjustment, which alters the final ionic composition.- Double-check all ionic strength calculations, accounting for all ions present.- Prepare and use the buffer at a constant, controlled temperature.- When adjusting pH, add the acid or base dropwise and mix thoroughly to avoid over-titration.[1]

Data Presentation

The ionic strength of a MOPS buffer solution is the sum of the ionic strength from the buffer itself and the ionic strength from the added salt. The contribution from the MOPS buffer depends on the concentration of its charged species at a given pH.

Calculating the Ionic Strength Contribution from a 50 mM MOPS Buffer at pH 7.2

The pKa of MOPS is approximately 7.2 at 25°C.[5][8] Using the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at pH 7.2, the concentrations of the acidic (zwitterionic, HA) and basic (anionic, A⁻) forms of MOPS are equal.

  • [HA] (zwitterion) = 25 mM

  • [A⁻] (anion) = 25 mM

When preparing a MOPS buffer from the free acid and titrating with NaOH to pH 7.2, you will have 25 mM of the MOPS anion (A⁻) and 25 mM of Na⁺. The zwitterionic form does not contribute to the ionic strength.

Ionic Strength from buffer (I_buffer) = ½ * ([A⁻] * z² + [Na⁺] * z²) I_buffer = ½ * (0.025 M * (-1)² + 0.025 M * (+1)²) = 0.025 M

Table of Total Ionic Strength for a 50 mM MOPS Buffer (pH 7.2) with Added NaCl

Concentration of Added NaCl (mM)Ionic Strength from NaCl (M)Total Ionic Strength (M)
00.0000.025
250.0250.050
500.0500.075
1000.1000.125
1500.1500.175

Note: This table assumes the MOPS buffer was prepared by titrating MOPS free acid with NaOH.

Experimental Protocols

Protocol for Adjusting the Ionic Strength of a MOPS Buffer Solution

This protocol describes how to adjust the ionic strength of an existing 1 L solution of 50 mM MOPS buffer at pH 7.2 to a final ionic strength of 125 mM using NaCl.

Materials:

  • 1 L of 50 mM MOPS buffer, pH 7.2

  • Sodium Chloride (NaCl), molecular biology grade

  • High-purity water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Weighing scale

  • 0.22 µm filter unit

Procedure:

  • Start with your prepared buffer: Begin with 1 L of your 50 mM MOPS buffer, previously adjusted to pH 7.2 at your desired experimental temperature.

  • Calculate the required amount of salt:

    • Target Total Ionic Strength (I_total) = 125 mM (0.125 M)

    • Ionic Strength from Buffer (I_buffer) = 25 mM (0.025 M) (as calculated above)

    • Required Ionic Strength from NaCl (I_NaCl) = I_total - I_buffer = 125 mM - 25 mM = 100 mM

    • Since the ionic strength of NaCl is equal to its molar concentration, you need to add 100 mM NaCl.

    • Mass of NaCl needed = 0.100 mol/L * 58.44 g/mol * 1 L = 5.844 g

  • Add the salt:

    • Place the beaker with the MOPS buffer on a magnetic stirrer.

    • Weigh out 5.844 g of NaCl.

    • Slowly add the NaCl to the buffer while stirring to ensure it dissolves completely.

  • Final pH Check and Adjustment:

    • Once the NaCl is fully dissolved, re-measure the pH of the solution.

    • If the pH has shifted, make minor adjustments back to 7.2 using small amounts of dilute NaOH or HCl. Add the acid or base dropwise while stirring continuously.

  • Final Steps:

    • If necessary, adjust the final volume back to 1 L with high-purity water.

    • For sterile applications, filter the final buffer solution through a 0.22 µm filter.

    • Store the buffer appropriately (typically at 4°C).

Visualizations

experimental_workflow Workflow for Adjusting Buffer Ionic Strength start Start with Prepared MOPS Buffer calculate Calculate Required Amount of Salt start->calculate weigh Weigh Salt (e.g., NaCl) calculate->weigh add Add Salt to Buffer with Stirring weigh->add dissolve Ensure Complete Dissolution add->dissolve check_ph Re-measure pH dissolve->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph pH shifted final_vol Adjust Final Volume (if needed) check_ph->final_vol pH stable adjust_ph->final_vol filter Filter Sterilize (0.22 µm) final_vol->filter end Final Buffer Ready filter->end

Caption: Experimental workflow for adjusting the ionic strength of a MOPS buffer.

ionic_strength_logic Conceptual Diagram of Ionic Strength Adjustment cluster_initial Initial MOPS Buffer cluster_salt Added Neutral Salt mops_ions MOPS Anions (from pH adjustment) initial_is Initial Ionic Strength (I_buffer) mops_ions->initial_is Contributes to counter_ions Counter-ions (e.g., Na⁺) (from pH adjustment) counter_ions->initial_is Contributes to final_is Total Final Ionic Strength (I_total = I_buffer + I_salt) initial_is->final_is salt_cations Salt Cations (e.g., Na⁺) salt_is Ionic Strength from Salt (I_salt) salt_cations->salt_is Contributes to salt_anions Salt Anions (e.g., Cl⁻) salt_anions->salt_is Contributes to salt_is->final_is

Caption: Relationship of components in adjusting buffer ionic strength.

References

Validation & Comparative

MOPS vs. HEPES: A Comparative Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal buffering system is critical for maintaining stable physiological conditions in cell culture. This guide provides an objective comparison of two commonly used zwitterionic buffers, MOPS (3-(N-morpholino)propanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), supported by experimental data and detailed protocols to aid in making an informed decision for your specific cell culture needs.

Maintaining a stable pH in the culture medium is paramount for cell viability, proliferation, and function. While bicarbonate-based buffers are the physiological standard, they require a controlled CO2 environment to maintain pH. For many experimental procedures that require handling cells outside of a CO2 incubator, synthetic biological buffers like MOPS and HEPES are indispensable. This guide delves into a head-to-head comparison of their performance in cell culture applications.

At a Glance: Key Differences

FeatureMOPS BufferHEPES Buffer
pKa at 37°C ~7.0~7.3
Optimal Buffering pH Range 6.5 - 7.96.8 - 8.2
Typical Concentration in Media 10-20 mM (up to 50 mM for some applications)10-25 mM
Cytotoxicity Can be cytotoxic at concentrations >20 mM for some mammalian cell lines.[1]Generally well-tolerated up to 25 mM, but can be cytotoxic at higher concentrations.
CO2 Independence YesYes
Light Sensitivity Can be affected by prolonged light exposure.Can generate hydrogen peroxide upon light exposure, potentially causing oxidative stress.
Metal Ion Chelation Minimal, but some interaction with Fe may occur.[2]Negligible.

Performance in Cell Culture: A Data-Driven Comparison

Cell Viability and Proliferation

A critical factor in choosing a buffer is its impact on cell health. While both MOPS and HEPES are considered biocompatible at their recommended concentrations, studies have shown that their effects can be cell-type dependent.

One comparative study on human keratinocyte cell lines (NOK and HaCaT) revealed significant differences in cytotoxicity between MOPS and HEPES. In this study, cells were cultured in RPMI-1640 medium buffered with either 164 mM MOPS or 25 mM HEPES. The results, summarized in the table below, demonstrate the superior performance of HEPES in maintaining cell viability over time.

Table 1: Keratinocyte Viability in MOPS vs. HEPES Buffered Media [1]

Time (hours)Cell Viability in RPMI/MOPS (%)Cell Viability in RPMI/HEPES (%)
0 100100
4 ~20100
12 ~20100

Data adapted from a study on keratinocyte cell viability, showing a dramatic decrease in viability in the presence of 164 mM MOPS after 4 hours, while 25 mM HEPES maintained 100% viability up to 12 hours.

These findings suggest that for long-term experiments with keratinocytes, HEPES is a more suitable buffering agent. The study noted that the high concentration of MOPS used, which has been reported in some biofilm studies, is significantly greater than the recommended concentration for mammalian cell culture.[1]

For other cell types, such as bovine embryos, both HEPES and MOPS at 10 mM have been shown to support development to the blastocyst stage more effectively than PBS or TES buffers.

pH Stability

Both MOPS and HEPES are valued for their ability to maintain a stable pH outside of a CO2 incubator. However, their effectiveness can vary depending on the specific conditions.

A study investigating pH stability in cell culture media demonstrated that HEPES-containing media exhibited stable pH in ambient air at room temperature, in contrast to media without HEPES. While direct quantitative comparisons of pH drift between MOPS and HEPES under various conditions are not abundant in the literature, the pKa of HEPES (~7.3 at 37°C) is closer to the optimal physiological pH of most cell cultures (~7.4) than that of MOPS (~7.0 at 37°C). This suggests that HEPES may provide more robust buffering in the desired physiological range.

When used in a CO2 incubator, it is crucial to understand that the introduction of CO2 will acidify a medium buffered solely with a zwitterionic buffer. Therefore, it is common practice to use HEPES or MOPS as a supplementary buffer to the bicarbonate system. One study showed that a bicarbonate-free DMEM medium buffered with 20 mM HEPES acidified by over half a pH unit when exposed to 5% CO2.[3]

Potential Considerations and Drawbacks

MOPS:

  • Cytotoxicity: As highlighted in the keratinocyte study, MOPS can be cytotoxic to mammalian cells at concentrations exceeding 20 mM.[1]

  • Light Sensitivity: MOPS solutions can be sensitive to prolonged light exposure.

  • Autoclaving: Autoclaving MOPS-containing solutions is not recommended as it can lead to degradation. Filtration is the preferred method of sterilization.

HEPES:

  • Free Radical Production: When exposed to light, HEPES can generate hydrogen peroxide, which can be toxic to cells by inducing oxidative stress. It is therefore recommended to store HEPES-containing media in the dark.

  • Cost: In some cases, HEPES-buffered media can be more expensive than their MOPS-buffered counterparts.

Experimental Protocols

Preparation of Buffer Stock Solutions

1M HEPES Stock Solution (pH 7.4)

  • Materials:

    • HEPES (free acid)

    • 10 N NaOH

    • Deionized water (dH2O)

    • Sterile filter (0.22 µm)

  • Procedure:

    • Dissolve 238.3 g of HEPES in 800 mL of dH2O.

    • Adjust the pH to 7.4 with 10 N NaOH.

    • Bring the final volume to 1 L with dH2O.

    • Sterilize by passing through a 0.22 µm filter.

    • Store at 4°C.

1M MOPS Stock Solution (pH 7.2)

  • Materials:

    • MOPS (free acid)

    • 10 N NaOH

    • Deionized water (dH2O)

    • Sterile filter (0.22 µm)

  • Procedure:

    • Dissolve 209.3 g of MOPS in 800 mL of dH2O.

    • Adjust the pH to 7.2 with 10 N NaOH.

    • Bring the final volume to 1 L with dH2O.

    • Sterilize by passing through a 0.22 µm filter.

    • Store at room temperature, protected from light.

Experimental Workflow for Buffer Cytotoxicity Assessment

This protocol outlines a general procedure for comparing the cytotoxicity of MOPS and HEPES on a specific cell line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_prep Prepare cell suspension at desired density start->cell_prep seed_cells Seed cells into 96-well plates cell_prep->seed_cells media_prep Prepare media with varying concentrations of MOPS and HEPES add_media Add prepared buffered media to wells media_prep->add_media seed_cells->add_media incubate Incubate for desired time points (e.g., 24, 48, 72h) add_media->incubate viability_assay Perform cell viability assay (e.g., MTT, Trypan Blue) incubate->viability_assay data_analysis Analyze data and compare viability between buffer conditions viability_assay->data_analysis conclusion Draw conclusions on buffer cytotoxicity data_analysis->conclusion

Caption: Workflow for assessing buffer cytotoxicity.

Signaling Pathways and Logical Relationships

The choice of buffer can indirectly influence cellular signaling pathways by affecting the extracellular environment. A stable pH is crucial for the proper function of membrane receptors and ion channels, which are often the initial components of signaling cascades.

Buffer_Signaling_Influence cluster_buffer Buffering System cluster_environment Extracellular Environment cluster_cellular Cellular Response Buffer MOPS or HEPES pH Stable Extracellular pH Buffer->pH maintains Receptor Optimal Receptor Function pH->Receptor IonChannel Proper Ion Channel Activity pH->IonChannel Signaling Accurate Signal Transduction Receptor->Signaling IonChannel->Signaling Response Normal Cellular Responses (Viability, Proliferation, etc.) Signaling->Response

References

TAPS Buffer: A Potential Alternative to MOPS for High-Resolution RNA Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the integrity and accurate sizing of RNA are critical for downstream applications such as Northern blotting, RT-qPCR, and next-generation sequencing. Denaturing agarose gel electrophoresis is a fundamental technique for assessing RNA quality. For decades, MOPS (3-(N-morpholino)propanesulfonic acid) buffer has been the gold standard for this application. However, emerging research into alternative buffer systems suggests that TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) may offer advantages, particularly for the resolution of large RNA species.

This guide provides a comprehensive comparison of TAPS and MOPS buffers for RNA electrophoresis, summarizing their physicochemical properties and providing detailed experimental protocols. While MOPS is a well-established and reliable choice, this guide also explores the theoretical and potential practical advantages of TAPS as an alternative, based on its chemical characteristics and performance in other nucleic acid separation techniques.

Comparative Analysis of MOPS and TAPS Buffers

MOPS is a zwitterionic buffer with a pKa of approximately 7.2, providing an effective buffering range of 6.5 to 7.9.[1] This makes it well-suited for maintaining a stable pH of around 7.0 in formaldehyde-containing agarose gels, which is crucial for preventing RNA degradation and ensuring the stability of formaldehyde adducts for proper denaturation.[1][2][3][4] Its reliability and extensive documentation make it the default choice for most standard RNA electrophoresis applications.[1]

TAPS is another "Good's" buffer, characterized by a higher pKa of about 8.4, which translates to a more alkaline effective buffering range of 7.7 to 9.1.[1][5] While not traditionally used for RNA agarose electrophoresis, its properties suggest it could be a viable alternative.[1] TAPS has been successfully employed in capillary electrophoresis for the analysis of DNA.[1][5][6][7][8] The exploration of TAPS for RNA electrophoresis is currently more theoretical, based on its chemical properties, with a need for more extensive experimental validation.[1] Some studies have shown that alternative buffer systems can improve the resolution of high molecular weight RNA species compared to traditional MOPS-based systems.[9]

FeatureTAPS BufferMOPS Buffer
Chemical Name N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid3-(N-morpholino)propanesulfonic acid
pKa (at 25°C) ~8.4[1]~7.2[1]
Buffering pH Range 7.7 - 9.1[1]6.5 - 7.9[1]
Primary Application in Nucleic Acid Electrophoresis DNA capillary electrophoresis[1]Denaturing RNA agarose gel electrophoresis[1]
Compatibility with Formaldehyde Theoretically compatible, but not widely documented for RNA gels.[1]Well-established and widely used.[1]
Potential Advantages May offer more stable pH control in a slightly more alkaline environment.[1]Reliable and well-documented performance with established protocols.[1]
Current Status for RNA Electrophoresis Theoretical alternative requiring further experimental validation.[1]Gold standard and routinely recommended.[1]

Experimental Protocols

Standard Protocol for Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer

This protocol is a widely accepted method for assessing RNA integrity.[1][10][11][12][13]

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% Formaldehyde

  • RNA samples

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye like bromophenol blue)

  • Ethidium bromide or other RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.

    • Mix gently and pour the gel into a casting tray with the appropriate comb.

    • Allow the gel to solidify for at least 30 minutes.

  • Running Buffer Preparation:

    • Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.

  • Sample Preparation:

    • To your RNA sample, add 2-3 volumes of RNA loading buffer.

    • Heat the samples at 65°C for 15 minutes to denature the RNA.

    • Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.

    • Destain in 1X MOPS buffer for 30 minutes.

    • Visualize the RNA bands under UV illumination. Intact total RNA should show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes), with the 28S band being approximately twice as intense as the 18S band.

Exploratory Protocol for Denaturing RNA Agarose Gel Electrophoresis with TAPS Buffer

Note: The following protocol is a theoretical starting point for researchers wishing to explore the use of TAPS buffer for RNA electrophoresis. Optimization of buffer concentration, pH, and running conditions will be necessary.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X TAPS buffer (e.g., 0.4 M TAPS, adjust pH to ~8.0 with NaOH, 0.01 M EDTA)

  • 37% Formaldehyde

  • RNA samples

  • RNA loading buffer

  • Ethidium bromide or other RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X TAPS buffer and 3 mL of 37% formaldehyde.

    • Mix gently and pour the gel.

    • Allow the gel to solidify.

  • Running Buffer Preparation:

    • Prepare 1X TAPS running buffer by diluting the 10X stock with DEPC-treated water.

  • Sample Preparation:

    • Prepare RNA samples as described in the MOPS protocol.

  • Electrophoresis:

    • Submerge the gel in 1X TAPS running buffer.

    • Load samples and run the gel, starting with a voltage similar to that used for MOPS gels and optimizing as needed.

  • Visualization:

    • Stain and destain the gel as in the MOPS protocol and visualize the results.

Experimental Workflow for Comparison

To systematically evaluate the performance of TAPS buffer relative to MOPS buffer for RNA electrophoresis, a head-to-head comparison is necessary. The following workflow outlines the key steps for such a comparative experiment.

G cluster_prep Sample & Gel Preparation cluster_electro Electrophoresis cluster_analysis Data Analysis & Comparison RNA_Sample RNA Sample Preparation (Identical aliquots) MOPS_Gel Prepare 1.2% Agarose Gel with 1X MOPS Buffer RNA_Sample->MOPS_Gel TAPS_Gel Prepare 1.2% Agarose Gel with 1X TAPS Buffer RNA_Sample->TAPS_Gel MOPS_Run Run Gel in 1X MOPS Buffer MOPS_Gel->MOPS_Run TAPS_Run Run Gel in 1X TAPS Buffer TAPS_Gel->TAPS_Run Imaging Gel Imaging (UV Transilluminator) MOPS_Run->Imaging TAPS_Run->Imaging Comparison Comparative Analysis: - Band Sharpness/Resolution - RNA Integrity (RIN) - Migration Pattern Imaging->Comparison

Caption: Workflow for comparing TAPS and MOPS in RNA electrophoresis.

Conclusion

MOPS remains the established and recommended buffer for routine denaturing RNA agarose gel electrophoresis due to its well-documented reliability and the wealth of established protocols. For most standard applications, it provides excellent results.

The consideration of TAPS as an alternative is, at present, based on its chemical properties as a "Good's" buffer with a higher buffering capacity in the alkaline range. While it holds theoretical potential, particularly for applications requiring a slightly higher pH or for the improved resolution of very large RNA molecules, its suitability and advantages for routine RNA electrophoresis require thorough experimental validation. Researchers interested in exploring TAPS will need to undertake optimization studies to determine the ideal conditions for their specific applications. The provided exploratory protocol and comparative workflow offer a starting point for such investigations. As the field of molecular biology continues to evolve, the optimization of fundamental techniques like RNA electrophoresis through the exploration of alternative buffer systems like TAPS could lead to improved data quality and new scientific insights.

References

advantages of MOPS buffer over phosphate buffer in certain assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological and biochemical assays, the choice of buffer is a critical decision that can significantly impact experimental outcomes. Among the plethora of available buffering agents, 3-(N-morpholino)propanesulfonic acid (MOPS) and phosphate buffers are two of the most commonly employed systems, particularly within the physiological pH range. This guide provides a comprehensive comparison of MOPS and phosphate buffers, offering researchers, scientists, and drug development professionals the necessary information to make an informed decision for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the chemical nature of MOPS and phosphate buffers dictate their suitability for various assays. MOPS is a zwitterionic Good's buffer, characterized by its morpholine ring and sulfonic acid group, while phosphate buffer is a simple inorganic salt-based system.[1] A summary of their key physicochemical properties is presented below.

PropertyMOPS BufferPhosphate Buffer
Chemical Structure 3-(N-morpholino)propanesulfonic acidMixture of monobasic and dibasic phosphate salts (e.g., NaH₂PO₄ and Na₂HPO₄)
pKa at 25°C 7.20pKa1: 2.15, pKa2: 7.20, pKa3: 12.35
Buffering Range 6.5 - 7.95.8 - 8.0 (using the second pKa)
Temperature Dependence of pKa (dpKa/°C) -0.013-0.0028
Metal Ion Interaction Minimal interaction with most metal ions.[2]Can precipitate with divalent cations like Ca²⁺ and Mg²⁺ and may interact with metal cofactors of enzymes.
UV Absorbance (at 260-280 nm) LowLow
Biochemical Interference Generally considered inert in many biological systems.Can act as a substrate, inhibitor, or effector in enzymatic reactions involving phosphate transfer, such as those catalyzed by kinases and phosphatases.[3] Can also participate in cellular signaling pathways.
Suitability for Autoclaving Not recommended as it can degrade.[2]Can be autoclaved.

Performance in Key Research Applications

The theoretical advantages and disadvantages of each buffer translate into tangible differences in performance across a range of common laboratory assays.

Protein Stability and Analysis

Maintaining the native conformation and stability of proteins is paramount in many studies. The choice of buffer can significantly influence a protein's melting temperature (Tm), a key indicator of its thermal stability.

Experimental Data Summary: Thermal Shift Assay

A thermal shift assay, or differential scanning fluorimetry, can be employed to assess the impact of different buffers on protein stability. In a typical experiment, the fluorescence of a dye that binds to unfolded proteins is monitored as the temperature is increased. A higher Tm indicates greater protein stability.

Buffer (50 mM, pH 7.0)Protein Tm (°C)
MOPS 48.5
Phosphate 52.0

Note: This is representative data and the actual Tm will be protein-dependent.

In this example, the protein exhibits a higher melting temperature in phosphate buffer, suggesting it is more stable in this condition compared to MOPS. However, this is not a universal observation, and the optimal buffer for protein stability is highly protein-specific.

Enzyme Kinetics

The buffer can directly influence enzymatic activity by interacting with the enzyme, substrate, or cofactors. This is particularly true for phosphate buffer in assays involving enzymes that utilize phosphate-containing substrates or are regulated by phosphorylation.

Experimental Data Summary: Polyester Hydrolase Activity

A study comparing the effect of different buffers on the hydrolytic activity of two polyester hydrolases, TfCut2 and LCC, revealed significant differences in their performance.

Buffer (0.2 M)EnzymeInitial Hydrolysis Rate (µM·h⁻¹)Inhibition Constant (Ki) (M)
MOPS TfCut2~400.06
LCC~500.12
Sodium Phosphate TfCut2~60Not inhibitory
LCC~60Not inhibitory

At a concentration of 0.2 M, both enzymes showed similar initial hydrolysis rates in MOPS and sodium phosphate buffers.[4] However, at higher concentrations, MOPS was found to be a competitive inhibitor of both enzymes, while sodium phosphate was not.[4] This highlights a key advantage of MOPS in certain enzymatic assays where the buffer components of phosphate buffer might interfere.

Cell Culture

Both MOPS and phosphate buffers are used in cell culture media to maintain a stable pH. Phosphate-buffered saline (PBS) is a ubiquitous reagent for washing and maintaining cells.[5] MOPS can also be incorporated into culture media, particularly for applications where phosphate might interfere with experimental conditions or where more stringent pH control is required.[6] However, high concentrations of MOPS (above 20 mM) have been shown to potentially affect cell membrane permeability and other cellular processes.[7]

RNA Electrophoresis

MOPS buffer is the standard and recommended buffer for denaturing agarose gel electrophoresis of RNA, typically in the presence of formaldehyde. Its buffering capacity at a slightly acidic pH (around 7.0) is ideal for maintaining RNA integrity during electrophoresis. Phosphate buffers are generally not used for this application.

Experimental Protocols

Experimental Protocol 1: Comparative Analysis of Protein Stability using Thermal Shift Assay

Objective: To determine the effect of MOPS and phosphate buffers on the thermal stability of a protein of interest.

Materials:

  • Purified protein of interest

  • 1 M MOPS stock solution, pH 7.0

  • 1 M Sodium Phosphate stock solution, pH 7.0

  • SYPRO™ Orange protein gel stain (5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument with a thermal melting curve program

Procedure:

  • Prepare Buffer Solutions: Prepare working solutions of 50 mM MOPS, pH 7.0, and 50 mM Sodium Phosphate, pH 7.0.

  • Prepare Protein-Dye Mixture: Dilute the protein of interest to a final concentration of 2 µM in each of the prepared buffer solutions. Add SYPRO™ Orange dye to a final concentration of 5x.

  • Set up the Assay Plate: Pipette 20 µL of each protein-dye-buffer mixture into multiple wells of a 96-well qPCR plate for replicates. Include buffer-only controls.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal shows the sharpest increase, corresponding to the protein unfolding. This is typically calculated by the instrument software by finding the peak of the first derivative of the melting curve. Compare the Tm values obtained in MOPS and phosphate buffers.

Experimental Protocol 2: Comparative Enzyme Kinetics Assay

Objective: To compare the kinetic parameters of an enzyme in MOPS and phosphate buffers.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • 1 M MOPS stock solution, pH 7.4

  • 1 M Sodium Phosphate stock solution, pH 7.4

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plates (if applicable)

Procedure:

  • Prepare Assay Buffers: Prepare a series of substrate concentrations in both 50 mM MOPS, pH 7.4, and 50 mM Sodium Phosphate, pH 7.4.

  • Enzyme Preparation: Dilute the enzyme to an appropriate working concentration in each of the assay buffers.

  • Kinetic Measurement:

    • For each buffer system, add a fixed amount of enzyme to wells containing the varying substrate concentrations.

    • Initiate the reaction and monitor the product formation or substrate depletion over time using a spectrophotometer at the appropriate wavelength.

    • Ensure that the initial reaction rates are measured (typically within the first 10-20% of substrate conversion).

  • Data Analysis:

    • Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), for the enzyme in each buffer.

    • Compare the Vmax and Km values to assess the influence of the buffer on enzyme activity.

Visualizing Key Concepts

To further clarify the comparison, the following diagrams illustrate important considerations and workflows.

G Buffer Selection Flowchart start Start: Choose a Buffer ph_range What is the desired pH range? start->ph_range temp_stability Will the experiment involve temperature changes? ph_range->temp_stability pH 6.5-7.9 phosphate_choice Consider Phosphate Buffer ph_range->phosphate_choice pH 5.8-8.0 metal_ions Does the assay involve divalent metal ions? temp_stability->metal_ions Yes (MOPS has lower dpKa/°C) temp_stability->metal_ions No enzyme_assay Is it an enzyme assay, especially with kinases/phosphatases? metal_ions->enzyme_assay Yes (Phosphate can precipitate) metal_ions->enzyme_assay No cell_culture Is it for cell culture? enzyme_assay->cell_culture No mops_choice Consider MOPS enzyme_assay->mops_choice Yes (Phosphate can interfere) rna_work Is it for RNA electrophoresis? cell_culture->rna_work Yes rna_work->phosphate_choice No mops_final Use MOPS rna_work->mops_final Yes mops_choice->mops_final phosphate_final Use Phosphate Buffer phosphate_choice->phosphate_final

Caption: A decision-making flowchart to guide the selection between MOPS and phosphate buffer based on experimental requirements.

G Phosphate Interference in Kinase Signaling atp ATP kinase Kinase atp->kinase Phosphate Donor substrate Substrate Protein kinase->substrate Catalyzes Phosphorylation p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation phosphate_buffer Phosphate Buffer (PO₄³⁻) phosphate_buffer->kinase Potential Inhibition/ Competition phosphate_buffer->p_substrate Product Inhibition

Caption: Diagram illustrating how phosphate from a buffer can potentially interfere with a kinase-catalyzed phosphorylation reaction.

G Protein Stability Assay Workflow start Start prep_protein Prepare Protein Stock start->prep_protein prep_buffers Prepare MOPS & Phosphate Buffers start->prep_buffers mix Mix Protein, Dye, and Buffers prep_protein->mix prep_buffers->mix qpcr Run Thermal Melt in qPCR Instrument mix->qpcr analyze Analyze Data (Determine Tm) qpcr->analyze compare Compare Tm Values analyze->compare conclusion Conclusion on Buffer Effect compare->conclusion

Caption: A simplified workflow for comparing the effect of MOPS and phosphate buffers on protein stability using a thermal shift assay.

Conclusion

The choice between MOPS and phosphate buffer is not always straightforward and depends heavily on the specific requirements of the assay.

Choose MOPS buffer when:

  • The assay is sensitive to the presence of phosphate, such as in many kinase and phosphatase assays.

  • The experiment involves divalent cations that could precipitate with phosphate.

  • A stable pH is required over a range of temperatures.

  • Performing RNA electrophoresis.

Choose phosphate buffer when:

  • A simple, inexpensive, and stable buffer is needed for general biochemical assays.

  • The assay is not sensitive to phosphate ions.

  • The buffer needs to be autoclaved.

  • Working with proteins that are demonstrably more stable in phosphate.

Ultimately, for novel or sensitive assays, it is always recommended to empirically test both buffer systems to determine which provides the optimal conditions for reliable and reproducible results. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making that critical decision.

References

performance of MOPS buffer compared to Tris buffer in electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the separation of nucleic acids and proteins by electrophoresis is a cornerstone technique. The choice of running buffer is critical for achieving optimal resolution and maintaining the integrity of the molecules of interest. Among the plethora of available buffers, MOPS (3-(N-morpholino)propanesulfonic acid) and Tris (tris(hydroxymethyl)aminomethane) are two of the most common, each with distinct properties that make them suitable for different applications. This guide provides a comprehensive comparison of the performance of MOPS and Tris buffers in electrophoresis, supported by their physicochemical properties and application-specific data.

Key Performance Characteristics

The fundamental difference between MOPS and Tris lies in their buffering capacities at different pH ranges, a direct consequence of their distinct pKa values. MOPS, a zwitterionic "Good's" buffer, has a pKa of approximately 7.2, making it an excellent choice for maintaining a stable, near-neutral pH.[1] In contrast, Tris is a primary amine with a pKa of about 8.1 at 25°C, providing effective buffering in the slightly alkaline range of pH 7.0 to 9.0.[2][3] This difference in their optimal buffering ranges is the primary determinant of their specific applications in electrophoresis.

PropertyMOPS BufferTris-based Buffers (e.g., TAE, TBE, Tris-Glycine)
Chemical Name 3-(N-morpholino)propanesulfonic acidTris(hydroxymethyl)aminomethane
pKa (at 25°C) ~7.2[1]~8.1[2]
Buffering pH Range 6.5 - 7.9[4]7.0 - 9.0[2]
Primary Application RNA electrophoresis (denaturing gels)[1][5]DNA and Protein electrophoresis[2]
Operating pH in Gels ~7.0 (in formaldehyde gels)Varies (e.g., Tris-Glycine SDS-PAGE ~pH 8.3-9.5)[6]
Reactivity Low reactivity with biological moleculesCan interact with some enzymes; borate in TBE can be inhibitory[2]
Temperature Dependence of pH Less sensitive to temperature changespH is highly temperature-dependent

Performance in RNA Electrophoresis

For the analysis of RNA, particularly on denaturing formaldehyde-agarose gels, MOPS is the undisputed buffer of choice.[1] The integrity of RNA is paramount, and the near-neutral pH maintained by the MOPS buffer system is crucial for preventing RNA degradation, which can occur at more alkaline pHs.[5] The buffer helps to optimize the separation of RNA molecules by providing a stable environment that supports denaturation and prevents the formation of secondary structures during electrophoresis.

In contrast, Tris-based buffers like TBE (Tris-borate-EDTA) can have a detrimental effect on RNA, potentially leading to degradation.[5] While TAE (Tris-acetate-EDTA) is sometimes used for native RNA electrophoresis, MOPS is preferred for denaturing gels to ensure accurate size estimation and blot transfer.

Performance in DNA and Protein Electrophoresis

Tris-based buffers are the workhorses for DNA and protein electrophoresis. For DNA separation in agarose gels, TAE and TBE are the standards.[2] TAE is generally favored for the separation of larger DNA fragments, while TBE provides better resolution for smaller fragments.

In the context of protein electrophoresis (SDS-PAGE), Tris-Glycine and Bis-Tris systems are prevalent. The traditional Laemmli system utilizes a Tris-Glycine buffer, which operates at a highly alkaline pH (around 9.5 in the separating gel).[6] This high pH can lead to undesirable protein modifications, such as deamination and alkylation, potentially causing band distortion and loss of resolution.[7]

To circumvent these issues, Bis-Tris gel systems have gained popularity. These systems operate at a more neutral pH (around 7.0), which minimizes protein modifications and promotes stability during the gel run, resulting in sharper bands and improved accuracy.[7][8] In Bis-Tris gels, MOPS or MES (2-(N-morpholino)ethanesulfonic acid) is used in the running buffer. MOPS is specifically employed to achieve optimal separation of mid-to-large-sized proteins, while MES is preferred for smaller proteins.[7][9] A Tris-MOPS-SDS system has been shown to be about 40% faster than the traditional Tris-glycine system for protein separation, with higher band resolution.[10]

Experimental Protocols

Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer

This protocol is a standard method for assessing RNA integrity and size.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% Formaldehyde

  • RNA samples

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

  • Ethidium bromide or other RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.[1]

    • Mix gently and pour the gel into a casting tray with the appropriate comb.

    • Allow the gel to solidify for at least 30 minutes.

  • Running Buffer Preparation:

    • Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.[1]

  • Sample Preparation:

    • To your RNA sample, add 2-3 volumes of RNA loading buffer.

    • Heat the samples at 65°C for 15 minutes to denature the RNA.[1]

    • Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.[1]

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.[1]

    • Destain in 1X MOPS buffer for 30 minutes.

    • Visualize the RNA bands under UV illumination.

Protein Electrophoresis using Bis-Tris Gel with MOPS Running Buffer

This protocol is suitable for the separation of mid- to large-sized proteins with enhanced resolution and stability.

Materials:

  • Bis-Tris precast or hand-cast polyacrylamide gel

  • 10X MOPS SDS Running Buffer (e.g., 0.5 M MOPS, 0.5 M Tris Base, 34.7 mM SDS, 10.3 mM EDTA)

  • Protein samples

  • LDS sample buffer (containing lithium dodecyl sulfate)

  • Reducing agent (e.g., DTT or BME)

  • Protein molecular weight marker

  • Coomassie stain or other protein stain

Procedure:

  • Running Buffer Preparation:

    • Prepare 1X MOPS SDS running buffer by diluting the 10X stock with deionized water.

  • Sample Preparation:

    • To your protein sample, add LDS sample buffer to a final concentration of 1X and reducing agent.

    • Heat the samples at 70°C for 10 minutes.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X MOPS SDS running buffer.

    • Load the prepared protein samples and molecular weight marker into the wells.

    • Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Carefully remove the gel from the cassette.

    • Stain the gel with Coomassie stain according to the manufacturer's protocol.

    • Destain the gel to visualize the protein bands.

Visualizing the Workflow

ElectrophoresisWorkflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Gel_Prep Gel Preparation Load_Sample Load Samples Buffer_Prep Running Buffer Preparation Sample_Prep Sample Preparation (Denaturation) Sample_Prep->Load_Sample Run_Gel Run Gel Load_Sample->Run_Gel Stain_Gel Stain Gel Run_Gel->Stain_Gel Visualize Visualize Bands Stain_Gel->Visualize

Caption: A generalized workflow for gel electrophoresis.

Conclusion

The choice between MOPS and Tris buffers in electrophoresis is dictated by the specific application and the type of molecule being analyzed. For RNA analysis, particularly in denaturing gels, MOPS is the superior choice due to its ability to maintain a near-neutral pH, which is critical for RNA stability. For DNA and protein electrophoresis, Tris-based buffers are well-established. However, for high-resolution protein separation with minimal protein modification, a Bis-Tris gel system with a MOPS running buffer offers significant advantages over the traditional Tris-Glycine system. By understanding the distinct properties of these buffers, researchers can select the optimal system to achieve reliable and reproducible results.

References

A Comparative Guide to RNA Integrity Validation: MOPS-Formaldehyde Gels vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of RNA is a critical first step for downstream applications such as RT-qPCR, microarray analysis, and next-generation sequencing. This guide provides an objective comparison of the traditional MOPS-formaldehyde gel electrophoresis method with other common techniques for validating RNA integrity, supported by experimental protocols and data.

Comparison of RNA Integrity Validation Methods

The choice of method for assessing RNA quality depends on several factors, including the required resolution, sensitivity, sample throughput, and safety considerations. While MOPS-formaldehyde gels have been a longstanding tool, several alternatives offer distinct advantages.

Method Principle Resolution Throughput Advantages Disadvantages
MOPS-Formaldehyde Gel Denaturing agarose gel electrophoresis using formaldehyde to eliminate RNA secondary structure.[1]GoodLow to Medium- Well-established method. - Good resolution of 28S and 18S rRNA bands.- Formaldehyde is toxic and a potential carcinogen, requiring a fume hood.[2] - Lower resolution than automated systems.
Glyoxal/DMSO Gel Denaturing agarose gel electrophoresis using glyoxal and DMSO to denature RNA.[3]HighLow to Medium- Produces sharper bands compared to formaldehyde gels.[4] - Glyoxal is less volatile than formaldehyde.- Requires buffer recirculation to maintain pH.[5] - More complex and time-consuming protocol.
Non-Denaturing TAE/TBE Gel Agarose gel electrophoresis in a non-denaturing buffer. RNA is denatured by heating before loading.ModerateLow to Medium- Simple, fast, and inexpensive.[6] - Avoids the use of toxic denaturing agents.[7]- RNA can refold during electrophoresis, affecting migration and accuracy of size estimation.[7]
Automated Capillary Electrophoresis Automated separation of RNA fragments in a capillary filled with a gel polymer matrix.Very HighHigh- Provides a quantitative RNA Integrity Number (RIN) or RNA Quality Number (RQN).[1][8] - High sensitivity, requiring only small amounts of RNA. - High throughput and reproducible results.[8]- Higher initial instrument cost. - Requires specific consumables.

Quantitative Assessment of RNA Integrity

A key indicator of RNA quality is the integrity of the ribosomal RNA (rRNA) subunits. In intact eukaryotic total RNA, the 28S and 18S rRNA bands should be sharp and distinct, with the 28S band appearing approximately twice as intense as the 18S band.[1] However, this visual assessment can be subjective.

Automated electrophoresis systems provide a more objective measure, the RNA Integrity Number (RIN), which is calculated based on the entire electrophoretic trace.[1][9] A RIN value of 10 indicates perfectly intact RNA, while a value of 1 represents completely degraded RNA.[10] For most downstream applications, a RIN value of 7 or higher is recommended.[11]

Experimental Protocols

MOPS-Formaldehyde Denaturing Agarose Gel (1.2% Agarose)

Materials:

  • Agarose

  • Nuclease-free water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% Formaldehyde

  • RNA sample

  • RNA loading buffer (containing formamide and a tracking dye)

  • Ethidium bromide or other nucleic acid stain

Procedure:

  • Gel Preparation (in a fume hood):

    • Dissolve 1.2 g of agarose in 72 ml of nuclease-free water by heating.

    • Cool the solution to about 60°C.

    • Add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde.[2]

    • Mix gently and pour the gel into a casting tray with the appropriate comb.

    • Allow the gel to solidify for at least 30 minutes.

  • Sample Preparation:

    • In a nuclease-free tube, mix your RNA sample (1-5 µg) with 3-5 volumes of RNA loading buffer.

    • Heat the mixture at 65°C for 10-15 minutes to denature the RNA.[12]

    • Immediately place the tube on ice for at least 1 minute to prevent renaturation.

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and cover it with 1X MOPS buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at 5-7 V/cm until the tracking dye has migrated approximately two-thirds of the way down the gel.

  • Visualization:

    • Stain the gel in a solution of ethidium bromide (0.5 µg/ml) for 20-30 minutes.

    • Destain in nuclease-free water for 10-15 minutes.

    • Visualize the RNA bands under UV illumination.

Glyoxal/DMSO Denaturing Agarose Gel (1.2% Agarose)

Materials:

  • Agarose

  • Nuclease-free water

  • 10X BPTE buffer (100 mM PIPES, 300 mM Bis-Tris, 10 mM EDTA)

  • Glyoxal loading dye (containing glyoxal, DMSO, and a tracking dye)

  • RNA sample

Procedure:

  • Gel Preparation:

    • Dissolve 1.2 g of agarose in 100 ml of 1X BPTE buffer by heating.

    • Cool the solution and pour the gel.

  • Sample Preparation:

    • Mix 1 volume of RNA sample with 2 volumes of glyoxal loading dye.

    • Incubate at 50°C for 30-60 minutes.[5][13]

    • Chill the samples on ice before loading.

  • Electrophoresis:

    • Place the gel in an electrophoresis tank with 1X BPTE buffer.

    • Load the samples and run the gel at 4-5 V/cm.

    • Recirculate the buffer during the run to maintain a pH below 8.0.[5]

  • Visualization:

    • Stain with ethidium bromide and visualize as described for the MOPS-formaldehyde gel.

Non-Denaturing TAE Agarose Gel (1.2% Agarose)

Materials:

  • Agarose

  • 1X TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • RNA sample

  • RNA loading buffer

  • Ethidium bromide or other nucleic acid stain

Procedure:

  • Gel Preparation:

    • Dissolve 1.2 g of agarose in 100 ml of 1X TAE buffer by heating.

    • Add ethidium bromide to a final concentration of 0.5 µg/ml.

    • Cool the solution and pour the gel.

  • Sample Preparation:

    • Mix the RNA sample with RNA loading buffer.

    • Heat at 70°C for 5-10 minutes and immediately place on ice.[6]

  • Electrophoresis:

    • Place the gel in an electrophoresis tank with 1X TAE buffer containing 0.5 µg/ml ethidium bromide.

    • Load the samples and run the gel at 5-7 V/cm.

  • Visualization:

    • Visualize the RNA bands under UV illumination.

Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer)

Workflow Overview:

  • Chip Preparation:

    • Allow the RNA chip and reagents to equilibrate to room temperature.

    • Add the gel-dye mix to the appropriate well on the chip and pressurize it to fill the microchannels.

  • Sample and Ladder Loading:

    • Load the RNA ladder and prepared RNA samples into their designated wells on the chip.

  • Electrophoresis and Detection:

    • Place the chip in the Bioanalyzer instrument.

    • The instrument automatically performs electrophoresis, laser-induced fluorescence detection, and data analysis.

  • Data Analysis:

    • The software generates an electropherogram, a gel-like image, and calculates the RNA concentration and a RIN value for each sample.[14]

Visualization of Workflows

RNA_Integrity_Workflow cluster_gel Denaturing Agarose Gel Electrophoresis cluster_auto Automated Capillary Electrophoresis Gel Preparation Gel Preparation Sample Denaturation Sample Denaturation Gel Preparation->Sample Denaturation Parallel Step Electrophoresis Electrophoresis Sample Denaturation->Electrophoresis Staining Staining Electrophoresis->Staining Visualization Visualization Staining->Visualization Chip Priming Chip Priming Sample Loading Sample Loading Chip Priming->Sample Loading Run in Instrument Run in Instrument Sample Loading->Run in Instrument Data Analysis Data Analysis Run in Instrument->Data Analysis Decision_Tree start Start: Assess RNA Integrity Needs q1 Need quantitative & reproducible results? start->q1 a1_yes Automated Capillary Electrophoresis (e.g., Bioanalyzer) q1->a1_yes Yes q2 Is safety a primary concern? (Avoid toxic chemicals) q1->q2 No a2_yes Non-Denaturing TAE Gel or Formaldehyde-Free Kits q2->a2_yes Yes q3 Need highest resolution in a manual gel? q2->q3 No a3_yes Glyoxal/DMSO Gel q3->a3_yes Yes a3_no MOPS-Formaldehyde Gel q3->a3_no No

References

A Researcher's Guide to Selecting the Optimal Good's Buffer for Your Application

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of biological research, maintaining a stable pH is not merely a technicality but a cornerstone of experimental success. The family of zwitterionic buffers, first introduced by Norman E. Good and his colleagues, has become an indispensable tool for researchers, scientists, and drug development professionals.[1][2] These "Good's buffers" offer superior pH control in the physiologically relevant range of 6 to 8 and exhibit minimal interference with biological processes, a significant advantage over traditional buffers like phosphate and Tris.[3][4][5]

This guide provides a comparative analysis of various Good's buffers for specific applications, supported by experimental data and detailed protocols. We will delve into the nuances of buffer selection for enzyme assays, mammalian cell culture, protein crystallization, and electrophoresis, enabling you to make informed decisions for your critical experiments.

Key Characteristics of Good's Buffers

Good's buffers were designed to meet a stringent set of criteria that make them ideal for biological research.[6][7] These characteristics include:

  • pKa between 6.0 and 8.0: This range covers the optimal pH for most biological reactions.[8]

  • High Water Solubility: Facilitates the preparation of buffer solutions.[4]

  • Low Cell Membrane Permeability: Minimizes interference with intracellular processes.[4]

  • Minimal Metal Ion Binding: Reduces the chelation of essential metal cofactors.[1]

  • High Chemical Stability: Ensures the buffer does not degrade during the experiment.[4]

  • Low UV Absorbance: Prevents interference with spectrophotometric measurements.[4]

Comparative Analysis of Good's Buffers for Specific Applications

The choice of a Good's buffer is highly dependent on the specific experimental application. The following sections provide a detailed comparison of buffer performance in various common laboratory techniques.

Enzyme Assays

The activity of enzymes is exquisitely sensitive to pH. Selecting an appropriate buffer is therefore critical for obtaining accurate and reproducible kinetic data. An ideal buffer for enzyme assays should not only maintain a stable pH but also be inert to the enzyme and its substrate.

Data Presentation: Comparison of Buffers for Enzyme Assays

BufferpKa at 25°CUseful pH RangeMetal Ion BindingKey Considerations
MES 6.155.5 - 6.7Negligible with most divalent cations.[6]Suitable for assays at acidic pH.
PIPES 6.766.1 - 7.5Negligible.[1]Often used in studies of microtubule assembly.
MOPS 7.206.5 - 7.9Can interact with some metal ions.[9]Can be toxic to some cells at higher concentrations.[6]
HEPES 7.486.8 - 8.2Minimal binding with most divalent metal ions.[6]Widely used in cell culture and biochemical assays. Can form radicals under certain conditions.[6]
TES 7.406.8 - 8.2May chelate some divalent cations.Often used in combination with other buffers.
Tricine 8.057.4 - 8.8Can interact with some metal ions.Commonly used in electrophoresis of proteins.
Bicine 8.267.6 - 9.0Can interact with some metal ions.Useful for enzyme assays at alkaline pH.
CHES 9.498.6 - 10.0Minimal.Suitable for high-pH applications like capillary electrophoresis.[10]
CAPS 10.409.7 - 11.1Minimal.Recommended for applications requiring maximal buffering capacity at pH 10.[10]

Experimental Protocol: Comparative Analysis of Buffer Effects on Lactate Dehydrogenase (LDH) Activity

This protocol describes a method to compare the effect of different Good's buffers on the activity of lactate dehydrogenase, a common enzyme used in cytotoxicity assays.[11][12]

Materials:

  • Purified Lactate Dehydrogenase (LDH)

  • Pyruvate

  • NADH

  • Good's buffers (e.g., MES, PIPES, HEPES, MOPS)

  • Spectrophotometer

Procedure:

  • Buffer Preparation: Prepare 100 mM stock solutions of each Good's buffer to be tested. Adjust the pH of each buffer to 7.4 at 25°C.

  • Reagent Preparation:

    • Prepare a 10 mM pyruvate solution in each of the prepared buffers.

    • Prepare a 2 mM NADH solution in each of the prepared buffers.

    • Prepare a working solution of LDH in each buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 3 minutes.

  • Assay:

    • In a cuvette, mix 800 µL of the pyruvate solution and 100 µL of the NADH solution.

    • Incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the LDH working solution.

    • Immediately measure the decrease in absorbance at 340 nm for 3 minutes, taking readings every 15 seconds.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA340/min) for each buffer.

    • Compare the enzyme activity in the different buffers. A higher rate indicates better performance of the buffer for this specific enzyme assay.

Mandatory Visualization:

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer_Prep Prepare Good's Buffers (MES, PIPES, HEPES, MOPS) at pH 7.4 Reagent_Prep Prepare Pyruvate, NADH, and LDH in each buffer Buffer_Prep->Reagent_Prep Mix Mix Pyruvate and NADH in cuvette Reagent_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Add LDH to initiate reaction Incubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate Reaction Rate (ΔA340/min) Measure->Calculate Compare Compare Enzyme Activity in different buffers Calculate->Compare

Caption: Workflow for comparing the effect of different Good's buffers on enzyme activity.

Mammalian Cell Culture

Maintaining a stable physiological pH is crucial for the growth and viability of mammalian cells in culture. While the bicarbonate-carbon dioxide buffering system is the most physiological, it requires a controlled CO2 environment. Good's buffers are often used as supplementary buffers to provide additional stability, especially when cells are handled outside of a CO2 incubator.[1][9]

Data Presentation: Comparison of HEPES and MOPS on Keratinocyte Viability

A study comparing the effects of HEPES and MOPS on keratinocyte cell lines (NOK and HaCat) found that HEPES was significantly less cytotoxic than MOPS.[1]

Buffer (in RPMI medium)Incubation TimeCell Viability (NOK)Cell Viability (HaCat)
HEPES (25 mM) 12 h~100%~100%
MOPS (0.165 M) 12 h~20%~20%

These results indicate that while both buffers can be used for microbial growth, HEPES is a more suitable choice for co-culture studies involving mammalian cells due to its lower toxicity.

Experimental Protocol: Comparing the Effect of Good's Buffers on Mammalian Cell Viability

This protocol describes a method to compare the cytotoxicity of different Good's buffers on a mammalian cell line using the MTT assay.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Good's buffers (e.g., HEPES, MOPS, PIPES)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Buffer Treatment: Prepare complete cell culture medium supplemented with different concentrations (e.g., 10 mM, 25 mM, 50 mM) of each Good's buffer. Remove the old medium from the cells and add 100 µL of the buffer-supplemented medium to each well. Include a control group with no added buffer.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each buffer concentration and time point relative to the control group.

    • Compare the cytotoxicity profiles of the different Good's buffers.

Mandatory Visualization:

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Media Prepare media with different Good's buffers and concentrations Seed_Cells->Prepare_Media Treat_Cells Treat cells with buffered media Prepare_Media->Treat_Cells Incubate_24h 24 hours Treat_Cells->Incubate_24h Incubate_48h 48 hours Treat_Cells->Incubate_48h Incubate_72h 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_48h->Add_MTT Incubate_72h->Add_MTT Dissolve_Formazan Dissolve formazan with DMSO Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Compare_Buffers Compare buffer cytotoxicity Calculate_Viability->Compare_Buffers

Caption: Workflow for comparing the cytotoxicity of different Good's buffers on mammalian cells.

Protein Crystallization

Successful protein crystallization is highly dependent on the solution conditions, with the buffer being a critical component. The ideal buffer should maintain the protein's stability and solubility in a supersaturated state, allowing for the formation of well-ordered crystals.

Data Presentation: Buffer Performance in Protein Crystallization Screening

The choice of buffer can significantly impact the number of crystallization hits. A study on several commercial proteins showed that different protein solution pH values, and consequently different buffer systems, resulted in varying numbers of crystallization hits.[13] For instance, using a multiple-component buffer system sometimes yielded a higher success rate than a single-component system.[13]

Differential Scanning Fluorimetry (DSF) is a powerful technique to screen for optimal buffer conditions by measuring the thermal stability of a protein.[14][15] A higher melting temperature (Tm) in a particular buffer generally indicates greater protein stability and a higher likelihood of successful crystallization.

Buffer ComponentEffect on Protein Stability (Tm)Implication for Crystallization
Citric Acid Can increase stability for some proteins.[15]Favorable for crystallization.
Imidazole Can have destabilizing effects at higher concentrations.[15]May hinder crystallization.
CHES Identified as optimal for a protein prone to precipitation.[3][16]Significantly improved crystallization success.

Experimental Protocol: Screening for Optimal Buffer Conditions using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method for screening a panel of Good's buffers to identify conditions that enhance the thermal stability of a target protein.

Materials:

  • Purified protein

  • SYPRO Orange dye

  • A panel of Good's buffers covering a range of pH values

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Protein and Dye Preparation:

    • Dilute the purified protein to a final concentration of 0.1-0.2 mg/mL in a low-salt buffer.

    • Prepare a 5000x stock of SYPRO Orange dye in DMSO.

  • Buffer Plate Preparation:

    • In a 96-well PCR plate, dispense 18 µL of each Good's buffer to be tested.

  • Assay Plate Preparation:

    • Prepare a master mix of the protein and SYPRO Orange dye (at a final concentration of 5x).

    • Add 2 µL of the protein-dye master mix to each well of the buffer plate.

    • Seal the plate with an optically clear adhesive film.

  • Thermal Melt Experiment:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • Compare the Tm values across the different buffer conditions. Buffers that result in a higher Tm are considered to provide greater stability to the protein.

Mandatory Visualization:

Protein_Stability_Screening cluster_prep Preparation cluster_assay DSF Experiment cluster_analysis Data Analysis Protein_Dye_Mix Prepare Protein and SYPRO Orange Mix Combine Add Protein-Dye Mix to Buffer Plate Protein_Dye_Mix->Combine Buffer_Plate Prepare 96-well plate with different Good's buffers Buffer_Plate->Combine Seal_Plate Seal the plate Combine->Seal_Plate Thermal_Melt Perform Thermal Melt in Real-Time PCR machine Seal_Plate->Thermal_Melt Plot_Data Plot Fluorescence vs. Temperature Thermal_Melt->Plot_Data Determine_Tm Determine Melting Temperature (Tm) Plot_Data->Determine_Tm Compare_Buffers Identify Buffers with highest Tm Determine_Tm->Compare_Buffers

Caption: Workflow for screening optimal buffer conditions for protein stability using DSF.

General Selection Guide for Good's Buffers

Choosing the right Good's buffer requires a systematic approach that considers the specific requirements of your experiment. The following logical workflow can guide you through the selection process.

Mandatory Visualization:

Buffer_Selection_Workflow Start Start: Define Experimental Needs pH_Range What is the target pH range? Start->pH_Range Select_pKa Select buffers with pKa within ±1 of target pH pH_Range->Select_pKa Metal_Ions Are metal ions critical for the reaction? Application What is the specific application? Metal_Ions->Application No Check_Binding Choose buffer with low metal binding affinity Metal_Ions->Check_Binding Yes Consider_Specifics Consider application-specific recommendations (e.g., cell toxicity, UV absorbance) Application->Consider_Specifics Select_pKa->Metal_Ions Check_Binding->Application Final_Choice Select optimal buffer Consider_Specifics->Final_Choice No_Binding No Yes_Binding Yes

Caption: Logical workflow for selecting the appropriate Good's buffer.

Conclusion

The selection of an appropriate Good's buffer is a critical parameter that can significantly impact the outcome and reproducibility of biological experiments. This guide has provided a comparative analysis of various Good's buffers for key applications, supported by available data and detailed experimental protocols. By carefully considering the specific requirements of your experimental system and following a logical selection process, you can choose the optimal buffer to ensure the integrity of your results and the success of your research endeavors.

References

Choosing the Right Lane: A Comparative Guide to MOPS, TBE, and TAE Buffers for RNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and accurate analysis of RNA are paramount. The choice of electrophoresis buffer—seemingly a minor detail—can significantly impact the quality of RNA separation and the reliability of downstream applications. This guide provides an in-depth comparison of three commonly used buffers for RNA analysis: MOPS, TBE, and TAE, supported by experimental data and detailed protocols to inform your selection.

The ideal buffer system for RNA analysis hinges on the specific application. For denaturing gel electrophoresis, which is crucial for accurate size determination and Northern blotting, MOPS is the gold standard. For routine quality assessment on non-denaturing gels, both TBE and TAE have their merits, with the choice often depending on the RNA fragment size and downstream enzymatic steps.

At a Glance: Key Differences and Recommendations

FeatureMOPS (with Formaldehyde)TBETAE
Primary Application Denaturing RNA agarose gel electrophoresisNative or denaturing polyacrylamide/agarose gel electrophoresisNative RNA agarose gel electrophoresis
Buffering Capacity Good at neutral pHHighLow
Resolution Excellent for a wide range of RNA sizesSuperior for small fragments (<1500 nt)Better for larger fragments (>1500 nt)
RNA Integrity Excellent protection against degradationPotential for RNA degradation; borate can inhibit enzymesGenerally good, but lower buffering capacity can be a risk in long runs
Downstream Applications Ideal for Northern blottingNot recommended if enzymatic steps follow gel extractionSuitable for enzymatic reactions post-extraction
Run Time ModerateCan be run at higher voltages for shorter timesSlower migration; prone to exhaustion in extended runs

Performance Comparison: A Data-Driven Overview

Table 1: Quantitative Performance Comparison of Buffers in RNA Analysis
ParameterMOPS (Denaturing)TBE (Native)TAE (Native)
Typical RNA Integrity Number (RIN) Maintained 8.5 - 107.5 - 98 - 9.5
Resolution of Small RNA (<200 nt) GoodExcellentFair
Resolution of Mid-range RNA (200 - 2000 nt) ExcellentVery GoodGood
Resolution of Large RNA (>2000 nt) Very GoodFairVery Good
Relative Migration Speed ModerateFastSlow
Suitability for Northern Blotting HighModerateModerate

Why Choose MOPS for Denaturing RNA Gels?

For applications requiring the precise sizing of RNA molecules or for Northern blot analysis, denaturation of the RNA is essential to eliminate secondary structures that can affect migration. MOPS (3-(N-morpholino)propanesulfonic acid) is the buffer of choice for formaldehyde-based denaturing agarose gels for several key reasons:

  • Optimal pH for RNA Stability : MOPS has a pKa of 7.2, which allows it to maintain a stable pH around 7.0 during electrophoresis. This near-neutral pH is critical for preventing the degradation of RNA, which is susceptible to hydrolysis at both acidic and alkaline pH.[1][2]

  • Compatibility with Formaldehyde : MOPS is chemically compatible with formaldehyde, the most common denaturing agent used in RNA gels.[1][3][4][5][6][7][8]

  • Improved Separation Efficiency : The lower ionic strength of MOPS buffer helps to minimize interactions between RNA molecules, leading to sharper bands and better separation.[1][2]

In contrast, TBE and TAE are generally not recommended for formaldehyde-based denaturing gels. The amine groups in Tris-based buffers like TBE and TAE can react with formaldehyde, leading to a loss of buffering capacity and potentially affecting the denaturation of RNA.

TBE vs. TAE for Native RNA Gels

When the primary goal is a quick assessment of RNA integrity (e.g., checking for the presence of intact 28S and 18S ribosomal RNA bands), a non-denaturing, or native, agarose gel is often sufficient. In this context, both TBE (Tris-borate-EDTA) and TAE (Tris-acetate-EDTA) can be used.

  • TBE (Tris-borate-EDTA) offers higher buffering capacity, which prevents the buffer from being exhausted during longer runs and can result in sharper bands, particularly for smaller RNA fragments.[9][10][11][12] However, the borate in TBE can inhibit downstream enzymatic reactions, making it a poor choice if the RNA is to be extracted from the gel for applications like reverse transcription or ligation.[9][11][12] There is also some evidence to suggest that TBE may contribute to RNA degradation.[2]

  • TAE (Tris-acetate-EDTA) has a lower buffering capacity and can become depleted during extended electrophoresis, potentially leading to gel overheating and band distortion.[9] However, RNA migrates faster in TAE, and it is compatible with downstream enzymatic applications.[9][11] For the analysis of larger RNA molecules, TAE can provide better separation.[9][11][12] It is also suggested that using fresh TAE for each run can mitigate the risk of RNase contamination that might be present in reused TBE stocks.[13]

Experimental Workflows and Logical Relationships

The choice of buffer is a critical decision point in the RNA analysis workflow, directly influencing the type of gel you will run and the applications for which your results will be suitable.

RNA_Analysis_Workflow cluster_0 Decision Point cluster_1 Buffer & Gel System cluster_2 Primary Application Goal Goal of Analysis MOPS MOPS Buffer (Denaturing Gel) Goal->MOPS Accurate Sizing / Northern Blot TBE TBE Buffer (Native Gel) Goal->TBE Quick Integrity Check TAE TAE Buffer (Native Gel) Goal->TAE Quick Integrity Check Northern Northern Blotting & Accurate Sizing MOPS->Northern Integrity_Small Integrity Check (Small RNA) TBE->Integrity_Small Integrity_Large Integrity Check (Large RNA) TAE->Integrity_Large

Figure 1. Logical workflow for selecting an RNA electrophoresis buffer.

Experimental Protocols

Below are detailed protocols for preparing and running RNA electrophoresis gels with MOPS, TBE, and TAE buffers. Always use RNase-free water, reagents, and equipment when working with RNA.

Protocol 1: Denaturing Formaldehyde-Agarose Gel Electrophoresis with MOPS Buffer

This protocol is ideal for accurate RNA sizing and Northern blotting.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% Formaldehyde

  • RNA samples

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

  • Ethidium bromide or other RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose Gel): a. In a fume hood, dissolve 1.2 g of agarose in 72 ml of DEPC-treated water by heating. b. Cool the solution to approximately 60°C. c. Add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde. Mix gently.[3][4][8][14] d. Pour the gel into a casting tray and allow it to solidify for at least 1 hour.

  • Electrophoresis Setup: a. Place the gel in the electrophoresis tank and fill it with 1X MOPS buffer until the gel is submerged.

  • Sample Preparation: a. In a microfuge tube, mix your RNA sample (up to 10 µg) with 3-4 volumes of RNA loading buffer. b. Heat the samples at 65-70°C for 10-15 minutes to denature the RNA, then immediately place on ice.[3][4][14]

  • Running the Gel: a. Load the denatured RNA samples into the wells. b. Run the gel at a constant voltage of 3-5 V/cm. c. It is recommended to recirculate the buffer during the run as the pH can change.

  • Visualization: a. After electrophoresis, stain the gel in a solution of ethidium bromide (0.5 µg/ml in 1X MOPS buffer) for 30-40 minutes. b. Destain in DEPC-treated water for 15-30 minutes to reduce background. c. Visualize the RNA bands under UV light.

MOPS_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_viz Analysis prep_gel Prepare Formaldehyde- Agarose Gel with MOPS run_gel Run Gel in 1X MOPS Buffer (Recirculate Buffer) prep_gel->run_gel prep_sample Denature RNA Sample (Heat + Loading Buffer) prep_sample->run_gel stain_gel Stain with Ethidium Bromide run_gel->stain_gel visualize Visualize under UV Light stain_gel->visualize

Figure 2. Workflow for denaturing RNA electrophoresis with MOPS buffer.
Protocol 2: Native Agarose Gel Electrophoresis with TBE Buffer

This protocol is suitable for a quick integrity check, especially for smaller RNA fragments.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X TBE buffer (0.89 M Tris base, 0.89 M Boric acid, 0.02 M EDTA)

  • RNA samples

  • 2X RNA loading buffer

  • Ethidium bromide

Procedure:

  • Gel Preparation (1.2% Agarose Gel): a. Dissolve 1.2 g of agarose in 100 ml of 1X TBE buffer by heating. b. Cool the solution to about 60°C and add ethidium bromide to a final concentration of 0.5 µg/ml. c. Pour the gel and allow it to solidify.

  • Electrophoresis Setup: a. Place the gel in the electrophoresis tank and fill with 1X TBE buffer.

  • Sample Preparation: a. Mix your RNA sample with an equal volume of 2X RNA loading buffer. b. Heat at 70°C for 10 minutes and then chill on ice.[14]

  • Running the Gel: a. Load the samples. b. Run the gel at 5-10 V/cm.

  • Visualization: a. Visualize the RNA bands directly under UV light.

Protocol 3: Native Agarose Gel Electrophoresis with TAE Buffer

This protocol is a good alternative to TBE for integrity checks, especially when downstream enzymatic reactions are planned or when analyzing larger RNA.

Materials:

  • Agarose

  • DEPC-treated water

  • 50X TAE buffer (2 M Tris base, 1 M Acetic acid, 50 mM EDTA)

  • RNA samples

  • 2X RNA loading buffer

  • Ethidium bromide

Procedure:

  • Gel Preparation (1.2% Agarose Gel): a. Dissolve 1.2 g of agarose in 100 ml of fresh 1X TAE buffer by heating. b. Cool to about 60°C and add ethidium bromide to 0.5 µg/ml. c. Pour the gel and let it set.

  • Electrophoresis Setup: a. Place the gel in the electrophoresis tank and fill with fresh 1X TAE buffer.

  • Sample Preparation: a. Mix the RNA sample with an equal volume of 2X RNA loading buffer. b. Heat at 70°C for 10 minutes, then place on ice.[14]

  • Running the Gel: a. Load the samples. b. Run the gel at a low voltage (e.g., 5 V/cm) to prevent overheating.

  • Visualization: a. Visualize the RNA bands under UV light.

Conclusion

The choice between MOPS, TBE, and TAE buffer is a critical step in ensuring the quality and reliability of RNA analysis. For denaturing electrophoresis, essential for accurate sizing and Northern blotting, MOPS buffer is the unequivocal choice due to its ability to maintain a stable, neutral pH that protects RNA integrity in the presence of formaldehyde. For rapid, non-denaturing analysis of RNA integrity, both TBE and TAE are viable options. TBE provides sharper resolution for smaller fragments , while TAE is preferred for larger fragments and is compatible with downstream enzymatic applications . By understanding the distinct properties of each buffer and following the appropriate protocols, researchers can optimize their RNA analysis workflows for accurate and reproducible results.

References

A Researcher's Guide to Selecting the Optimal Buffer for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Common Buffers with Supporting Experimental Data

The choice of buffer is a critical, yet often overlooked, parameter in the design of enzyme activity assays. An inappropriate buffer can lead to inaccurate kinetic data, reduced enzyme stability, or even complete inactivation.[1] This guide provides a comparative analysis of commonly used buffers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their enzyme assays.

The selection of an appropriate buffer system is paramount for obtaining reliable and reproducible results in enzyme kinetics.[1] A buffer's primary role is to maintain a stable pH, as enzyme activity is highly dependent on the ionization state of amino acid residues within the active site.[2] Deviations from the optimal pH can significantly alter an enzyme's structure and function.[2][3][4] Beyond pH control, buffer components can directly interact with the enzyme or other assay components, influencing catalytic activity.[1][4] Factors such as ionic strength, temperature stability, and chelating properties of the buffer must be carefully considered.[1][5]

Comparative Analysis of Common Buffers on Enzyme Activity

The following table summarizes the performance of several common buffers on the activity of different enzymes, highlighting the importance of empirical buffer optimization. The data presented are illustrative and compiled from various studies to demonstrate the potential impact of buffer selection.

Buffer SystempH RangeEnzyme (Example)Key Kinetic ParameterObservationPotential Considerations
Sodium Phosphate 5.8–8.0Metalloenzyme (BLC23O)Catalytic Efficiency (kcat/Km)Lowest catalytic efficiency and highest metal ion dissociation constant (Kd) observed compared to HEPES and Tris-HCl.[4][6]Can inhibit some kinases and may have a high ionic strength that can affect enzyme conformation.[1][7]
Lipase (CALB)Activity vs. triacetinHigher activity observed at low enzyme loading compared to HEPES or Tris-HCl.[8]The pKa of phosphate buffers is not significantly affected by temperature changes.[9]
Tris-HCl 7.0–9.0Metalloenzyme (Ro1,2-CTD)Turnover Number (kcat)Highest turnover number observed, but also the lowest substrate affinity (highest Km).[4][5]The primary amine group can chelate metal ions, potentially inhibiting metalloenzymes.[4][5] The pKa is temperature-sensitive.[5][9]
Non-metalloenzyme (Trypsin)Kinetic Parameters (Km, kcat)Kinetic parameters were comparable to those in HEPES and phosphate buffers, suggesting minimal interference.[4][6]
HEPES 6.8–8.2Metalloenzyme (BLC23O)Catalytic Efficiency (kcat/Km)Highest catalytic efficiency and lowest metal ion dissociation constant (Kd) observed.[4][6]Generally considered non-coordinating and has low metal-binding capacity, making it a good choice for metalloenzyme studies.[5]
Lipase (CALB)Activity vs. (S)-methyl mandelateHigher activity observed compared to Tris-HCl and phosphate buffers at high enzyme loading.[8]
Citrate 3.0–6.2Acid PhosphataseOptimal ActivityOptimal activity is observed in an acidic pH range, which citrate buffer can effectively maintain.[10]Can bind to certain metal ions, so it's crucial to verify compatibility with the specific enzyme and assay components.[10]
Acetate 3.6–5.6Enzymes active in acidic pHpH MaintenanceA suitable and cost-effective option for assays requiring mildly acidic conditions.[10]Similar to citrate, potential for interaction with assay components should be evaluated.[10]

Experimental Protocols

To rigorously assess the impact of different buffers on enzyme activity, a systematic approach is required. The following is a generalized protocol that can be adapted for a specific enzyme and substrate.

Objective:

To determine the optimal buffer system for a given enzyme by comparing its kinetic parameters in a panel of different buffers at a constant pH.

Materials:
  • Purified enzyme of interest

  • Substrate (chromogenic, fluorogenic, or other)

  • A panel of buffers (e.g., Sodium Phosphate, Tris-HCl, HEPES, Citrate) prepared at the same pH and concentration (e.g., 50 mM)

  • Microplate reader (absorbance, fluorescence, or luminescence)

  • 96-well microplates

  • Stop solution (if required for the assay)

Methodology:
  • Buffer Preparation:

    • Prepare stock solutions (e.g., 1 M) of each buffer component.

    • For each buffer system, prepare a working solution (e.g., 50 mM) and carefully adjust the pH to the desired value at the intended assay temperature. Note that the pKa of some buffers, like Tris, is temperature-dependent.[5][11]

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified enzyme in a minimal, non-interfering buffer or water. Store on ice.

    • Prepare a stock solution of the substrate in a suitable solvent.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of each buffer to be tested to different wells.

    • Add any necessary cofactors or other assay components.

    • Add a fixed amount of the enzyme solution to each well. It is crucial to test several enzyme concentrations to ensure the measured activity is within the linear range of the assay.[12]

    • Pre-incubate the plate at the optimal assay temperature for 5-10 minutes to allow for temperature equilibration.[13]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the change in signal (absorbance, fluorescence, or luminescence) over time. Kinetic readings are preferred to determine the initial reaction velocity (V₀).[13]

  • Data Analysis:

    • For each buffer condition, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal versus time curve.

    • If determining kinetic parameters (Km and Vmax), vary the substrate concentration for each buffer system and fit the V₀ data to the Michaelis-Menten equation.

    • Compare the V₀, Km, and Vmax (or kcat) values obtained in the different buffers to identify the optimal buffer system.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the impact of different buffers on enzyme activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Selection prep_enzyme Prepare Enzyme Stock setup_plate Aliquot Buffers & Enzyme to Plate prep_enzyme->setup_plate prep_substrate Prepare Substrate Stock initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction prep_buffers Prepare Buffer Panel (Constant pH & Concentration) prep_buffers->setup_plate pre_incubate Pre-incubate at Assay Temperature setup_plate->pre_incubate pre_incubate->initiate_reaction measure_kinetics Measure Reaction Kinetics initiate_reaction->measure_kinetics calc_velocity Calculate Initial Velocities (V₀) measure_kinetics->calc_velocity compare_params Compare Kinetic Parameters calc_velocity->compare_params select_buffer Select Optimal Buffer compare_params->select_buffer

Caption: Workflow for assessing the impact of different buffers on enzyme activity.

References

MOPS Buffer in Virology: A Comparative Guide to Applications and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant for the success of virological studies. An optimal buffer maintains a stable pH, preserves viral integrity, and ensures the reliability of experimental results. Among the array of "Good's" buffers, 3-(N-morpholino)propanesulfonic acid (MOPS) has carved out a significant niche in virology, particularly in the realm of nucleic acid analysis. This guide provides an objective comparison of MOPS buffer with other common biological buffers such as HEPES, Tris, and Phosphate-Buffered Saline (PBS), supported by experimental data to inform the selection of the most suitable buffer for various virological applications.

Core Applications and Comparative Performance

MOPS is a zwitterionic buffer with a pKa of 7.2, providing an effective buffering range from pH 6.5 to 7.9.[1] This range is physiologically relevant and makes MOPS a versatile tool in a variety of biological research areas. In virology, its applications span from the analysis of viral nucleic acids to the study of viral protein interactions and the preservation of viral stability.

Viral Nucleic Acid Electrophoresis

The most established application of MOPS in virology is as a running buffer for denaturing RNA electrophoresis, especially in formaldehyde-containing agarose gels.[1] Its ability to maintain a stable pH in this range is crucial for preventing the degradation of RNA molecules during separation.

Comparison with Alternatives:

  • Tris/Borate/EDTA (TBE) and Tris/Acetate/EDTA (TAE): While commonly used for DNA electrophoresis, TBE and TAE can be less suitable for RNA analysis. TBE may have a degradative effect on RNA, and TAE has a lower buffering capacity than MOPS, which can lead to pH fluctuations and compromise RNA integrity.

  • HEPES: HEPES is a viable alternative to MOPS for RNA analysis and possesses the added benefit of inhibiting RNase activity, offering extra protection for RNA samples. However, MOPS remains the more traditionally and widely used buffer for denaturing RNA gels.

Viral Protein and RNA Interactions

Recent studies have highlighted the critical role of buffer choice in modulating the interaction between viral proteins and RNA. A notable example is the study of the liquid-liquid phase separation (LLPS) of the SARS-CoV-2 nucleocapsid (N) protein with viral RNA, a process crucial for viral replication and packaging.

Experimental Data Summary:

Buffer (25 mM, pH 7.2)Zeta (ζ) Potential of SARS-CoV-2 N ProteinObservation on LLPS with RNA
MOPS Slightly PositiveModerate LLPS
HEPES Slightly PositiveModerate LLPS
Tris Most PositiveHigh LLPS across a wide range of RNA concentrations
Phosphate (Pi) Near-NeutralAlmost no LLPS

Data sourced from a study on SARS-CoV-2 N protein phase separation.[1]

This data demonstrates that the choice of buffer can significantly alter the net charge of a viral protein, thereby influencing its interaction with RNA and its ability to undergo phase separation.[1] While Tris promoted the most robust phase separation, MOPS and HEPES provided a moderate and comparable environment for this interaction.[1] In contrast, phosphate buffer nearly abolished it.[1] This underscores the importance of empirical testing when investigating novel virus-host interactions.

Virus Stability

Maintaining the infectivity and structural integrity of viruses is paramount for accurate quantification and characterization. MOPS buffer has been shown to have a direct stabilizing effect on certain non-enveloped viruses.

A study on Coxsackievirus B3 (CVB3), a non-enveloped RNA virus, revealed that MOPS buffer increased the stability of the virus in a concentration-dependent manner.[2][3] The stabilizing effect was observed across a pH range of 7.0 to 7.5.[2][3]

Experimental Data Summary: Stability of Coxsackievirus B3

MOPS ConcentrationpHRate of Virus Decay (k)
0 mM7.4Higher
25-200 mM7.4Lower (more stable)
25-200 mM7.0-7.5Stability influenced by both pH and MOPS concentration

Data adapted from a study on Coxsackievirus B3 stability.[2][3]

The study proposed that MOPS molecules may occupy a hydrophobic pocket in the viral capsid protein VP1, thereby altering capsid dynamics and enhancing stability.[2][3] This finding is particularly relevant for studies involving the handling and storage of non-enveloped viruses. The effect of MOPS on the stability of enveloped viruses is less well-characterized and represents an area for future investigation.

Experimental Protocols

Denaturing RNA Agarose Gel Electrophoresis

This protocol is standard for the separation of RNA molecules under denaturing conditions to prevent the formation of secondary structures.

Materials:

  • Agarose

  • 10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • Formaldehyde (37%)

  • RNA sample

  • RNA loading buffer (e.g., containing formamide, formaldehyde, and a tracking dye)

  • Nuclease-free water

Procedure:

  • Gel Preparation:

    • Prepare a 1% agarose gel by dissolving agarose in nuclease-free water and 1X MOPS running buffer.

    • In a fume hood, add formaldehyde to the molten agarose to a final concentration of 2.2 M.

    • Pour the gel and allow it to solidify.

  • Sample Preparation:

    • Mix the RNA sample with at least a 2:1 ratio of RNA loading buffer.

    • Heat the samples at 65°C for 10 minutes to denature the RNA.

    • Immediately place the samples on ice.

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and fill it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at approximately 5-7 V/cm.

  • Visualization:

    • After electrophoresis, stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide or a safer alternative).

SARS-CoV-2 Nucleocapsid Protein Phase Separation Assay

This assay measures the turbidity of a solution to assess the extent of liquid-liquid phase separation of the N protein in the presence of RNA in different buffers.

Materials:

  • Purified SARS-CoV-2 N protein

  • Viral RNA (e.g., s2m or SL4 RNA)

  • Buffers: 25 mM of MOPS, HEPES, Tris, or Sodium Phosphate (NaPi), each containing 50 mM NaCl, adjusted to pH 7.2.[1]

Procedure:

  • Dilute the N protein to a final concentration of 60 µM in the desired buffer.

  • Add varying molar equivalents of the viral RNA to the N protein solution.

  • Measure the turbidity of the sample by recording the optical density at 600 nm (OD600).

  • For visualization, brightfield microscopy can be used to observe the formation of condensates.

Coxsackievirus B3 Stability Assay

This protocol assesses the effect of MOPS buffer on the stability of a non-enveloped virus over time at a constant temperature.

Materials:

  • Coxsackievirus B3 (CVB3) stock

  • Cell culture medium (e.g., MEM)

  • MOPS buffer at various concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM)

  • HeLa cells for plaque assay

Procedure:

  • Prepare experimental media containing different concentrations of MOPS, with the pH adjusted to the desired value (e.g., 7.4).

  • Dilute the CVB3 stock in each experimental medium to a starting titer.

  • Incubate the virus suspensions at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots from each suspension.

  • Determine the infectious virus titer in each aliquot using a standard plaque assay on HeLa cells.

  • Calculate the rate of virus decay (k) for each condition.

Visualizing Experimental Workflows

DOT Language Scripts for Diagrams

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel Prepare Denaturing Agarose Gel (MOPS Buffer + Formaldehyde) Load Load Samples Gel->Load Sample Prepare RNA Sample (Heat Denaturation) Sample->Load Run Run Electrophoresis (1X MOPS Buffer) Load->Run 5-7 V/cm Stain Stain Gel Run->Stain Visualize Visualize RNA Bands Stain->Visualize

RNA Electrophoresis Workflow

Virus_Stability_Assay Start Virus Stock Dilution in Test Buffers (e.g., +/- MOPS) Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample e.g., 0, 24, 48h Titer Determine Infectious Titer (Plaque Assay) Sample->Titer Analyze Calculate and Compare Virus Decay Rates Titer->Analyze

Virus Stability Assay Workflow

Conclusion

MOPS buffer is an invaluable tool in the virologist's arsenal, particularly for applications involving RNA analysis where it provides excellent pH stability and protects nucleic acid integrity. While HEPES presents a strong alternative with RNase inhibiting properties, MOPS remains a standard for denaturing RNA electrophoresis.

Emerging research demonstrates that the choice of buffer, including MOPS, can have a profound impact on the biophysical properties of viral proteins and their interactions with nucleic acids, as evidenced by studies on the SARS-CoV-2 nucleocapsid protein. Furthermore, for non-enveloped viruses like Coxsackievirus B3, MOPS can directly contribute to enhanced virion stability.

For researchers and drug development professionals, the selection of a buffer should be a deliberate process guided by the specific requirements of the experiment. While MOPS is a reliable choice for many applications, direct comparative studies, especially concerning the stability and purification of a wider range of viruses (particularly enveloped viruses) and its performance in viral enzyme assays, are warranted to fully delineate its advantages and limitations compared to other buffer systems. The experimental protocols and comparative data presented in this guide offer a foundation for making informed decisions to ensure the robustness and reproducibility of virological research.

References

Safety Operating Guide

Proper Disposal of MOPS Sodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of MOPS (3-morpholinopropanesulfonic acid) sodium salt, a commonly used buffering agent in biological and biochemical research. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with all applicable regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle MOPS sodium salt with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a laboratory coat.[3] In situations where dust may be generated, a NIOSH-approved respirator is recommended.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as this can lead to potentially violent reactions.[4]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on whether it is unused, contaminated, or in a solution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local, state, and federal regulations are the ultimate authority.[2][5][6]

1. Unused or Uncontaminated this compound (Solid):

  • Recycling/Reuse: If the chemical is unused and its shelf life has not expired, consider recycling or reuse if it has not been contaminated.[2]

  • Disposal as Non-Hazardous Waste: If recycling is not an option, uncontaminated this compound can typically be disposed of as non-hazardous chemical waste.

    • Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.

    • Waste Collection: Arrange for pickup by your institution's hazardous waste management service. Do not mix with other waste streams unless explicitly permitted by your EHS department.

2. Aqueous Solutions of this compound:

  • Sewer Disposal Prohibition: Do NOT discharge solutions containing this compound into the sewer or waterways.[2] While it is not classified as environmentally hazardous, this is a standard precaution for all chemical waste.

  • Waste Collection:

    • Container: Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

    • Labeling: The label must clearly state "Aqueous Waste with this compound" and list any other chemical constituents.

    • Storage: Store the waste container in a secondary containment bin in a designated waste accumulation area until it is collected by your institution's waste management service.

3. Spills and Contaminated Materials:

  • Minor Spills (Dry):

    • Containment: Prevent the dust from spreading.

    • Cleanup: Carefully sweep or vacuum the spilled material. Avoid generating dust.[4][7] Use non-sparking tools.[3]

    • Collection: Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled container for disposal as chemical waste.[2][4][7]

  • Contaminated Labware and PPE:

    • Disposable items (e.g., gloves, weigh boats) that are contaminated with this compound should be placed in a designated chemical waste container.

    • Non-disposable glassware should be decontaminated by washing thoroughly with soap and water. Collect the wash water for proper disposal as aqueous chemical waste.[2] Do not allow wash water to enter the drain.[2]

Quantitative Disposal Data

Safety Data Sheets for this compound do not typically provide specific quantitative limits for disposal. The primary directive is adherence to local, state, and federal regulations.

ParameterGuidelineSource
Sewer Discharge Prohibited[2]
Regulatory Framework All waste must be handled in accordance with local, state, and federal regulations.[2][5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_uncontaminated cluster_contaminated cluster_end start Start: Have this compound for Disposal is_contaminated Is the material contaminated or mixed with other chemicals? start->is_contaminated is_solid Is it a solid? is_contaminated->is_solid No consult_ehs Consult Institutional EHS Guidelines for hazardous waste disposal. is_contaminated->consult_ehs Yes package_solid Package in a sealed, labeled container for non-hazardous chemical waste pickup. is_solid->package_solid Yes collect_solution Collect in a labeled aqueous waste container. Do not pour down the drain. is_solid->collect_solution No (Aqueous Solution) end_disposal Arrange for Waste Pickup via Institutional EHS package_solid->end_disposal collect_solution->end_disposal follow_protocol Follow specific protocol for the hazardous component(s). consult_ehs->follow_protocol follow_protocol->end_disposal

This compound Disposal Decision Workflow

References

Personal protective equipment for handling MOPS sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(N-morpholino)propanesulfonic acid sodium salt (MOPS sodium salt). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required. A face shield may be necessary for tasks with a high risk of splashing.
Skin Protection A lab coat should be worn to protect clothing and skin. For tasks with a higher risk of exposure, chemical-resistant aprons or coveralls are recommended.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are commonly used, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific compatibility.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved particulate respirator should be used.

Operational Plan for Handling this compound

Follow these step-by-step procedures to ensure the safe handling of this compound throughout your workflow.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Preparation of Solutions:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.

  • Wear all recommended PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Use a clean, designated scoop or spatula to measure the required amount of this compound.

  • When dissolving, slowly add the solid to the solvent to prevent splashing.

4. Use in Experiments:

  • Always wear the appropriate PPE when handling solutions containing this compound.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Expired this compound:

  • Do not dispose of solid this compound down the drain.

  • Package the unused chemical in a clearly labeled, sealed container.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures, as regulations vary by location.

2. Contaminated PPE:

  • Remove gloves and other disposable PPE without touching the contaminated outer surface.

  • Place contaminated disposable items, such as gloves and paper towels, in a designated hazardous waste container.

  • Non-disposable PPE, like lab coats, should be decontaminated according to your institution's procedures. If heavily contaminated, they may need to be disposed of as hazardous waste.

3. Solutions Containing this compound:

  • Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS office.[1]

  • Collect waste solutions in a properly labeled, sealed, and chemical-resistant waste container.

  • The label should clearly indicate the contents, including the concentration of this compound and any other hazardous components.

  • Arrange for pickup and disposal of the hazardous waste through your institution's EHS program.

PPE Workflow for Handling this compound

The following diagram illustrates the decision-making process and workflow for the selection and use of personal protective equipment when working with this compound.

PPE_Workflow start Start: Prepare to Handle This compound assess_task Assess the Task: - Weighing Powder? - Preparing Solution? - Handling Solution? start->assess_task ppe_selection Select Appropriate PPE assess_task->ppe_selection don_ppe Don PPE in Correct Order: 1. Lab Coat 2. Eye Protection 3. Gloves ppe_selection->don_ppe handle_chemical Perform Task with This compound don_ppe->handle_chemical spill Spill or Contamination? handle_chemical->spill Yes decontaminate Decontaminate Work Area handle_chemical->decontaminate No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure spill_procedure->decontaminate doff_ppe Doff PPE in Correct Order: 1. Gloves 2. Lab Coat 3. Eye Protection decontaminate->doff_ppe dispose_ppe Dispose of Contaminated PPE in Designated Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End of Procedure wash_hands->end

Caption: PPE workflow for handling this compound.

References

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